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  • Product: tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • CAS: 1453315-97-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This guide provides a comprehensive overview and a detailed synthetic protocol for obtaining tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a spirocyclic scaffold of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed synthetic protocol for obtaining tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of spirocycles offers promising avenues for exploring novel chemical space and developing therapeutics with enhanced biological activity and specificity.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged scaffolds in modern drug design.[2] Their inherent rigidity and three-dimensionality can lead to improved binding affinity and selectivity for biological targets compared to their linear or planar counterparts. Specifically, the 5-oxa-2-azaspiro[3.4]octane core represents a valuable building block for constructing complex molecules with potential applications as enzyme inhibitors, antibacterial agents, and more.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle for further synthetic manipulations.

Retrosynthetic Analysis and Strategic Approach

The synthesis of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be approached through a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis suggests that the target spirocyclic lactone can be formed via an intramolecular cyclization of a suitable hydroxy acid precursor. This precursor, in turn, can be derived from the key intermediate, 1-Boc-3-hydroxy-3-(2-hydroxyethyl)azetidine. This intermediate can be synthesized from 1-Boc-3-azetidinone.

A similar synthetic strategy has been reported for a related bromo-substituted analogue, which lends credence to this proposed pathway.[4] The core of our strategy revolves around the nucleophilic addition to the ketone of 1-Boc-3-azetidinone, followed by functional group manipulations to set the stage for the final lactonization step.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Oxidation cluster_3 Final Product A 1-Boc-3-azetidinone B tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate A->B 1. Grignard Reaction 2. Aqueous Workup C tert-Butyl 3-hydroxy-3-(carboxymethyl)azetidine-1-carboxylate B->C Selective Oxidation (e.g., TEMPO) D tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Intramolecular Lactonization

Caption: Proposed synthetic workflow for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of the target compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

This initial step involves a Grignard reaction to introduce the two-carbon side chain.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Boc-3-azetidinone171.215.00 g29.2
Magnesium turnings24.310.85 g35.0
2-Bromoethanol124.974.37 g35.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aqueous ammonium chloride (NH₄Cl)-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethanol in 20 mL of anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Azetidinone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-Boc-3-azetidinone in 30 mL of anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired diol.

Step 2: Synthesis of tert-Butyl 3-hydroxy-3-(carboxymethyl)azetidine-1-carboxylate

This step involves the selective oxidation of the primary alcohol to a carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate217.274.00 g18.4
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)156.250.29 g1.84
Sodium hypochlorite (NaOCl) solution (10-15%)-~40 mL-
Sodium bicarbonate (NaHCO₃)84.01--
Dichloromethane (DCM)-100 mL-
Hydrochloric acid (HCl) (1 M)---

Procedure:

  • Reaction Setup: Dissolve the diol from Step 1 in a mixture of dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Add TEMPO to the vigorously stirred biphasic mixture.

  • Oxidation: Cool the mixture to 0 °C and add the sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C. The reaction is typically monitored by the disappearance of the starting material on TLC.

  • Workup and Isolation: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid, which may be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

The final step is an intramolecular esterification (lactonization) to form the spirocyclic product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl 3-hydroxy-3-(carboxymethyl)azetidine-1-carboxylate231.263.50 g15.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.333.42 g16.6
4-(Dimethylamino)pyridine (DMAP)122.170.18 g1.51
Anhydrous Dichloromethane (DCM)-150 mL-

Procedure:

  • Reaction Setup: Dissolve the crude carboxylic acid from Step 2 in anhydrous dichloromethane. Add DMAP to the solution.

  • Lactonization: Cool the solution to 0 °C and add a solution of DCC in anhydrous dichloromethane dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding. Monitor the reaction by TLC.

  • Purification: After completion, filter off the dicyclohexylurea precipitate and wash with cold dichloromethane. Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the final product, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl and the carbamate carbonyl.

Conclusion

This guide outlines a robust and logical synthetic route to tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. The described protocol is based on established chemical transformations and provides a solid foundation for researchers to produce this valuable spirocyclic building block. The modularity of this synthesis allows for potential modifications to generate a library of related compounds for screening in various drug discovery programs. The principles of careful reaction control, monitoring, and purification are paramount to achieving high yields and purity.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024).
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Spirocyclic β-Lactams: Synthesis and Biological Evalu
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021).
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). PubMed Central.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI.
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2023).
  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020).

Sources

Exploratory

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Key Scaffold for Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the pursuit of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Key Scaffold for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with three-dimensional (3D) complexity is paramount for accessing new biological targets and expanding intellectual property. Traditional "flat" aromatic scaffolds are increasingly being replaced by conformationally restricted, saturated heterocyclic systems. Among these, spirocyclic frameworks have emerged as exceptionally valuable motifs. This guide provides a detailed technical overview of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a versatile building block that offers a unique combination of a rigid 3D architecture, strategically placed functional groups, and desirable physicochemical properties. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic strategies, reactivity, and derivatization potential of this important scaffold.

The Strategic Value of Azaspiro[3.4]octanes in Drug Discovery

The design and synthesis of novel molecular scaffolds that can act as surrogates for common motifs like piperazine and morpholine are critical for exploring new chemical and patent space.[1] Azaspiro[3.4]octanes, such as the title compound, provide a rigid and structurally unique core that departs from planar structures, offering precise vectoral projection of substituents into three-dimensional space. This conformational rigidity can significantly enhance binding affinity and selectivity for protein targets.

The subject of this guide, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a bifunctional scaffold incorporating:

  • An N-Boc-protected azetidine ring , providing a stable yet readily deprotected nitrogen handle for subsequent elaboration.

  • A tetrahydrofuran ring , which introduces a polar ether functional group that can act as a hydrogen bond acceptor and improve aqueous solubility.

  • A ketone at the C8 position , serving as a versatile chemical handle for a wide array of transformations.

  • A spirocyclic center , which imparts the critical conformational rigidity and 3D topology.

These features make it a highly valuable module for building fragment libraries and for the lead optimization phase of drug discovery programs.[2]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is the first step in its effective application. The key identifiers and computed properties for tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate are summarized below.

Table 1: Key Properties and Identifiers
PropertyValueSource
IUPAC Name tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateN/A
CAS Number 1453315-97-3[3]
Molecular Formula C₁₂H₁₉NO₃[4][5]
Molecular Weight 225.28 g/mol [4][5]
Physical Form Solid (inferred from related compounds)
Storage Conditions Store at 2-8°C, sealed in a dry environment

The presence of the Boc-protecting group lends the molecule good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The core spiro-ether structure suggests moderate polarity. As with many complex organic molecules, long-term stability is best achieved under refrigerated and anhydrous conditions to prevent hydrolysis of the carbamate.

Molecular Structure Diagram

cluster_key Key Functional Groups mol k1 N-Boc Protecting Group (Site for deprotection/coupling) k2 C8-Ketone (Versatile chemical handle) k3 Spirocyclic Core (Provides 3D rigidity) k4 Oxa- (Ether) Moiety (Influences polarity & H-bonding)

Caption: 2D structure of the title compound with key functional regions highlighted.

Synthesis and Manufacturing Insights

The synthesis of complex spirocyclic systems often requires multi-step sequences. While specific proprietary methods for tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate may exist, a general and plausible synthetic strategy can be devised based on established organic chemistry principles, such as tandem aldol-lactonization reactions or cycloaddition strategies.[1][6]

Representative Synthetic Workflow

A logical approach involves the construction of the spirocyclic core through an intramolecular reaction. The diagram below outlines a conceptual workflow.

G start Commercially Available Azetidine Precursor step1 Step 1: Alkylation Attach side chain with latent carbonyl and ester functionalities. start->step1 Reagents: NaH, Bromo-ester step2 Step 2: Intramolecular Cyclization (e.g., Dieckmann or Aldol type) Forms the 5-membered ring. step1->step2 Base (e.g., NaOEt) step3 Step 3: Decarboxylation & Purification Removal of auxiliary group and isolation of the ketone. step2->step3 Acid, Heat product Final Product: tert-Butyl 8-oxo-5-oxa-2- azaspiro[3.4]octane-2-carboxylate step3->product

Caption: Conceptual workflow for the synthesis of the azaspiro[3.4]octane core.

Protocol 1: Representative Synthesis via Intramolecular Cyclization

This protocol is a representative example based on common strategies for analogous structures and should be optimized for specific laboratory conditions.

  • Alkylation of the Azetidine Precursor:

    • To a solution of a suitable N-Boc-3-hydroxyazetidine derivative in anhydrous THF (0.2 M) at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Allow the mixture to stir for 30 minutes at 0°C.

    • Add a solution of an appropriate electrophile, such as ethyl 4-bromo-3-oxobutanoate (1.1 equivalents), dropwise.

    • Let the reaction warm to room temperature and stir for 16 hours. The causality here is an O-alkylation to append the chain required for cyclization.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Intramolecular Cyclization and Lactonization:

    • Dissolve the product from Step 1 in toluene (0.1 M).

    • Add a catalytic amount of a strong, non-nucleophilic base such as DBU (0.1 equivalents).

    • Heat the reaction to 80°C for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material. This step is designed to induce an intramolecular aldol-type reaction followed by lactonization to form the spirocyclic core.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product is the desired spirocycle.

  • Final Purification:

    • Purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a solid.

Chemical Reactivity and Derivatization

The true power of this scaffold lies in its capacity for selective chemical modification at two primary sites: the C8-ketone and the N-Boc group. This allows for the systematic exploration of chemical space around a rigid 3D core.

G core tert-Butyl 8-oxo-5-oxa-2-azaspiro [3.4]octane-2-carboxylate deprotection N-H Azaspirooctane core->deprotection TFA, DCM reduction C8-OH (Alcohol) core->reduction NaBH4, MeOH reductive_amination C8-NHR' (Amine) core->reductive_amination R'-NH2, NaBH(OAc)3 alkylation N-R (Alkylation, Amidation, etc.) deprotection->alkylation R-X, Base or R-COCl, Base

Caption: Reactivity map showing key derivatization pathways from the central scaffold.

A. N-Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM). This unmasks the secondary amine of the azetidine ring, which can then be functionalized through:

  • Reductive amination with aldehydes or ketones.

  • Acylation with acid chlorides or anhydrides.

  • Alkylation with alkyl halides.

  • Sulfonylation with sulfonyl chlorides.

  • Urea formation with isocyanates.

B. C8-Ketone Transformations

The ketone is a highly versatile functional group. Its reactivity is central to the utility of this building block.

  • Reduction: The ketone can be easily reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting hydroxyl group can serve as a hydrogen bond donor or be used in further reactions (e.g., ether formation, esterification).

  • Reductive Amination: This is one of the most powerful reactions for library synthesis. The ketone can be reacted with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new C-N bond, installing a diverse range of amine substituents.

  • Wittig Reaction: The ketone can be converted to an alkene, providing a scaffold for further modifications like Michael additions or metathesis.

  • Grignard/Organolithium Addition: Addition of organometallic reagents allows for the formation of tertiary alcohols and the introduction of new carbon-based substituents.

Protocol 2: Reductive Amination of the C8-Ketone

This protocol is a self-validating system; progress can be monitored by LC-MS to observe the formation of the imine/enamine intermediate and its subsequent reduction to the final product.

  • Setup: To a solution of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 equivalent) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary amine (1.2 equivalents) followed by acetic acid (2.0 equivalents). The acid serves to catalyze the formation of the iminium ion intermediate.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes. The choice of this mild reducing agent is critical as it selectively reduces the iminium ion in the presence of the starting ketone, driving the reaction to completion.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or preparative HPLC to yield the desired C8-amino product.[7]

Conclusion

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is more than just another chemical reagent; it is a sophisticated, multifunctional building block designed to meet the demands of modern drug discovery. Its inherent three-dimensionality, coupled with orthogonally reactive functional handles, provides medicinal chemists with a powerful tool to generate novel, patentable, and biologically active compounds. By enabling the exploration of previously inaccessible chemical space with high efficiency, this scaffold and its derivatives are poised to play a significant role in the development of the next generation of therapeutics.

References

  • PubChem. tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubMed. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Litskan, E. V., & Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Scientific Laboratory Supplies. 2-boc-8-amino-5-oxa-2-azaspiro(3.4]octan. [Link]

  • Angene Chemical. Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate. [Link]

  • PubChem. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Novel Spirocyclic Compounds: Analysis of tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Senior Application Scientist Note: Following a comprehensive search, it has been determined that experimental spectroscopic data for the requested compound, tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

Following a comprehensive search, it has been determined that experimental spectroscopic data for the requested compound, tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is not publicly available in scientific literature or chemical databases. The synthesis of a related bromo-analogue is described in patent literature, but characterization data for the target molecule is absent.

To fulfill the core requirements of providing an in-depth technical guide on the spectroscopic analysis of such a molecule, this document will focus on a closely related, commercially available analogue: tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9). This compound shares the key tert-butoxycarbonyl protecting group and the azaspiro[3.4]octane core, making it an excellent proxy to demonstrate the principles and methodologies of spectroscopic characterization for this class of molecules. The data and interpretations presented herein are based on established principles of organic spectroscopy and represent the expected values for this analogue.

Introduction: The Structural Significance of Azaspiro[3.4]octanes

Azaspirocyclic scaffolds are of significant interest in modern drug discovery. Their rigid, three-dimensional structures provide a means to explore chemical space beyond the traditional flat, aromatic rings that have historically dominated medicinal chemistry. The spirocyclic core of tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate imparts a defined conformational rigidity, which can be crucial for achieving high-affinity and selective binding to biological targets. The tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile building block for further synthetic elaboration.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular structure is inextricably linked to function and safety. This guide provides a detailed examination of the expected spectroscopic data for tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

cluster_structure Molecular Structure cluster_analysis Spectroscopic Analysis struct tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (C₁₂H₁₉NO₃) MW: 225.28 g/mol NMR_H ¹H NMR struct->NMR_H NMR_C ¹³C NMR struct->NMR_C IR Infrared (IR) struct->IR MS Mass Spec (MS) struct->MS

Caption: Overview of the spectroscopic techniques applied for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Chemical Shift
~ 4.05s2HH-1Protons on the carbon adjacent to the nitrogen of the Boc-protected azetidine ring. Deshielded by the electronegative nitrogen.
~ 3.85s2HH-3Protons on the other carbon of the azetidine ring adjacent to the spirocenter.
~ 2.50t, J = 7.0 Hz2HH-6Protons alpha to the cyclopentanone carbonyl group, deshielded by the carbonyl's anisotropy.
~ 2.05m2HH-7Methylene protons in the cyclopentanone ring.
~ 1.90t, J = 7.0 Hz2HH-8Methylene protons in the cyclopentanone ring.
1.47s9HBoc (-C(CH₃)₃)The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

Note: The azetidine protons (H-1 and H-3) might appear as two distinct singlets or as an AX system depending on the rotational dynamics of the Boc group and the ring conformation.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignmentRationale for Chemical Shift
~ 218.0QuaternaryC-5 (C=O)Characteristic chemical shift for a ketone carbonyl in a five-membered ring.
~ 156.0QuaternaryBoc (C=O)Carbonyl carbon of the carbamate (Boc group).
~ 80.0QuaternaryBoc (-C (CH₃)₃)Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
~ 60.0MethyleneC-1Carbon adjacent to the nitrogen in the azetidine ring.
~ 58.0MethyleneC-3Carbon adjacent to the nitrogen in the azetidine ring.
~ 45.0QuaternaryC-4 (Spiro)Spirocyclic quaternary carbon, a unique and typically less intense signal.
~ 38.0MethyleneC-6Carbon alpha to the cyclopentanone carbonyl.
~ 35.0MethyleneC-8Methylene carbon in the cyclopentanone ring.
~ 28.5MethylBoc (-C(CH₃ )₃)The three equivalent methyl carbons of the tert-butyl group.
~ 20.0MethyleneC-7Methylene carbon in the cyclopentanone ring.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 2975MediumC-H stretchAliphatic (tert-butyl and ring CH₂)
~ 1745StrongC=O stretchKetone (cyclopentanone)
~ 1695StrongC=O stretchCarbamate (Boc group)
~ 1367MediumC-H bendGem-dimethyl of tert-butyl
~ 1160StrongC-O stretchCarbamate (Boc group)

Causality in Interpretation: The presence of two strong carbonyl absorption bands is a key diagnostic feature. The cyclopentanone carbonyl (~1745 cm⁻¹) appears at a higher frequency than a typical acyclic ketone due to ring strain. The carbamate carbonyl (~1695 cm⁻¹) is at a lower frequency due to resonance with the nitrogen lone pair.

cluster_workflow IR Spectroscopy Workflow start Prepare Sample (Thin Film or KBr Pellet) acquire Acquire Spectrum (FTIR Spectrometer) start->acquire process Process Data (Baseline Correction) acquire->process identify Identify Key Peaks (e.g., C=O, C-H) process->identify correlate Correlate Peaks to Functional Groups identify->correlate end Structural Confirmation correlate->end

Caption: Standard workflow for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Expected Mass Spectrometry Data (ESI-MS)

AdductCalculated m/zObserved m/z
[M+H]⁺226.1438~ 226.14
[M+Na]⁺248.1257~ 248.13

Fragmentation Analysis: A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

  • Loss of tert-butyl cation (-57 Da): [M - C₄H₉]⁺ at m/z ~168.

  • Loss of isobutylene (-56 Da): [M - C₄H₈ + H]⁺ at m/z ~170.

This fragmentation pattern is highly diagnostic for the presence of the Boc protecting group and serves as a self-validating feature in the spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and carbamate functional groups, and mass spectrometry verifies the molecular weight and the integrity of the Boc-protecting group. This multi-faceted analytical approach ensures the structural integrity of this valuable synthetic building block, which is essential for its application in pharmaceutical research and development.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

  • Title: PubChem Database Entry for tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Strategic Applications of Conformationally Restricted Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link] (Note: This is a general link to a relevant journal, as a specific paper on this exact topic may not exist).

Exploratory

An In-depth Technical Guide to 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (CAS 1408074-44-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. The concept of "escaping flatland" has gained significant traction, encouraging a departure from planar, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling strategy to introduce conformational rigidity and three-dimensionality into drug candidates. This structural feature can profoundly influence a molecule's pharmacological profile, improving target engagement, selectivity, and pharmacokinetic properties.[1]

This technical guide focuses on a specific and valuable building block within this class: 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , identified by the CAS number 1408074-44-1 . First disclosed by the pioneering work of Professor Erick M. Carreira and his collaborators, this compound represents a versatile module for the synthesis of innovative therapeutics.[2] Its unique topology, combining an azetidine ring with a tetrahydrofuran moiety, offers a distinct spatial arrangement of functional groups, opening new avenues for exploring chemical space in drug discovery programs.[3]

Physicochemical Properties and Structural Features

The inherent characteristics of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane make it an attractive starting point for library synthesis and lead optimization. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential functionalization, while the primary amine on the tetrahydrofuran ring serves as a key handle for diversification.

PropertyValueReference
CAS Number 1408074-44-1
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance Viscous liquid
Storage Temperature 2-8°C
Functional Groups Boc-protected amine, Primary amine, Ether

The spirocyclic nature of the core imparts a rigid structure with well-defined exit vectors for appended substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency. The incorporation of an oxygen atom in the five-membered ring can also modulate polarity and hydrogen bonding capacity, influencing properties such as solubility and cell permeability.

Strategic Value in Medicinal Chemistry

The design and synthesis of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane are rooted in the strategic goal of providing medicinal chemists with novel, multifunctional modules.[2][3] The rationale for its use in drug discovery is multifaceted:

  • Exploration of Uncharted Chemical Space: The unique three-dimensional arrangement of atoms in this spirocycle allows for the creation of molecules with novel shapes and pharmacophore patterns that are not accessible with traditional flat scaffolds.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.

  • Intellectual Property: The novelty of this scaffold provides a strong foundation for securing intellectual property rights for new chemical entities.[3]

  • Versatile Functionalization: The orthogonally protected amines provide convenient handles for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries.

The logical relationship for the application of this building block in a drug discovery cascade can be visualized as follows:

G A 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (CAS 1408074-44-1) B Orthogonal Deprotection & Functionalization A->B Versatile Building Block C Diverse Compound Library B->C Parallel Synthesis D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Improved Potency & PK/PD

Caption: Workflow for utilizing 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane in a drug discovery program.

Synthesis of the Azaspiro[3.4]octane Core: A Representative Protocol

While the precise, step-by-step synthesis for CAS 1408074-44-1 is proprietary, the foundational work by Carreira and colleagues provides a clear blueprint for the construction of the thia- and oxa-azaspiro[3.4]octane core.[2][3] The following is a representative experimental protocol adapted from their publications, illustrating the key chemical transformations involved in assembling a similar spirocyclic scaffold. This protocol is for educational purposes and highlights the general synthetic strategy.

General Synthetic Strategy:

The construction of the azaspiro[3.4]octane core generally involves a multi-step sequence that creates the two rings around a central spirocyclic carbon. Key strategies often include cycloaddition reactions or intramolecular cyclizations.

Representative Experimental Protocol for a Related Thia-Azaspiro[3.4]octane Analog:

The synthesis of related thia-azaspiro[3.4]octanes has been reported, and a similar logic can be applied to the oxa-analogues.[2] A general, multi-step synthesis is often required.

Step 1: Synthesis of a Key Intermediate

  • This would typically involve the preparation of a precursor molecule containing the necessary functional groups for the subsequent cyclization steps.

Step 2: Cyclization to Form the Spirocyclic Core

  • A crucial step that establishes the spirocyclic framework.

Step 3: Functional Group Interconversion and Protection

  • Modification of the initial product to install the desired functional groups and protecting groups, leading to the final building block.

Due to the absence of a publicly available, detailed protocol for the exact synthesis of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane, a specific step-by-step guide with reagents and conditions cannot be provided. Researchers interested in utilizing this building block are encouraged to consult the publications by Carreira et al. for general methodologies and to source the compound from commercial suppliers.[2][3]

The following diagram illustrates a conceptual workflow for the synthesis of such spirocyclic modules:

G A Commercially Available Starting Materials B Multi-step Synthesis of Precursor A->B C Key Cyclization Reaction (e.g., [3+2] cycloaddition) B->C D Formation of Spirocyclic Core C->D E Functional Group Manipulation (e.g., Reduction, Protection) D->E F Final Building Block (e.g., CAS 1408074-44-1) E->F

Caption: Conceptual workflow for the synthesis of functionalized azaspiro[3.4]octanes.

Applications in Drug Discovery: A Landscape of Possibilities

The utility of the azaspiro[3.4]octane scaffold is not merely theoretical. While specific drug candidates derived from CAS 1408074-44-1 are not extensively documented in the public domain, the broader class of azaspirocycles has been incorporated into molecules targeting a range of diseases. For instance, related azaspiro[3.4]octanes have been investigated as novel surrogates for common motifs like piperazine and morpholine.[4]

One notable example is the incorporation of a 2-oxa-6-azaspiro[3.4]octane substituent into 4-anilinoquinazoline derivatives, which have shown potent EGFR inhibitory activity and antitumor effects in lung cancer cell lines.[4] This highlights the potential of these spirocyclic modules to enhance the biological activity of known pharmacophores.

Conclusion and Future Outlook

2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane is a testament to the power of innovative synthetic chemistry in expanding the toolbox of medicinal chemists. Its well-defined three-dimensional structure, coupled with its versatile functional handles, makes it a valuable asset for the design and synthesis of next-generation therapeutics. As the demand for novel drug candidates with improved properties continues to grow, the strategic incorporation of such spirocyclic building blocks will undoubtedly play an increasingly important role in the future of drug discovery. The work of pioneers like Erick M. Carreira has paved the way for the broader adoption of these complex yet highly valuable molecular architectures.[2][3]

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]

  • Method for producing a phosphoric monoester.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

Sources

Foundational

Structure elucidation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Abstract Spirocyclic scaffolds are of profound interest in medicinal chemistry due to their rigid, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Abstract

Spirocyclic scaffolds are of profound interest in medicinal chemistry due to their rigid, three-dimensional nature, which allows for precise spatial orientation of functional groups, often leading to enhanced potency and selectivity for biological targets. This guide provides a comprehensive, in-depth analysis of the structural elucidation of a key spirocyclic building block, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. While this molecule serves as a valuable synthon, its detailed characterization data is not widely disseminated. This document, therefore, serves as a predictive and instructive walkthrough of the analytical techniques and logical framework required to unequivocally confirm its structure. We will employ a multi-technique approach, integrating mass spectrometry, infrared spectroscopy, and a detailed nuclear magnetic resonance (NMR) analysis, supplemented by a discussion of computational methods. This guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of modern structure elucidation methodologies.

Introduction: The Significance of the Spirocyclic Core

The 2-azaspiro[3.4]octane framework is a key structural motif in modern drug discovery. The inherent rigidity of the spirocyclic system, where two rings share a single carbon atom, reduces conformational flexibility compared to linear or simple cyclic analogs. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The introduction of a heteroatom, in this case, an oxygen atom in the five-membered ring, imparts specific polarity and hydrogen-bonding capabilities. The ketone functionality at the 8-position provides a versatile handle for further chemical modification, allowing for the exploration of chemical space around the core scaffold.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a standard feature in synthetic chemistry, ensuring stability during synthesis and allowing for facile deprotection under acidic conditions for subsequent derivatization.

The precise elucidation of such a structure is paramount, as subtle isomeric differences, such as the position of the ketone or the heteroatom, can drastically alter the molecule's biological activity and physicochemical properties.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of a chemical structure is never reliant on a single piece of evidence. Instead, it is a process of accumulating and correlating data from various analytical techniques. Our approach is a self-validating system where each experiment provides a unique piece of the puzzle, and the final structure must be consistent with all collected data.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) 13C_NMR ¹³C NMR (Carbon Skeleton) IR->13C_NMR Confirms C=O 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Structure Proposed Structure: tert-Butyl 8-oxo-5-oxa-2- azaspiro[3.4]octane-2-carboxylate 2D_NMR->Structure Confirms Atom Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first port of call. It provides the most accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the foundational piece of data upon which all other interpretations are built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this moderately polar molecule, likely to produce a strong protonated molecular ion [M+H]+ or sodiated adduct [M+Na]+.

Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
ParameterPredicted Value
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
Exact Mass [M]241.1314
[M+H]+242.1387
[M+Na]+264.1206
Predicted Fragmentation Pattern

The primary fragmentation pathway would involve the loss of the Boc group or components thereof.

  • Loss of tert-butyl cation: [M+H - C₄H₉]+ (m/z = 185.0761)

  • Loss of isobutylene: [M+H - C₄H₈]+ (m/z = 186.0835)

  • Loss of Boc group: [M+H - C₅H₉O₂]+ (m/z = 141.0757)

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an ESI source is used.

  • Analysis: The sample is introduced into the source via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: The acquired spectrum is analyzed to identify the parent ion and its exact mass is compared with the theoretical mass calculated for the proposed formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For our target, we expect to see two distinct carbonyl stretches: one for the ketone and one for the carbamate of the Boc group. The presence of the ether linkage will also be evident in the fingerprint region.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2975Medium-StrongC-H stretch (alkyl, Boc)
~1750StrongC=O stretch (ketone, 5-membered ring)
~1695StrongC=O stretch (carbamate, Boc group)
~1160StrongC-O stretch (ether, C-O-C)
~1368MediumC-H bend (tert-butyl)

Trustworthiness: The presence of two distinct carbonyl peaks is a critical self-validating feature. A single, broad carbonyl peak would suggest an alternative structure or the presence of impurities. The ketone stretch is expected at a higher wavenumber due to the ring strain of the five-membered ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the neat oil or solid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. For a molecule of this complexity, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just recommended, but essential for unambiguous assignment.

G Structure tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Atom Numbering for NMR)

Caption: Structure with atom numbering for NMR assignments. (Note: A visual diagram would typically be here showing the spiro-carbon as C4, the azetidine ring as C1, N2, C3, and the oxolanone ring as O5, C6, C7, C8=O).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2-4.0m4HH-1, H-3Protons on the azetidine ring, adjacent to nitrogen. Expected to be complex due to coupling with each other.
~4.0s2HH-6Protons adjacent to the ether oxygen and the spiro-carbon. Likely a singlet as neighboring protons are 4 bonds away.
~2.8s2HH-7Protons alpha to the ketone. Deshielded by the carbonyl group. Likely a singlet.
1.46s9HBoc -C(CH ₃)₃Classic singlet for the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~208.0C-8 (C=O)Ketone carbonyl in a five-membered ring.
~156.0Boc (C=O)Carbamate carbonyl.
~80.0Boc -C (CH₃)₃Quaternary carbon of the Boc group.
~70.0C-6Carbon adjacent to ether oxygen.
~65.0C-4 (Spiro)Quaternary spiro-carbon, deshielded by two heteroatoms in proximity.
~55.0C-1, C-3Carbons of the azetidine ring, attached to nitrogen.
~40.0C-7Carbon alpha to the ketone.
28.4Boc -C(C H₃)₃Methyl carbons of the Boc group.
2D NMR: Connecting the Dots

Authoritative Grounding: 2D NMR is non-negotiable for a spirocyclic system. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece together the molecular framework across the non-protonated spiro-carbon.

Predicted Key HMBC Correlations:

Proton (¹H)Correlates to Carbon (¹³C)Implication
H-1, H-3C-4 (Spiro)Connects the azetidine ring to the spiro-center.
H-1, H-3Boc (C=O)Confirms the Boc group is attached to the azetidine nitrogen.
H-6C-4 (Spiro)Connects the oxolane ring to the spiro-center.
H-6C-7, C-8Confirms the C6-C7-C8 fragment within the oxolane ring.
H-7C-8 (C=O)Confirms the position of the protons alpha to the ketone.
H-7C-4 (Spiro), C-6Confirms the connectivity within the five-membered ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is used.

  • Data Acquisition: A standard suite of experiments is run at room temperature:

    • ¹H NMR (1D proton)

    • ¹³C NMR (1D carbon, proton-decoupled)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing: The acquired data is processed (Fourier transform, phase correction, baseline correction) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS (0.00 ppm for ¹H and ¹³C).

The Role of Computational Chemistry

Authoritative Grounding: In cases where isomers are possible or assignments are ambiguous, computational chemistry provides a powerful method for validation.[1][2] Density Functional Theory (DFT) calculations can predict NMR chemical shifts with a high degree of accuracy.

Workflow:

  • Conformational Search: Identify the low-energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

  • NMR Calculation: Calculate the magnetic shielding tensors for the optimized structures using a method like GIAO-DFT.

  • Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged based on their predicted relative energies (Boltzmann distribution) to give a final predicted spectrum.

  • Comparison: The computationally predicted spectrum is compared to the experimental spectrum. A good correlation provides strong evidence for the proposed structure.

Conclusion

The structural elucidation of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of key functional groups, specifically the ketone and carbamate carbonyls. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atom-by-atom connectivity, allowing for the unambiguous assignment of the spirocyclic core and its substituents. The methodologies and predictive data outlined in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel spirocyclic molecules, ensuring the scientific integrity of their work.

References

  • Macmillan Group Supplementary Information, Princeton University. Provides representative spectroscopic data for related spirocyclic compounds. [Online]. Available: [Link]

  • Beilstein Journal of Organic Chemistry. Discusses structure elucidation of spiroketals using HMBC and other NMR techniques. [Online]. Available: [Link]

  • PubChem. Database entry for the isomeric compound tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Online]. Available: [Link]

  • ResearchGate. Article on NMR prediction with computational chemistry. [Online]. Available: [Link]

  • PubChem. Database entry for the isomeric compound tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Online]. Available: [Link]

  • MDPI Magnetochemistry. Editorial on the application of computational chemistry in nuclear magnetic resonance. [Online]. Available: [Link]

  • ACS Publications. Review on the frontiers of computational NMR, including DFT and machine learning methods. [Online]. Available: [Link]

  • Wikipedia. General information on the definition and synthesis of spiro compounds. [Online]. Available: [Link]

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Exploratory

Introduction: Embracing Three-Dimensionality in Drug Design

An In-depth Technical Guide to the Discovery, Origin, and Application of Novel Oxa-Azaspiro Compounds For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Origin, and Application of Novel Oxa-Azaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. The concept of "escaping from flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds—has gained significant traction.[1] This shift is driven by the understanding that molecules with greater spatial complexity can offer improved potency, selectivity, and pharmacokinetic properties.[2] Among the scaffolds at the forefront of this evolution are oxa-azaspiro compounds.

These structures, characterized by a central spirocyclic carbon atom linking an oxygen-containing ring and a nitrogen-containing ring, are a class of privileged heterocyclic motifs.[3][4] Their rigid, well-defined three-dimensional arrangement makes them exceptional bioisosteres for common saturated heterocycles like piperidines, often leading to enhanced metabolic stability and refined biological activity.[5][6] This guide provides a comprehensive overview of the origins, synthetic evolution, and strategic application of oxa-azaspiro compounds, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Genesis of Oxa-Azaspiro Scaffolds

Natural Product Origins and Bio-inspiration

While purely synthetic methodologies have given rise to the vast majority of oxa-azaspiro compounds, nature provides the foundational blueprint. Spiroketals, a closely related class, are widespread in natural products from diverse sources like plants, microbes, and animals, often exhibiting potent biological activities.[7][8] For instance, the oxazolomycin family of natural products, isolated from Streptomyces species, features a unique 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system.[9] The discovery of such complex natural scaffolds has inspired synthetic chemists to develop methodologies for accessing these and related core structures, recognizing their inherent biological relevance.

Evolution of Synthetic Discovery

The development of oxa-azaspiro compounds has been a story of incremental innovation, with key breakthroughs enabling access to increasingly complex and diverse structures. Early strategies often relied on multi-step sequences, but the field has rapidly advanced toward more efficient and elegant solutions.

A pivotal advancement has been the application of tandem and cascade reactions, which allow for the construction of the spirocyclic core in a single, highly efficient step. For example, a diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[10][11] This process showcases the power of cooperative catalysis to orchestrate complex bond formations. Similarly, Prins cascade cyclizations have been elegantly employed to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating a powerful method for building bicyclic systems.[12]

More recently, the advent of visible-light photochemistry has opened new avenues. A notable example is the [2+2] photocycloaddition between heterocycles and alkenes, mediated by energy transfer catalysis, to prepare novel and complex sp³-rich spirocyclic compounds, including 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes.[2][13] This approach is particularly valuable as it often proceeds under mild conditions, making it compatible with sensitive functional groups and applicable to complex settings like DNA-encoded libraries.

Part 2: Modern Synthetic Strategies & Mechanistic Insights

The modern synthetic chemist's toolkit for constructing oxa-azaspiro compounds is diverse and powerful. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and, crucially, stereochemical outcome.

Asymmetric Synthesis: Mastering Stereochemistry

Given the chiral nature of biological targets, the stereoselective synthesis of oxa-azaspiro compounds is of utmost importance. A major challenge is the controlled assembly of the spirocenter, which can be a stereogenic carbon that is prone to isomerization.[7]

Organocatalysis has emerged as a powerful solution. For example, a bifunctional aminothiourea catalyst can mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to deliver chiral spiroketal structures with high enantioselectivity.[14] The success of this approach lies in the catalyst's ability to engage in multipoint hydrogen bonding, precisely orienting the substrate within its chiral environment to direct the cyclization pathway.

Another robust strategy involves leveraging chiral starting materials. L-Proline, for instance, was successfully utilized to prepare the first optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, the core of oxazolomycin.[9] Modular approaches, using stereoselective reactions like the Ferrier-type glycosidation and Prins cyclization, have also been devised for the asymmetric synthesis of various spiroketal and spiroether building blocks.[15][16]

Cyclization Strategies: Forging the Spiro Core

The formation of the spirocyclic junction is the defining step in any synthesis. The choice of cyclization method is a critical decision based on the available starting materials and the desired final structure.

  • Intramolecular Cyclization: This is a common and effective strategy. Oxidative cyclization of olefinic precursors, for example, has been used to synthesize azaspiro[4.5]decane systems.[17] The stereoselectivity of such processes is a key consideration, often influenced by the geometry of the starting olefin.

  • [2+2+2] Cycloaddition: For constructing highly substituted systems, multi-component reactions offer exceptional efficiency. A cesium carbonate-promoted [2+2+2] cycloaddition of 4-aryliden-5(4H)-oxazolones and β-nitrostyrenes provides access to diversified 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones with good yields and high diastereoselectivity.[18] This metal-free approach benefits from high atom economy.

  • Tandem Ring Opening/Closing Metathesis: This powerful strategy allows for significant skeletal reorganization. It has been used to create oxaspirocycles by reacting a furan-containing substrate in a Diels-Alder reaction, followed by a ring-closing metathesis (RCM) cascade to form the spiro-fused core.[19]

Below is a diagram illustrating the conceptual workflow for the synthesis and development of novel oxa-azaspiro compounds.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Start Conceptual Design (e.g., Bioisosterism) SM Starting Material Selection Start->SM Synth Synthetic Strategy (e.g., Cascade, Cycloaddition) SM->Synth Reaction Reaction Execution & Optimization Synth->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purify Chromatography (e.g., Flash, HPLC) Workup->Purify Struct Structural Elucidation (NMR, MS, X-Ray) Purify->Struct Screen In Vitro Screening (e.g., Binding Assays) Struct->Screen Pure Compound Cell Cell-Based Assays (e.g., Cytotoxicity) Screen->Cell Vivo In Vivo Studies (e.g., Animal Models) Cell->Vivo Vivo->Start SAR Feedback Loop

Caption: General workflow for oxa-azaspiro compound development.

Part 3: A Practical Protocol: Visible-Light Mediated [2+2] Photocycloaddition

This protocol is adapted from methodologies described for the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are valuable for their structural complexity and compatibility with sensitive substrates like those in DNA-encoded libraries.[2][13]

Objective: To synthesize a 2-oxa-1-azaspiro(bicyclo[3.2.0])heptane derivative via a visible-light-mediated energy transfer catalysis.

Core Principle: This reaction exploits the triplet excited state of a 2-isoxazoline-3-carboxylate, generated via a photosensitizer, which then undergoes a [2+2] cycloaddition with an alkene. This avoids the use of high-energy UV radiation, offering broader functional group tolerance.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-isoxazoline-3-carboxylate (Substrate A, 1.0 eq.).

    • Prepare a stock solution of the alkene reaction partner (Substrate B, 1.5 eq.).

    • Prepare a stock solution of a suitable photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).

    • Use a degassed, anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Reaction Setup:

    • To a reaction vessel (e.g., a borosilicate vial), add the photocatalyst.

    • Under an inert atmosphere (e.g., argon or nitrogen), add the solvent, followed by the solutions of Substrate A and Substrate B.

    • Seal the vessel tightly. Ensure the vessel is transparent to the wavelength of light being used.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm).

    • Ensure consistent stirring and maintain a constant temperature (often room temperature) for the duration of the reaction (typically 12-24 hours).

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze by LC-MS or TLC to monitor the consumption of starting materials and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude residue is then purified using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxa-azaspiro product.

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR: To establish the connectivity and stereochemistry of the molecule.[20]

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[20]

      • X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous proof of the structure and relative stereochemistry.[20]

Part 4: Structural Elucidation and Data Interpretation

The unambiguous characterization of novel oxa-azaspiro compounds is critical. A multi-technique approach is essential for confirming the complex three-dimensional structures.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the workhorses for determining the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for assigning complex spin systems and confirming the connectivity across the spirocenter. NOESY or ROESY experiments are crucial for determining the relative stereochemistry of substituents on the rings.[20]

  • Mass Spectrometry (MS): HRMS provides the exact mass, allowing for the determination of the molecular formula.[20] Fragmentation patterns observed in MS/MS experiments can offer additional structural clues.

  • X-ray Crystallography: This is the gold standard for structural determination, providing unequivocal proof of connectivity and absolute and relative stereochemistry.[9]

Representative Spectroscopic Data

The table below summarizes hypothetical but representative data for a generic 4-(arylsulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, based on published examples.[21]

Data Type Characteristic Signature Interpretation
¹³C NMR δ ≈ 184-185 ppmCarbonyl carbon (C=O) of the dienone system.
δ ≈ 142-143 ppmAlkene carbons (C=C) of the dienone system.
δ ≈ 86-87 ppmSpirocyclic carbon atom (Cspiro).
δ ≈ 65-66 ppmMethylene carbon adjacent to oxygen (-O-CH₂-).
δ ≈ 47-48 ppmMethylene carbon adjacent to nitrogen (-N-CH₂-).
¹H NMR δ ≈ 6.2-6.6 ppmVinylic protons (-CH=CH-) on the dienone ring.
δ ≈ 3.8-4.2 ppmMethylene protons adjacent to key heteroatoms (-O-CH₂- and -N-CH₂-).
IR Spectroscopy ν ≈ 1670-1690 cm⁻¹Strong absorption corresponding to the C=O stretch of the conjugated ketone.
ν ≈ 1340 & 1160 cm⁻¹Characteristic asymmetric and symmetric SO₂ stretches of the sulfonyl group.

Part 5: Applications and Future Directions in Drug Discovery

The unique structural and physicochemical properties of oxa-azaspiro compounds make them highly valuable in drug discovery programs.

Case Studies of Bioactivity
  • Anticancer Agents: A number of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[22] One derivative, compound 8d, exhibited an IC₅₀ of just 0.10 μM against the MDA-MB-231 cell line.[22] Other spiro compounds have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[3][23]

  • Central Nervous System (CNS) Agents: Oxa-azaspiro derivatives have been identified as a novel class of triple reuptake inhibitors, simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[24][25] Such a pharmacological profile is considered highly promising for the development of new antidepressant agents with potentially improved efficacy and faster onset of action.

  • Bioisosteric Replacement: The replacement of a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane moiety in the local anesthetic Bupivacaine resulted in an analog with comparable activity, increased water solubility, and a five-fold lower toxicity profile, powerfully demonstrating the value of this design strategy.[1][6]

The following diagram illustrates the relationship between the oxa-azaspiro core and its applications.

Caption: Properties and applications of oxa-azaspiro scaffolds.

Conclusion

Oxa-azaspiro compounds represent a dynamic and rapidly expanding area of chemical research. Born from inspirations in nature and realized through sophisticated synthetic strategies, these scaffolds provide a powerful platform for addressing long-standing challenges in drug discovery. Their inherent three-dimensionality and tunable physicochemical properties enable the design of next-generation therapeutics with enhanced selectivity and improved safety profiles. As synthetic methodologies become even more powerful and our understanding of structure-activity relationships deepens, the impact of oxa-azaspiro compounds on medicinal chemistry is set to grow, paving the way for novel treatments for a wide range of human diseases.

References

  • Gini, A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link][13]

  • Gini, A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. Available at: [Link][2]

  • Boruah, M., & Prajapati, D. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central. Available at: [Link][7]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link][10]

  • Gais, H.-J., et al. (2008). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. ACS Publications. Available at: [Link][15]

  • Boruah, M., & Prajapati, D. (2008). Asymmetric synthesis of naturally occurring spiroketals. PubMed. Available at: [Link][8]

  • Akiyama, T., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. PubMed. Available at: [Link][14]

  • Gais, H.-J., et al. (2008). Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans. PubMed. Available at: [Link][16]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link][22]

  • Galavskyy, S., et al. (2023). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing. Available at: [Link][5]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Semantic Scholar. Available at: [Link][17]

  • Wang, C.-H., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. Available at: [Link][20]

  • Di Fabio, R., et al. (2010). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. ResearchGate. Available at: [Link][24]

  • Acar, C., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health. Available at: [Link][23]

  • Di Fabio, R., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. PubMed. Available at: [Link][25]

  • Acar, C., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link][3]

  • Various Authors. (2008-2010). Pharmacological Evaluation and Spiro Compounds. ResearchGate. Available at: [Link][26]

  • Wang, X., et al. (2021). Reported natural compounds containing azaspirocyclic units. ResearchGate. Available at: [Link][18]

  • Sheng, J., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link][21]

  • Xu, J., et al. (2023). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. Available at: [Link][11]

  • Reddy, B. V. S., et al. (2015). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Publications. Available at: [Link][12]

  • de la Fuente, M., & Viña, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link][27]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link][6]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link][1]

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Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-Protected Spirocyclic Amino Acids

Introduction: Embracing the Third Dimension in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that escape the "flatland" of trad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that escape the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic amino acids, non-canonical building blocks characterized by two rings sharing a single quaternary carbon atom, represent a significant leap into this three-dimensional chemical space.[2][3][4] Their inherent structural rigidity and complexity are not mere architectural curiosities; they are functional assets that bestow profound advantages upon peptide and small-molecule drug candidates. The introduction of a spirocyclic motif can pre-organize a molecule's conformation, locking in the ideal orientation for target binding, which can lead to enhanced potency and selectivity.[5][6]

This guide focuses on these valuable scaffolds when protected by the tert-Butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[7][8][9][10] Understanding the interplay between the rigid spirocyclic core and the properties imparted by the Boc protecting group is critical for researchers, scientists, and drug development professionals seeking to leverage these unique amino acids. Herein, we will dissect the core physicochemical characteristics—conformational disposition, lipophilicity, acidity, and metabolic stability—that define these molecules, providing both the theoretical underpinnings and the field-proven experimental methodologies required for their comprehensive evaluation.

Synthesis and N-Terminal Protection: Preparing the Building Block

The journey of incorporating a spirocyclic amino acid begins with its synthesis and subsequent protection. While numerous elegant synthetic routes to the core scaffolds exist, common strategies include the Curtius rearrangement of monoesters of spirocyclic diesters or the Bucherer-Bergs hydantoin synthesis followed by hydrolysis.[11][12] Once the core amino acid is obtained, the crucial step of protecting the α-amino group is performed to enable controlled peptide coupling.

The Boc group is installed via a nucleophilic acyl substitution reaction, typically using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a mild base.[13][14] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the electrophilic carbonyl carbons of the anhydride. The resulting unstable intermediate collapses, releasing CO₂, isobutene, and the stable tert-butyl carbamate (the Boc-protected amine).

G cluster_reactants Reactants cluster_process Process cluster_products Products SAA Spirocyclic Amino Acid (H₂N-CHR-COOH) Reaction Nucleophilic Acyl Substitution in Aqueous or Anhydrous Solvent SAA->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Base (e.g., TEA, NaHCO₃) Base->Reaction Deprotonates Amine BocSAA Boc-Protected Spirocyclic Amino Acid Reaction->BocSAA Forms Stable Carbamate Byproducts Byproducts (t-BuOH, CO₂, Base-H⁺) Reaction->Byproducts

Caption: Workflow for Boc-protection of a spirocyclic amino acid.

Experimental Protocol: Boc Protection of a Spirocyclic Amino Acid

This protocol provides a self-validating system for the reliable N-terminal protection of a generic spirocyclic amino acid.

  • Dissolution: Dissolve the spirocyclic amino acid (10 mmol) in a 1:1 mixture of dioxane and water (40 mL).

  • Basification: Add triethylamine (TEA) (15 mmol, 1.5 equivalents) to the solution and stir until the amino acid is fully dissolved. The use of a base is critical to deprotonate the α-amino group, rendering it nucleophilic.[13]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (11 mmol, 1.1 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature at 20-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the starting material (ninhydrin-positive) and the appearance of a new, UV-active spot (ninhydrin-negative) indicates reaction completion.

  • Work-up (Acidification & Extraction):

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl. This step protonates the carboxylate and any excess base.

    • Extract the product into ethyl acetate (3 x 50 mL). The Boc-protected amino acid, being more lipophilic, will partition into the organic layer.

  • Purification & Verification:

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • The product can be purified by crystallization or flash chromatography.

    • Verify the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Physicochemical Characteristics

A. Conformational Analysis: Engineering Molecular Rigidity

The defining feature of a spirocyclic amino acid is its rigid, three-dimensional structure. This rigidity severely restricts the allowable values for the peptide backbone dihedral angles, phi (φ) and psi (ψ), when the amino acid is incorporated into a peptide chain.[15] This conformational constraint is a powerful tool in peptidomimetic design, as it can stabilize specific secondary structures like β-turns, reducing the entropic penalty of binding to a biological target.[5]

Causality in Experimental Choice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the premier technique for studying conformation in solution, which most closely mimics the biological environment. ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) data provide through-bond and through-space distance restraints, respectively, which are used to build a 3D model of the molecule's preferred conformation.[16][17]

  • X-ray Crystallography: Provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. While not a solution-state technique, it offers the "gold standard" for structural validation and can reveal key intramolecular interactions.

G Scaffold Spirocyclic Scaffold Constraint Restricted Bond Rotation Scaffold->Constraint Angles Constrained φ and ψ Torsional Angles Constraint->Angles Structure Defined Secondary Structure (e.g., β-turn mimicry) Angles->Structure Binding Reduced Entropic Penalty upon Target Binding Structure->Binding Potency Increased Binding Affinity & Potency Binding->Potency

Caption: Relationship between spirocyclic structure and biological potency.

B. Lipophilicity (logP/logD): Tailoring Solubility and Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral species or the distribution coefficient (logD) at a specific pH. The introduction of a spirocyclic core generally increases the fraction of sp³ hybridized carbons (Fsp³).[3] A higher Fsp³ count often correlates with improved solubility and a more favorable pharmacokinetic profile, moving away from the "flat," often poorly soluble, structures common in high-throughput screening hits.[3][6]

The Boc group itself is lipophilic and will increase the overall logP of the amino acid. Therefore, the final lipophilicity is a balance between the spirocyclic core and the protecting group.

Experimental Determination: The Shake-Flask Method (OECD 107) The gold-standard method for experimental logP determination involves partitioning a solute between n-octanol and water.[19]

  • Preparation: Prepare a stock solution of the Boc-protected spirocyclic amino acid in n-octanol that has been pre-saturated with water.

  • Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of water pre-saturated with n-octanol.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complete partitioning. Let the layers stand until they have fully separated.

  • Analysis: Carefully separate the two layers. Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

  • Calculation: The logP is calculated as: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Table 1: Representative Lipophilicity Data

CompoundStructure TypePredicted logPRationale for Change
N-Boc-AlanineAcyclic0.45Baseline reference.
N-Boc-1-amino-cyclobutane-1-carboxylic acidMonocyclic0.90Increased carbon count and rigidity.
N-Boc-2-amino-spiro[3.3]heptane-2-carboxylic acidSpirocyclic1.50Higher Fsp³ and surface area increase lipophilicity.[3]

(Note: logP values are illustrative, calculated using cheminformatics tools, and serve for comparison.)

C. Acidity and Basicity (pKa): The Ionization State

The pKa values of the carboxylic acid and the α-amino group dictate the ionization state of the molecule at physiological pH.[20][21] This, in turn, profoundly influences solubility, membrane transport, and interactions with biological targets. While the Boc group effectively renders the amino group non-basic, the pKa of the terminal carboxylic acid remains a key parameter. The rigid, electron-donating alkyl framework of the spirocycle can subtly influence the acidity of the carboxyl group, often leading to slight differences compared to acyclic analogues.[12]

Experimental Determination: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the Boc-protected spirocyclic amino acid in a known volume of deionized water, often with a co-solvent like methanol if solubility is low.

  • Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Data Collection: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

D. Metabolic Stability: Designing for In Vivo Longevity

A major hurdle in drug development is rapid metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[22][23] This leads to low bioavailability and a short therapeutic half-life. The sterically congested and conformationally rigid nature of spirocyclic scaffolds can significantly enhance metabolic stability.[3][6] The quaternary spiro-carbon and adjacent atoms are often shielded from the active sites of metabolic enzymes, preventing common Phase I oxidation reactions.

Experimental Assessment: In Vitro Liver Microsomal Stability Assay This assay is a workhorse in early drug discovery to assess Phase I metabolic liability.[24][25]

G cluster_setup Assay Setup cluster_process Incubation & Quenching cluster_analysis Analysis Compound Test Compound (1 µM final conc.) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH Cofactor (NADPH) NADPH->Incubate Initiates Reaction Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for a liver microsomal metabolic stability assay.

Protocol Steps:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then add the test compound (final concentration typically 1 µM). Initiate the metabolic reaction by adding the cofactor NADPH (final concentration typically 1 mM).

  • Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard (IS). This precipitates the microsomal proteins.

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Table 2: Representative Metabolic Stability Data

CompoundStructure TypeIn Vitro t₁/₂ (min, Human Liver Microsomes)Interpretation
VerapamilControl Drug15Known to be rapidly metabolized.
Acyclic Peptide FragmentAcyclic< 10Susceptible to enzymatic cleavage.
Spirocyclic AnalogueSpirocyclic> 60The rigid, sterically hindered scaffold resists metabolic attack.[3][6]

Conclusion

Boc-protected spirocyclic amino acids are more than just novel building blocks; they are sophisticated tools for molecular engineering. Their defining physicochemical characteristics—conformational rigidity, tailored lipophilicity, and enhanced metabolic stability—provide medicinal chemists with a rational path to overcoming common challenges in drug discovery. By pre-organizing pharmacophoric elements and sterically shielding metabolic soft spots, these scaffolds enable the design of potent, selective, and durable therapeutic candidates. The experimental protocols and conceptual frameworks presented in this guide offer a robust system for the evaluation and strategic deployment of these high-value compounds, paving the way for the next generation of structured, three-dimensional medicines.

References

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Exploratory

The Nexus of Stability and Specificity: An In-Depth Technical Guide to Constrained Amino Acid Surrogates in Research

Abstract The therapeutic promise of peptides is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acid surrogates have emerged as a powerful tool...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic promise of peptides is often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acid surrogates have emerged as a powerful tool in medicinal chemistry and drug discovery to overcome these limitations. By introducing conformational rigidity, these modified building blocks pre-organize peptides into bioactive conformations, leading to enhanced binding affinity, target selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the core principles, synthesis, incorporation, and characterization of constrained amino acid surrogates for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and present a framework for the rational design of next-generation peptide-based therapeutics.

The Rationale for Conformational Constraint in Peptide Science

Linear peptides in solution exist as an ensemble of rapidly interconverting conformers.[1] This conformational heterogeneity is entropically unfavorable for binding to a specific biological target, as the peptide must adopt a single, low-energy conformation upon binding, leading to a significant entropic penalty.[2][3] Furthermore, the extended conformations often sampled by linear peptides make them prime substrates for proteases, limiting their in vivo half-life.[3]

Constrained amino acid surrogates address these challenges by reducing the rotational freedom of the peptide backbone or side chains. This pre-organization into a bioactive conformation can lead to several key advantages:

  • Enhanced Binding Affinity: By locking the peptide into a conformation that is complementary to the target binding site, the entropic cost of binding is minimized, often resulting in a significant increase in binding affinity (lower Kd or IC50 values).[2]

  • Increased Proteolytic Stability: The introduction of non-natural amino acids or cyclic structures can sterically hinder the approach of proteases or disrupt the recognition motifs required for enzymatic cleavage, thereby extending the serum half-life of the peptide.[1][4]

  • Improved Target Selectivity: A rigidified peptide is less likely to adopt conformations that allow for off-target binding, leading to improved selectivity and a better side-effect profile.[3]

  • Mimicry of Secondary Structures: Constrained surrogates can be used to induce and stabilize specific secondary structures, such as α-helices and β-turns, which are often involved in protein-protein interactions.[5]

The choice of a specific constraining strategy is dictated by the desired secondary structure, the chemical nature of the target, and the synthetic feasibility.

A Taxonomy of Constrained Amino Acid Surrogates

The diverse toolkit of constrained amino acid surrogates can be broadly categorized based on the nature of the constraint imposed on the peptide backbone.

Side-Chain to Side-Chain Cyclization

This is one of the most common strategies and involves the covalent linkage of two amino acid side chains within a peptide sequence.

  • Lactam Bridges: Formed between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine). These are synthetically accessible and have been shown to stabilize α-helical and β-turn conformations.[5][6]

  • Disulfide Bridges: The oxidation of two cysteine residues to form a cystine bridge is a classic method for peptide cyclization. While effective, the disulfide bond can be susceptible to reduction in the intracellular environment.[2]

  • Hydrocarbon Stapling: This technique involves the introduction of two α-methylated, α-alkenyl amino acids at specific positions (commonly i and i+4 or i and i+7) in a peptide sequence, followed by ring-closing metathesis to form a covalent hydrocarbon bridge. This strategy is particularly effective for stabilizing α-helical structures.[7]

  • Thioether (Thiol-Ene) Linkages: Formed by the reaction between a cysteine thiol and a double bond on another side chain, or through bis-alkylation of two cysteines. Thioether bonds are generally more stable to reduction than disulfide bonds.[8]

Backbone Cyclization (Head-to-Tail)

In this approach, the N-terminus and C-terminus of the peptide are covalently linked to form a cyclic peptide. This strategy provides significant protection against exopeptidases.[2]

α,α-Disubstituted Amino Acids

The incorporation of amino acids with two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), sterically restricts the available Ramachandran space, favoring helical conformations.[4][9]

β-Amino Acids and other Homologs

The insertion of β-amino acids, which have an additional carbon in their backbone, can induce unique secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids. Peptides containing β-amino acids are often resistant to degradation by proteases that recognize α-amino acid linkages.[10][11]

Diagram: Classification of Constrained Amino Acid Surrogates

G cluster_main Constrained Amino Acid Surrogates A Side-Chain to Side-Chain Cyclization A1 A1 A->A1 Lactam Bridges A2 A2 A->A2 Disulfide Bridges A3 A3 A->A3 Hydrocarbon Stapling A4 A4 A->A4 Thioether Linkages B Backbone Cyclization (Head-to-Tail) C α,α-Disubstituted Amino Acids D β-Amino Acids & Homologs

Caption: A classification of common strategies for constraining peptide conformations.

Synthesis and Incorporation of Constrained Surrogates

The successful application of constrained amino acid surrogates hinges on their efficient synthesis and incorporation into peptide sequences.

Synthesis of Constrained Amino Acid Monomers

A common method for the synthesis of Aib is a modified Strecker synthesis.[12][13]

  • Reaction Setup: In a round-bottomed flask cooled in an ice bath (5-10°C), dissolve ammonium chloride (3.7 moles) in water (500 mL).

  • Addition of Ketone: With stirring, add a solution of acetone (3 moles) in diethyl ether (500 mL).

  • Cyanide Addition: Slowly add a solution of sodium cyanide (3.2 moles) in water (350 mL). The temperature should be maintained below 20°C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4-5 hours. The mixture will separate into two layers.

  • Hydrolysis: Separate the layers. Concentrate the aqueous layer under reduced pressure. Add concentrated hydrochloric acid and reflux the mixture for 3 hours to hydrolyze the intermediate aminonitrile.

  • Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of Aib (pH ~6) to precipitate the product. The crude product can be recrystallized from an ethanol/water mixture.

The synthesis of β-amino acids can be achieved through various methods, including:

  • Arndt-Eistert Homologation: This classic method involves the extension of an α-amino acid to its corresponding β-amino acid.[14]

  • Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful and widely used strategy.[14]

  • Catalytic Hydrogenation: Asymmetric hydrogenation of β-amino acrylates can provide enantiomerically pure β-amino acids.[14]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of constrained amino acid surrogates into a growing peptide chain is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16]

Diagram: Workflow for SPPS Incorporation of a Constrained Amino Acid

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling of Fmoc-Constrained AA-OH (e.g., HBTU/DIPEA in DMF) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 next_cycle Proceed to Next Coupling Cycle wash2->next_cycle

Caption: A simplified workflow for a single coupling cycle in SPPS.

This protocol outlines the manual steps for coupling a protected amino acid to a resin-bound peptide chain.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin with the initial amino acid attached) in a suitable solvent like dichloromethane (DCM) followed by dimethylformamide (DMF) for approximately 30 minutes each.[17]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[18]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the piperidine and cleaved Fmoc adducts.

  • Coupling: In a separate vial, pre-activate the Fmoc-protected constrained amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes. Add this activation mixture to the resin.

  • Reaction: Agitate the resin mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[19]

Conformational Analysis of Constrained Peptides

Elucidating the three-dimensional structure of constrained peptides is crucial for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.[20][21]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing distance restraints for structure calculations.[3][15]

  • Scalar (J) Coupling Constants: The magnitude of the 3JHNα coupling constant can be related to the backbone dihedral angle φ via the Karplus equation, providing torsional angle restraints.[15]

  • Structure Calculation: The distance and dihedral angle restraints obtained from NMR experiments are used as input for computational algorithms (e.g., restrained molecular dynamics) to generate an ensemble of 3D structures consistent with the experimental data.[15][22]

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information.[7][23] Obtaining well-diffracting crystals of peptides can be challenging, but when successful, it offers an unambiguous view of the peptide's conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformation.[19]

Impact of Constraining on Pharmacological Properties: A Quantitative Perspective

The introduction of conformational constraints can have a profound and measurable impact on the pharmacological properties of a peptide.

Peptide SystemConstraint StrategyProperty MeasuredLinear PeptideConstrained PeptideFold ImprovementReference
(LKKL)3 AnalogLactam BridgeAntimicrobial Activity (MIC vs. P. pastoris)>128 µM32 µM>4x[24]
StRIP3 AnalogAib substitutionProteolytic Stability (t1/2 vs. Trypsin)~0.3 min3.4 min~11x[4]
Cancer-targeting peptideDisulfide CyclizationSerum Stability (t1/2)< 5 min> 24 hours>288x[25]
TNF-α InhibitorHead-to-Tail CyclizationBinding Affinity (ΔGbind)-85.7 kcal/mol-102.3 kcal/molN/A (Lower energy is better)[18]

This table presents a selection of examples and the fold improvement is an approximation based on the provided data.

Conclusion and Future Outlook

Constrained amino acid surrogates are indispensable tools in modern drug discovery, enabling the transformation of peptides from promising but flawed lead compounds into potent and stable therapeutic candidates. The continued development of novel constraining strategies, more efficient synthetic methodologies, and advanced analytical techniques will further expand the reach of peptide-based drugs into challenging therapeutic areas, including the modulation of intracellular protein-protein interactions. The rational design of constrained peptides, guided by a deep understanding of their structural and biological properties, holds the key to unlocking the full therapeutic potential of this versatile class of molecules.

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Foundational

Theoretical Modeling of 8-oxo-5-oxa-2-azaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery

Abstract The 8-oxo-5-oxa-2-azaspiro[3.4]octane scaffold represents a compelling, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-oxo-5-oxa-2-azaspiro[3.4]octane scaffold represents a compelling, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidinone (β-lactam) and an oxetane ring, offers a unique structural framework for designing novel therapeutic agents. This technical guide provides a comprehensive overview of theoretical modeling strategies tailored to this scaffold. We will delve into the core computational methodologies—from quantum mechanics to molecular dynamics and ADMET profiling—that are essential for unlocking the therapeutic potential of these derivatives. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of next-generation small molecule drugs.

The Rationale for Modeling 8-oxo-5-oxa-2-azaspiro[3.4]octane Derivatives

The pursuit of novel chemical matter is a cornerstone of modern drug discovery.[1] Flat, aromatic structures have historically dominated medicinal chemistry, but the field is increasingly recognizing the advantages of molecules with greater three-dimensional (3D) character.[2] Spirocyclic systems, such as the 8-oxo-5-oxa-2-azaspiro[3.4]octane core, are particularly attractive for several reasons:

  • Structural Rigidity and Novelty : The spirocyclic fusion imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target. This defined 3D shape allows for precise vectoral projection of substituents into the binding pocket.

  • Improved Physicochemical Properties : The incorporation of an oxetane ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility, reduce metabolic liability, and improve other drug-like properties.[3][4][5][6] Oxetanes can serve as hydrophilic alternatives to gem-dimethyl groups or as metabolically robust surrogates for carbonyls.[4][5][6]

  • Access to Underexplored Chemical Space : These scaffolds enable the exploration of novel intellectual property and can help overcome resistance mechanisms associated with existing drug classes.[2]

Given these advantages, theoretical modeling becomes not just a supplementary tool, but a critical component of the discovery pipeline. In silico techniques allow for the rapid, cost-effective exploration of vast chemical space, prioritizing the synthesis of compounds with the highest probability of success.[7][8][9]

An Integrated Computational Workflow

A robust theoretical modeling cascade is not a series of disconnected experiments but an integrated workflow. Each step informs the next, creating a logical progression from initial idea to a prioritized list of candidate molecules for synthesis. The causality is critical: we start with the intrinsic properties of the molecule and progressively build complexity to simulate its behavior in a biological system.

graph TD; A[Start: Scaffold Selection 8-oxo-5-oxa-2-azaspiro[3.4]octane] --> B{Quantum Mechanics (QM)}; B --> C[Conformational Analysis & Electronic Properties]; C --> D{Molecular Dynamics (MD) Simulation}; D --> E[Assess Conformational Stability & Solvation]; E --> F{Structure-Based Design (Molecular Docking)}; F --> G[Predict Binding Mode & Affinity]; G --> H{In Silico ADMET Prediction}; H --> I[Profile Drug-Likeness & Potential Liabilities]; I --> J[Prioritized Candidates for Synthesis];

Integrated workflow for theoretical modeling.

Core Methodologies: A Practical Guide
3.1. Quantum Mechanics (QM): Understanding the Foundation

Expertise & Experience: Before we can understand how a molecule interacts with a complex biological system, we must first understand the molecule itself. Quantum mechanics provides the most accurate description of a molecule's electronic structure, which governs its geometry, reactivity, and electrostatic properties.[10] For a novel scaffold like 8-oxo-5-oxa-2-azaspiro[3.4]octane, starting with QM is non-negotiable. It provides the ground truth for the higher-level, classical methods that follow.

Protocol: Single-Point Energy and Geometry Optimization

  • Structure Preparation: Build the 3D structure of the 8-oxo-5-oxa-2-azaspiro[3.4]octane core and its derivatives using a molecular editor.

  • Method Selection:

    • Theory: Density Functional Theory (DFT) is the workhorse for systems of this size, offering a good balance of accuracy and computational cost. The B3LYP functional is a common and robust starting point.

    • Basis Set: A Pople-style basis set like 6-31G(d) is sufficient for initial geometry optimizations. For more accurate final energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

  • Calculation Execution:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Follow with a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Analysis:

    • From the output, extract the optimized 3D coordinates.

    • Calculate the electrostatic potential (ESP) and map it onto the electron density surface. This visualizes the charge distribution, identifying hydrogen bond donors and acceptors which are critical for molecular recognition.

    • Generate partial atomic charges (e.g., Mulliken or Merz-Kollman) which will serve as essential parameters for subsequent molecular mechanics-based simulations like docking and MD.[10]

3.2. Molecular Dynamics (MD) Simulation: Capturing Flexibility

Expertise & Experience: A static picture of a molecule is insufficient. Both ligands and their protein targets are dynamic entities that fluctuate in a physiological environment. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe these motions over time.[11][12] For a spirocyclic system, MD is crucial to confirm its conformational stability and to understand how it interacts with solvent molecules, which can significantly influence binding.[13][14]

Protocol: Solvated System MD Simulation

  • System Preparation:

    • Use the QM-optimized geometry of the derivative as the starting conformation.

    • Assign a molecular mechanics force field (e.g., GAFF2 for general small molecules, or CHARMM36 for biomolecules). The partial charges derived from the earlier QM calculations should be used here for highest accuracy.

    • Place the molecule in a periodic box of explicit solvent (e.g., a TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system density under constant pressure (NPT ensemble) until properties like density and temperature have stabilized. This is a self-validating step; an unstable system indicates a problem in the setup.

  • Production Run:

    • Run the simulation for a duration sufficient to sample the conformational space of interest (e.g., 100 ns).[13]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the molecule's backbone to assess its structural stability over time.

    • Analyze the Radial Distribution Function (RDF) of water molecules around key functional groups (like the oxetane oxygen or lactam carbonyl) to understand solvation patterns.

    • Cluster the trajectory to identify the most populated conformational states.

3.3. Molecular Docking: Predicting Target Interactions

Expertise & Experience: The central dogma of structure-based drug design is predicting how a ligand will bind to its target.[15][16] Molecular docking algorithms sample possible binding poses of a ligand in a receptor's active site and rank them using a scoring function.[17][18] It is a hypothesis-generating tool. A common mistake is to treat the top docking score as an absolute measure of affinity.[17] The true value lies in inspecting the predicted poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) that can guide the next round of molecular design.[1][19]

Protocol: Receptor-Ligand Docking

  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules (water, co-factors, existing ligands).

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Perform a constrained energy minimization to relieve any structural strain in the crystal structure.

  • Ligand Preparation:

    • Use the low-energy conformer(s) identified from QM or MD studies.

    • Assign appropriate atom types and charges based on the chosen force field.

  • Docking Execution:

    • Define the binding site (the "docking box") based on the location of the co-crystallized ligand or known active site residues.

    • Run the docking algorithm (e.g., AutoDock Vina, GLIDE).[8] Use a thorough search algorithm (e.g., high exhaustiveness).

  • Post-Docking Analysis & Validation:

    • Self-Validation: If a co-crystallized ligand is available, a crucial validation step is to remove it and re-dock it. The predicted pose should have an RMSD of <2.0 Å from the crystal pose for the docking protocol to be considered reliable.[17]

    • Visually inspect the top-ranked poses. Do they form key interactions known to be important for binding? Are the interactions stereochemically and electrostatically favorable?

    • Use consensus scoring: re-score the top poses with a different scoring function to reduce the bias of any single method.[18]

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

The core logic of a molecular docking experiment.

3.4. In Silico ADMET Prediction

Expertise & Experience: High target affinity is useless if a compound cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is essential to reduce late-stage attrition.[20][21][22][23] Numerous in silico models, many based on machine learning, can provide rapid predictions for key drug-like properties.[7][24] The key is to use multiple tools and look for a consensus prediction, as the accuracy of any single model can vary.[20]

Protocol: ADMET Profiling

  • Input: Use the 2D or 3D structure of the designed derivatives.

  • Tool Selection: Utilize a suite of well-validated, publicly available or commercial tools (e.g., SwissADME, pkCSM, ADMETlab 2.0).[7]

  • Property Prediction: Calculate a range of critical parameters.

  • Analysis & Triage: Compare the predicted properties of the new derivatives against both established rules-of-thumb (like Lipinski's Rule of Five) and the profile of known successful drugs. Compounds with predicted liabilities (e.g., poor solubility, high potential for hERG inhibition, predicted mutagenicity) should be deprioritized or redesigned.

Property CategoryKey ParameterDesirable Range/OutcomeRationale
Absorption Caco-2 Permeability> 1 x 10⁻⁶ cm/sPredicts intestinal absorption.
Aqueous Solubility (LogS)> -4Poor solubility hinders formulation and absorption.
Distribution Blood-Brain Barrier (BBB)Target-dependentShould be negative for peripherally acting drugs.
Plasma Protein Binding< 90%High binding reduces the free concentration of the drug.
Metabolism CYP450 InhibitionNon-inhibitorInhibition of key enzymes leads to drug-drug interactions.
Excretion Total ClearanceModerateBalances efficacy with dosing frequency.
Toxicity hERG InhibitionNon-inhibitorA primary cause of cardiotoxicity-related drug withdrawal.
AMES MutagenicityNegativePredicts potential to cause DNA mutations (carcinogenicity).

Table 1: Example ADMET parameters and desirable outcomes for prioritizing compounds.

Experimental Validation: Closing the Loop

Theoretical models are, by definition, approximations of reality. Their ultimate value is determined by their ability to predict the outcomes of real-world experiments.[25][26] The process of drug discovery is iterative, with computational predictions guiding experimental work, and experimental results feeding back to refine the models.

Key validation steps include:

  • Synthesis: The top-ranked, computationally designed compounds must be synthesized.

  • In Vitro Assays: The synthesized compounds are tested for their biological activity against the target protein to validate the potency predictions from docking.

  • Crystallography: Obtaining an X-ray crystal structure of a promising compound bound to the target protein is the ultimate validation of the predicted binding mode.

  • DMPK Assays: In vitro assays for metabolic stability (e.g., using liver microsomes) and permeability can validate the ADMET predictions.

Conclusion and Future Outlook

The 8-oxo-5-oxa-2-azaspiro[3.4]octane scaffold holds significant promise for the development of novel, 3D-rich therapeutics. A disciplined and integrated theoretical modeling approach is paramount to efficiently navigate the vast chemical space and identify derivatives with a high likelihood of success. By combining the predictive power of quantum mechanics, molecular dynamics, docking, and ADMET profiling, research teams can make more informed decisions, reduce discovery timelines, and ultimately accelerate the delivery of new medicines to patients. The continued evolution of computational methods, particularly in the realm of machine learning and artificial intelligence, will only enhance the precision and impact of these in silico strategies in the future.[24]

References
  • Title: Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors Source: Springer Protocols URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed Central (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: Molecular Docking: A Comprehensive Guide for 2025 Source: Shadecoder URL: [Link]

  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: Springer Protocols URL: [Link]

  • Title: In Silico ADME Methods Used in the Evaluation of Natural Products Source: MDPI (Molecules) URL: [Link]

  • Title: In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends Source: ResearchGate (Molecular Informatics) URL: [Link]

  • Title: In Silico methods for ADMET prediction of new molecules Source: Slideshare URL: [Link]

  • Title: Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors Source: Juan L. G. Tejeda-Serrano's Lab Website URL: [Link]

  • Title: Molecular Dynamics Simulation of Small Molecules using UCSF Chimera Source: YouTube URL: [Link]

  • Title: An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (Acta Pharmaceutica Sinica B) URL: [Link]

  • Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: Quantum Chemistry in Drug Discovery Source: Rowan Scientific URL: [Link]

  • Title: Best Practices in Docking and Activity Prediction Source: ResearchGate URL: [Link]

  • Title: Advancements in small molecule drug design: A structural perspective Source: PubMed Central (Medicine in Drug Discovery) URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: SpringerLink URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process Source: PubMed Central (Medicina) URL: [Link]

  • Title: Using Quantum Molecular Design & Cloud Computing to Improve the Accuracy & Success Probability of Drug Discovery Source: Cloud Pharmaceuticals URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central URL: [Link]

  • Title: On the difficulty of validating molecular generative models realistically: a case study on public and proprietary data Source: Journal of Cheminformatics URL: [Link]

  • Title: Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design Source: PubMed Central (Frontiers in Chemistry) URL: [Link]

  • Title: Experimental Validation of a Mathematical Model to Describe the Drug Cytotoxicity of Leukemic Cells Source: MDPI (Symmetry) URL: [Link]

  • Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers in Drug Discovery URL: [Link]

  • Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Source: CHIMIA URL: [Link]

  • Title: Oxetanes in drug discovery Source: ETH Zurich Research Collection URL: [Link]

  • Title: Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry Source: ResearchGate URL: [Link]

Sources

Exploratory

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

An In-depth Technical Guide: Exploring the Chemical Space of Azaspiro[3.4]octane Scaffolds: A Guide for Drug Discovery Professionals In the modern era of drug discovery, the pursuit of novel chemical matter has increasin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Exploring the Chemical Space of Azaspiro[3.4]octane Scaffolds: A Guide for Drug Discovery Professionals

In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly pivoted from planar, sp²-rich molecules towards scaffolds that offer greater three-dimensional (3D) complexity.[1][2] This strategic shift, often termed "escaping flatland," is driven by the need to engage with complex biological targets and to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Azaspirocycles, particularly the azaspiro[3.4]octane core, have emerged as privileged structures in this context.[2][4] Comprising a four-membered azetidine ring fused with a five-membered pyrrolidine ring at a single quaternary carbon, this scaffold offers a rigid, well-defined 3D geometry. This rigidity minimizes conformational penalties upon binding to a target and projects substituents into precise vectors in chemical space, a feature highly sought after for enhancing potency and selectivity.[1][5]

This guide provides a comprehensive overview of the azaspiro[3.4]octane scaffold, detailing its synthesis, strategies for chemical space exploration, and its successful application in medicinal chemistry programs.

Core Synthesis Strategies: Building the Azaspiro[3.4]octane Framework

The utility of any scaffold is fundamentally dependent on robust and scalable synthetic routes that allow for the introduction of chemical diversity. Several strategies have been developed for the synthesis of the azaspiro[3.4]octane core, with the choice of route often depending on the desired isomer and substitution pattern.

Strategy 1: Annulation of the Cyclopentane Ring

One effective approach involves the construction of the five-membered ring onto a pre-existing four-membered azetidine ring. This method is particularly useful for creating specific substitution patterns on the pyrrolidine portion of the scaffold. A representative synthesis for a 2-azaspiro[3.4]octane is outlined below.[6][7]

Experimental Protocol: Annulation Approach

  • Starting Material: Commercially available N-protected 3-oxo-azetidine.

  • Wittig Reaction: The azetidine ketone is subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., (methoxycarbonylmethyl)triphenylphosphorane) to introduce an exocyclic double bond with an ester functionality.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a nucleophile, which will form part of the five-membered ring.

  • Dieckmann Condensation: The intermediate is then treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, forming the cyclopentanone ring.

  • Decarboxylation & Reduction: Subsequent hydrolysis and decarboxylation, followed by reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction), yields the core 2-azaspiro[3.4]octane scaffold. The protecting group on the nitrogen can be removed or exchanged as needed for further functionalization.

Strategy 2: [3+2] Cycloaddition

A powerful and convergent method for constructing the pyrrolidine ring is through a [3+2] cycloaddition reaction.[8] This approach involves the reaction of an azomethine ylide with an electron-deficient alkene.

Causality Behind the Choice: This strategy is highly efficient for rapidly building the core structure. The choice of azomethine ylide precursor and the alkene dipolarophile directly dictates the substitution pattern on the resulting pyrrolidine ring, offering significant modularity.[8]

Workflow: [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis

G cluster_start Starting Materials cluster_process Core Reaction cluster_end Product A Azetidine-derived Aldehyde/Ketone D In situ generation of Azomethine Ylide via Condensation & Decarboxylation A->D Heat B Amino Acid (e.g., Sarcosine) B->D C Electron-deficient Alkene (e.g., Methyl acrylate) E [3+2] Cycloaddition C->E D->E F Functionalized Azaspiro[3.4]octane Scaffold E->F

Caption: A generalized workflow for the synthesis of azaspiro[3.4]octanes via a [3+2] cycloaddition reaction.

Strategy 3: Synthesis of Diazaspiro Cores

For diazaspiro[3.4]octane analogues, which are valuable as piperazine bioisosteres, the synthesis often involves building one nitrogen-containing ring onto the other.[9][10] A common strategy for 1,6-diazaspiro[3.4]octane begins with a protected azetidin-2-one.[9]

Key Steps for 1,6-Diazaspiro[3.4]octane Synthesis:

  • Enolate Formation & Acylation: An enolate is generated from a protected azetidin-2-one, which then undergoes acylation to introduce a side chain that will form the second ring.

  • Reduction and Cyclization: The keto group in the side chain is reduced, and subsequent intramolecular cyclization, often via reductive amination, forms the spirocyclic core.[9]

  • Orthogonal Protection: Crucially, the nitrogen atoms are protected with orthogonal groups (e.g., Boc and Cbz). This is a key experimental choice that enables selective deprotection and subsequent derivatization at either nitrogen atom, providing two distinct vectors for diversification.[9]

Exploring Chemical Space: Diversification and Functionalization

The true power of the azaspiro[3.4]octane scaffold lies in its ability to be functionalized at multiple positions, allowing for a thorough exploration of the surrounding chemical space. The rigid nature of the core means that the orientation of these substituents can be predicted and controlled with high fidelity.

Diversification Vectors in Azaspiro[3.4]octanes

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Integration of a Spirocyclic Scaffold in Peptide Synthesis

Topic: Use of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Peptide Synthesis For: Researchers, scientists, and drug development professionals. Introduction: Embracing Three-Dimensionality in Peptide Desi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Three-Dimensionality in Peptide Design

The pursuit of therapeutic peptides with enhanced potency, selectivity, and metabolic stability has led researchers to explore chemical spaces beyond the canonical 20 amino acids.[1][2][] Unnatural amino acids (UAAs) have become indispensable tools in this endeavor, offering novel side-chain functionalities and backbone constraints.[4] A particularly promising strategy in modern drug discovery is the incorporation of spirocyclic scaffolds.[5][6][7] These structures, where two rings share a single atom, introduce a high degree of three-dimensionality (high Fsp³) and conformational rigidity.[8][9] This can pre-organize the peptide backbone into a bioactive conformation, improving binding affinity for its target and reducing susceptibility to proteolytic degradation.[1][8]

This document provides detailed application notes and protocols for the use of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a novel spirocyclic building block, in solid-phase peptide synthesis (SPPS). We will explore its application as a unique scaffold for N-terminal modification of peptides, leveraging its ketone functionality for covalent linkage.

Molecular Overview: A Scaffold for Constrained Peptide Analogs

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a bifunctional molecule designed for incorporation into peptide structures. Its key features are:

  • Spirocyclic Core: The rigid 5-oxa-2-azaspiro[3.4]octane framework serves as a conformationally locked scaffold. This rigidity can enforce specific secondary structures (e.g., turns) when integrated into a peptide, which is a critical aspect of modulating biological activity.[5][9]

  • Ketone Functionality: The oxo-group at the C8 position provides a reactive handle for covalent modification, most commonly through reductive amination. This allows for the coupling of the scaffold to the N-terminus or a side-chain amine of a peptide.

  • Boc-Protected Amine: The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of Fmoc-based SPPS but can be removed with strong acid during the final cleavage step, revealing a secondary amine that can be used for further functionalization if desired.

Structural and Chemical Properties
PropertyValue
IUPAC Name tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Key Functional Groups Ketone, Boc-protected amine
Primary Application N-terminal peptide modification via reductive amination

Application Strategy: N-Terminal Modification via On-Resin Reductive Amination

The most direct application of this scaffold in peptide synthesis is its covalent attachment to the N-terminus of a resin-bound peptide. This is achieved through a two-step, one-pot reductive amination reaction following the completion of the linear peptide sequence assembly using standard Fmoc/tBu solid-phase peptide synthesis.[10][11]

The workflow involves:

  • Peptide Assembly: Synthesis of the desired peptide sequence on a solid support using the standard Fmoc-SPPS protocol.

  • Final Fmoc Deprotection: Removal of the terminal Fmoc group to expose the free N-terminal amine.

  • On-Resin Reductive Amination:

    • Formation of a Schiff base (imine) between the peptide's N-terminal amine and the ketone of the spirocyclic scaffold.

    • Reduction of the imine to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

This strategy results in a peptide with a conformationally constrained, spirocyclic moiety at its N-terminus, which can significantly influence its pharmacological properties.

G cluster_SPPS Fmoc-SPPS Cycles cluster_modification N-Terminal Modification cluster_cleavage Cleavage & Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Couple Fmoc-Amino Acid (e.g., HATU/DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect1 final_deprotect Final Fmoc Deprotection repeat->final_deprotect wash3 Wash (DMF, DCM) final_deprotect->wash3 add_scaffold Add Spirocyclic Ketone Scaffold & NaBH₃CN wash3->add_scaffold react React (e.g., 1% AcOH in DMF, 12-24h) add_scaffold->react wash4 Wash (DMF, DCM, MeOH) react->wash4 dry Dry Resin wash4->dry cleave Cleave from Resin (e.g., TFA Cocktail) dry->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify final_product Characterized Peptide purify->final_product

Caption: Workflow for peptide synthesis and N-terminal modification.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for assembling the linear peptide sequence on a Rink Amide resin.[10][11]

Materials:

  • Rink Amide Resin (e.g., 0.4-0.8 mmol/g substitution)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell in DMF for 30-60 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) by dissolving it in DMF with HATU (3.9 eq.) and DIEA (8 eq.). Allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. (Note: For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[12])

    • Perform a Kaiser test to confirm reaction completion (absence of free primary amines).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. After the final coupling, proceed to Protocol 2.

Protocol 2: On-Resin N-Terminal Reductive Amination

This protocol describes the coupling of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate to the N-terminus of the peptide.

Materials:

  • Peptide-resin from Protocol 1

  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

  • DMF, DCM, MeOH

Procedure:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid as described in Protocol 1, Step 2. Wash the resin thoroughly with DMF (5x) and DCM (5x). Do not proceed to the next coupling step.

  • Scaffold Coupling Solution:

    • Prepare a solution of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (10 eq.) and sodium cyanoborohydride (10 eq.) in DMF.

    • Add 1% glacial acetic acid to the solution to catalyze imine formation and maintain a suitable pH for the reduction.

  • Reaction:

    • Add the coupling solution to the peptide-resin.

    • Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to cleavage.

Protocol 3: Peptide Cleavage and Deprotection

This protocol cleaves the modified peptide from the resin and removes side-chain protecting groups.

Materials:

  • Modified peptide-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL) to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

G cluster_peptide cluster_scaffold cluster_reagents cluster_product Peptide H₂N Peptide Chain Resin Product Spiro-N-Boc -NH-Peptide Chain Resin Peptide->Product:f0 Reductive Amination Scaffold O= Spiro-N-Boc Scaffold->Product:f0 Reductive Amination Reagents NaBH₃CN 1% AcOH in DMF Reagents->Product:f0 Reductive Amination

Caption: Reductive amination of the spirocyclic scaffold.

Trustworthiness and Validation

The protocols described are based on well-established principles of solid-phase peptide synthesis and bioconjugation chemistry.[10][11][13] To ensure the successful incorporation of the spirocyclic scaffold, the following validation steps are critical:

  • Kaiser Test: Use after each coupling step to ensure the complete consumption of free amines before proceeding to the next cycle.

  • LC-MS Monitoring: A small aliquot of the resin can be cleaved and analyzed by LC-MS after the reductive amination step to confirm the successful conjugation and determine the optimal reaction time.

  • Final Product Characterization: The purified peptide should be characterized by high-resolution mass spectrometry to confirm its exact mass and by analytical RP-HPLC to determine its purity. NMR spectroscopy can be employed for further structural elucidation if required.

By integrating these validation checkpoints, researchers can confidently synthesize and characterize novel peptides modified with the tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate scaffold, paving the way for the exploration of new, structurally defined therapeutic candidates.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. ACS Meetings & Events. [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. National Library of Medicine. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. [Link]

  • PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Chapter in a book. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Application

Incorporating tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate into peptidomimetics

A Technical Guide to the Incorporation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetic Design In the pursuit of novel the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Incorporation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetic Design

In the pursuit of novel therapeutics, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between the high potency and selectivity of peptides and the favorable pharmacokinetic profiles of small molecules. A primary challenge in peptide drug development is their inherent conformational flexibility, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of rigid structural motifs is a powerful strategy to overcome these limitations.[1][2] Spirocyclic scaffolds, in particular, are exceptional tools in drug design, offering a three-dimensional architecture that can pre-organize key pharmacophoric groups into a bioactive conformation, thereby enhancing binding affinity and stability.[3][4][5]

This guide focuses on a unique spirocyclic building block, tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Boc-OAZO) . Its structure, featuring a fused azetidine and a γ-lactam-containing tetrahydrofuran ring, presents a rigid framework with defined exit vectors for peptide chain extension. The incorporation of this scaffold is hypothesized to induce stable turn-like structures within a peptide backbone, a common secondary structure motif crucial for many biological recognition events.[6][7] These application notes provide a comprehensive overview of the rationale, synthetic protocols, and characterization methods for integrating Boc-OAZO into peptidomimetic structures, aimed at researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties of the Building Block

A foundational understanding of the building block's properties is paramount for its effective application.

PropertyValueSource
Chemical Name tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS Number 1453315-97-3
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Appearance White to off-white powder
Melting Point 63-68 °C

Proposed Synthesis of the Spirocyclic Building Block

While tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is commercially available, understanding its synthesis provides insight into its structure and potential for derivatization. Based on a patented method for a structurally related bromo-analog, a plausible synthetic route is outlined below.[3] The key strategy involves the construction of the spirocyclic core through an intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Allylation cluster_1 Step 2: Dihydroxylation cluster_2 Step 3: Oxidative Cleavage & Intramolecular Cyclization A 1-Boc-3-oxo-azetidine C 3-Allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester A->C THF, 0°C to rt B Allyl Grignard Reagent B->C D tert-Butyl-3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate C->D OsO4 (cat.), NMO E tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate D->E NaIO4, then acid catalyst

Caption: Proposed synthetic pathway for Boc-OAZO.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The true utility of Boc-OAZO lies in its seamless integration into standard peptide synthesis workflows. The Boc protecting group on the azetidine nitrogen allows for its use within the well-established Boc-SPPS methodology. The following protocols detail the incorporation of this building block into a growing peptide chain on a solid support.

Workflow Overview

The overall process follows a cyclical series of deprotection, neutralization, and coupling steps common to Boc-SPPS. The sterically hindered nature of the secondary amine, once deprotected, requires optimized coupling conditions.

SPPS_Workflow start Resin-Bound Peptide Chain (N-terminal Boc) deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection neutralization Step 2: Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Step 3: Coupling of Boc-OAZO (Pre-activation with HBTU/HOBt) neutralization->coupling wash Wash Steps (DCM, DMF, IPA) coupling->wash repeat Repeat Cycle for Further Amino Acids wash->repeat repeat->deprotection Next cycle cleavage Final Cleavage from Resin (HF or TFMSA) repeat->cleavage Final peptide end Purified Peptidomimetic cleavage->end

Caption: General SPPS workflow for incorporating Boc-OAZO.

Detailed Protocol 1: Boc Deprotection of the Resin-Bound Peptide

Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is used to selectively cleave the N-terminal Boc group, exposing the free amine for the subsequent coupling reaction. A moderately concentrated solution of TFA in a non-reactive solvent like dichloromethane (DCM) is sufficient for rapid and clean deprotection without prematurely cleaving acid-labile side-chain protecting groups or the peptide from the resin.[8][9]

Materials:

  • Resin-bound peptide with N-terminal Boc protection

  • Deprotection solution: 25-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution for 1-2 minutes. Drain the solution.

  • Deprotection: Add the deprotection solution (approx. 10 mL per gram of resin) to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation.

    • Wash with DCM (3 times)

    • Wash with IPA (2 times)

    • Wash with DCM (3 times) The resulting peptide-resin now has a free N-terminal amine as a TFA salt.

Detailed Protocol 2: Neutralization of the N-terminal Amine

Causality: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling reaction. A non-nucleophilic organic base, typically diisopropylethylamine (DIEA), is used to neutralize the salt and generate the free, nucleophilic amine required for amide bond formation.[10]

Materials:

  • Deprotected peptide-resin (TFA salt)

  • Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM or DMF

  • DCM and DMF, peptide synthesis grade

Procedure:

  • Neutralization: Add the neutralization solution to the washed, deprotected peptide-resin. Agitate for 5-10 minutes at room temperature. Drain the solution.

  • Repeat Neutralization: Repeat the neutralization step one more time to ensure complete conversion to the free amine.

  • Washing: Drain the neutralization solution and wash the resin thoroughly to remove excess DIEA.

    • Wash with DCM (3 times)

    • Wash with DMF (3 times) The peptide-resin is now ready for the coupling of the Boc-OAZO building block.

Detailed Protocol 3: Coupling of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Causality: The secondary amine of the deprotected Boc-OAZO is sterically hindered, which can slow down the coupling reaction. To overcome this, a pre-activation strategy is highly recommended.[8] A coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of an additive like HOBt (Hydroxybenzotriazole), converts the carboxylic acid of the incoming amino acid into a highly reactive activated ester. This activated species reacts efficiently with the sterically hindered amine on the resin. Using an excess of the building block and coupling reagents ensures the reaction goes to completion.

Materials:

  • Neutralized peptide-resin

  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Boc-OAZO) (3-4 equivalents relative to resin loading)

  • HBTU (3-4 eq.)

  • HOBt (3-4 eq.)

  • DIEA (6-8 eq.)

  • DMF, peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vial, dissolve Boc-OAZO, HBTU, and HOBt in a minimal amount of DMF. Add DIEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. Note that secondary amines like the one in OAZO give a weak color change (typically reddish-brown instead of deep blue), so careful observation is needed.[11]

  • Washing: Once the coupling is complete (negative or weak ninhydrin test), drain the reaction solution and wash the resin thoroughly.

    • Wash with DMF (3 times)

    • Wash with DCM (3 times)

    • Wash with IPA (2 times) The resin is now ready for the next cycle of deprotection and coupling if more amino acids are to be added.

Final Cleavage and Purification

Causality: After the desired peptide sequence is assembled, the peptidomimetic must be cleaved from the solid support, and all side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][12] These strong acids cleave the ester linkage to the resin and the benzyl-based side-chain protecting groups. Scavengers such as cresol or thioanisole are included to trap the reactive carbocations generated during the cleavage process, preventing side reactions with sensitive residues like tryptophan and methionine.

Protocol: A standard "High HF" cleavage protocol is recommended.

  • Reagents: Anhydrous HF, anisole (scavenger).

  • Procedure: The peptide-resin is treated with a mixture of HF:anisole (9:1) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.

  • Work-up: The HF is removed by a stream of nitrogen, and the crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an aqueous buffer for purification by reverse-phase HPLC.

Structural Implications and Characterization

The incorporation of the rigid Boc-OAZO scaffold is expected to significantly influence the conformational landscape of the resulting peptidomimetic.

Conformational Predisposition

The spirocyclic nature of OAZO restricts the peptide backbone's dihedral angles (phi, psi) around the incorporation site. Molecular modeling and analogy to other spirocyclic lactams suggest that this scaffold is a potent inducer of β-turn or γ-turn conformations.[6][7] This pre-organization can lead to a significant entropic advantage in receptor binding, as less conformational freedom is lost upon complex formation.

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Peptidomimetic with OAZO Flexible Multiple Low-Energy Conformations Receptor Receptor Binding Site Flexible->Receptor High Entropic Penalty Rigid Restricted Conformations (e.g., β-turn) Rigid->Receptor Low Entropic Penalty

Caption: OAZO reduces conformational entropy for receptor binding.

Characterization Techniques

Verifying the structure and conformation of the final peptidomimetic is a critical, self-validating step.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the correct molecular weight of the synthesized peptidomimetic.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is essential for assessing the purity of the crude product and for purifying the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY/ROESY) are invaluable for confirming the covalent structure and for providing insights into the solution-state conformation.[2][3] The presence of specific Nuclear Overhauser Effects (NOEs) can confirm the proximity of protons, validating the predicted turn structure.

  • X-ray Crystallography: If the peptidomimetic can be crystallized, X-ray diffraction provides unambiguous, high-resolution structural data, confirming the precise bond angles and the conformation induced by the spirocyclic scaffold.[13][14][15][16]

Conclusion and Future Outlook

The tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate building block represents a valuable addition to the medicinal chemist's toolkit for designing conformationally constrained peptidomimetics. Its rigid, turn-inducing structure offers a strategic approach to enhance the biological activity and pharmacokinetic properties of peptide-based drug candidates. The protocols outlined in this guide provide a framework for the successful incorporation of this novel scaffold using established SPPS techniques. Future work should focus on detailed biophysical studies, including NMR and X-ray crystallography, of OAZO-containing peptides to precisely elucidate their conformational preferences and to further rationalize their structure-activity relationships in various therapeutic contexts.

References

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587–7599. [Link]

  • Gautham, N. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in molecular biology (Clifton, N.J.), 1261, 1–13. [Link]

  • Shaw, A. M., Goundry, W. R., & White, A. D. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules (Basel, Switzerland), 27(13), 4242. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Angene Chemical. (n.d.). Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate. Retrieved from [Link]

  • Dias, R. L. A., Moehle, K., Zerbe, O., Robinson, J. A., Obrecht, D., Mittl, P. R. E., & Grütter, M. G. (2006). Hairpin Protein Epitope Mimetic Inhibitors of the p53–HDM2 Protein–Protein Interaction. ChemBioChem, 7(9), 1471–1479. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Journal of medicinal chemistry, 57(23), 10257–10274. [Link]

  • Hoffman Fine Chemicals. (n.d.). Building Blocks & Reagents. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]

  • YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs. [Link]

  • Maruyama, K., Oiki, S., & Asanuma, H. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. Molecules (Basel, Switzerland), 26(10), 2977. [Link]

  • Pieroni, O., Fissi, A., & Ciardelli, F. (2000). Conformational properties of peptides containing dehydro amino acids. Collection of Czechoslovak Chemical Communications, 65(5), 751-764. [Link]

  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS chemical biology, 10(12), 2730–2738. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Synthesis of Spirocycles. Chemical reviews, 114(17), 8257–8322. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Introduction: A Spirocyclic Scaffold for Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Spirocyclic Scaffold for Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature. This rigid, defined geometry can enhance interactions with biological targets, improve physicochemical properties such as solubility, and provide novel intellectual property space. The subject of this guide, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a versatile building block featuring a desirable oxa-azaspiro[3.4]octane core. This scaffold presents two key points for chemical diversification: a ketone at the 8-position and a Boc-protected secondary amine at the 2-position.

This document provides detailed protocols for the strategic coupling at both of these reactive sites, enabling researchers to leverage this scaffold in the synthesis of complex molecules for drug discovery and development. We will first explore the functionalization of the ketone via reductive amination and then discuss the deprotection of the nitrogen atom to allow for subsequent N-acylation and N-alkylation.

Part 1: Coupling at the C8-Ketone via Reductive Amination

The ketone functionality is a prime site for introducing molecular diversity. Reductive amination is a robust and highly utilized method for the conversion of ketones to amines, forming a new carbon-nitrogen bond. This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices

For substrates like tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which may present steric hindrance around the carbonyl group, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][2][3][4][5] Its mild nature and steric bulk render it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the starting ketone.[5][6] This selectivity minimizes the formation of the corresponding alcohol byproduct and avoids the need to pre-form and isolate the imine.[4][5]

The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid decomposition of the reducing agent.[2][5] The addition of a catalytic amount of acetic acid can be beneficial, as it catalyzes the formation of the imine intermediate without excessively neutralizing the amine nucleophile.[4][5]

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve spiro-ketone (1.0 eq) and amine (1.1 eq) in anhydrous DCE B Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature A->B Formation of iminium ion and in situ reduction C Stir for 12-24 hours B->C Monitor by TLC/LC-MS D Quench with saturated NaHCO₃ (aq) C->D E Extract with DCM D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by flash column chromatography F->G

Caption: Workflow for the reductive amination of the spiro-ketone.

Detailed Protocol: Reductive Amination

Materials:

Reagent/SolventM.W.Equivalents
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate227.271.0
Primary or Secondary Amine (R¹R²NH)Varies1.1 - 1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5
1,2-Dichloroethane (DCE), anhydrous98.96-
Acetic Acid (optional)60.050.1 - 1.0
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Dichloromethane (DCM)84.93-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.1-1.2 equiv). If the amine is a salt, neutralize it with a non-nucleophilic base (e.g., triethylamine) and filter the resulting salt before proceeding.

  • (Optional) Add acetic acid (0.1-1.0 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-5-oxa-2-azaspiro[3.4]octane derivative.

Part 2: Coupling at the N2-Amine Following Deprotection

To functionalize the nitrogen atom of the spirocyclic core, the tert-butyloxycarbonyl (Boc) protecting group must first be removed. The resulting secondary amine is a versatile nucleophile for a variety of coupling reactions.

Step 1: Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.[7] A common and effective method involves treatment with trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or using a solution of hydrogen chloride (HCl) in dioxane.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Isolation A Dissolve Boc-protected amine in DCM at 0 °C B Add TFA (5-10 eq) dropwise A->B Acid-catalyzed hydrolysis C Warm to RT and stir for 1-3 hours B->C Monitor by TLC/LC-MS D Concentrate in vacuo C->D E Azeotrope with toluene to remove residual TFA D->E F Use crude salt directly or neutralize for free amine E->F

Caption: Workflow for the Boc-deprotection of the spiro-amine.

Detailed Protocol: Boc Deprotection

Materials:

Reagent/SolventM.W.Equivalents
Boc-protected spiro-amine-1.0
Dichloromethane (DCM)84.93-
Trifluoroacetic Acid (TFA)114.025 - 10
Toluene92.14-
Saturated Sodium Bicarbonate (NaHCO₃) solution--

Procedure:

  • Dissolve the Boc-protected spiro-amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene and concentrate again (azeotropic removal of TFA). Repeat this step 2-3 times.

  • The resulting TFA salt of the amine is often used directly in the next step. If the free amine is required, dissolve the crude salt in DCM, wash with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate.

Step 2A: N-Acylation of the Deprotected Amine

N-acylation is a fundamental transformation that forms a stable amide bond, a key feature in many pharmaceuticals.[1] This reaction is typically high-yielding and can be achieved using acyl chlorides or anhydrides.

Detailed Protocol: N-Acylation

Materials:

Reagent/SolventM.W.Equivalents
Deprotected spiro-amine (or its TFA salt)-1.0
Acyl Chloride or AnhydrideVaries1.05 - 1.2
Triethylamine (Et₃N) or DIPEAVaries2.2 (if starting from salt)
Dichloromethane (DCM), anhydrous84.93-

Procedure:

  • Dissolve the deprotected spiro-amine TFA salt (1.0 equiv) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base such as triethylamine (2.2 equiv) or diisopropylethylamine (DIPEA). If starting from the free amine, use 1.1 equiv of base.

  • Add the acyl chloride (1.05 equiv) or anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain the desired N-acyl product.

Step 2B: N-Alkylation of the Deprotected Amine

Introducing alkyl groups at the nitrogen center can be achieved through direct alkylation with alkyl halides or via a second reductive amination reaction with a different carbonyl compound. Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often preferred for better control.[1][3]

Detailed Protocol: N-Alkylation (via Reductive Amination)

Materials:

Reagent/SolventM.W.Equivalents
Deprotected spiro-amine (free amine)-1.0
Aldehyde or KetoneVaries1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5
1,2-Dichloroethane (DCE), anhydrous98.96-

Procedure:

  • Follow the protocol for "Reductive Amination" described in Part 1, using the deprotected secondary spiro-amine as the starting amine.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low conversion in reductive amination 1. Slow imine formation: Steric hindrance around the ketone can disfavor imine formation.[8]1a. Add a dehydrating agent: Include 3Å or 4Å molecular sieves in the reaction mixture to remove water and drive the equilibrium towards the imine.[8] 1b. Increase temperature: Gently heating the reaction (e.g., to 40-50 °C) can promote imine formation. 1c. Use a Lewis acid catalyst: For very hindered systems, a stronger catalyst like Ti(OiPr)₄ may be required.[8]
2. Inefficient reduction: The iminium ion is sterically hindered.2a. Increase reaction time or temperature. 2b. Use a less hindered reducing agent: If NaBH(OAc)₃ fails, consider NaBH₃CN at a controlled pH of 4-5.[8]
Incomplete Boc deprotection 1. Insufficient acid: The substrate may be partially basic, neutralizing some of the acid.1a. Increase the equivalents of TFA. 1b. Use a stronger acid system: 4M HCl in dioxane is a common alternative.
2. Presence of water: Water can hydrolyze the acid and reduce its effectiveness.2a. Ensure all reagents and solvents are anhydrous.
Low yield in N-acylation/alkylation 1. Poor nucleophilicity of the amine: The spirocyclic structure might impart unusual electronic properties.1a. Use a more reactive acylating/alkylating agent: e.g., acyl fluoride instead of acyl chloride. 1b. Increase reaction temperature.
2. Amine salt precipitation: The amine salt may not be fully soluble in the reaction medium.2a. Use a more polar aprotic solvent like DMF, but be mindful of potential side reactions.

References

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wang, L., et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available from: [Link]

  • McNally, A., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Available from: [Link]

  • Myers, A. G. Reductive Amination. Chem 115 Handout. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Nikpour, F., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Available from: [Link]

  • Li, G., et al. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available from: [Link]

  • Abdel-Magid, A. F. & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available from: [Link]

  • McNally, A., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]

  • University of Bath. N-Acylation Reactions of Amines. University of Bath's research portal. Available from: [Link]

  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available from: [Link]

  • Singh, C. B., et al. Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available from: [Link]

  • Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available from: [Link]

  • Phukan, P. Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available from: [Link]

  • Ananikov, V. P., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Gevorgyan, A., et al. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available from: [Link]

  • Liu, J., et al. Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available from: [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Ramadas, B., et al. Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available from: [Link]

  • Google Patents. Deprotection of boc-protected compounds.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

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Application

Application Notes and Protocols for Solid-Phase Synthesis with tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Flat,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Flat, aromatic structures have long dominated drug pipelines, but there is a growing consensus that molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are inherently three-dimensional and offer a rigid framework to project functional groups into distinct vectors in space.[1][2][3][4] This structural rigidity can lead to higher potency and selectivity for biological targets by minimizing the entropic penalty upon binding.

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a unique building block that combines the desirable 3D geometry of a spirocycle with a ketone functionality, offering a versatile anchor for further chemical elaboration. The integrated oxa-azaspiro[3.4]octane core is a valuable motif in the design of novel pharmacophores. This document provides a detailed protocol for the incorporation of this spirocyclic building block into a growing molecular chain using solid-phase synthesis, a cornerstone technique for the rapid assembly of compound libraries.[3][5]

Strategic Overview: A Plausible Protocol Based on Boc-SPPS

The ketone moiety within the spirocyclic core is a key feature. While it offers a handle for subsequent chemical modifications, its stability under standard SPPS conditions must be considered. Ketones are generally stable to the reagents used in Boc-SPPS, allowing for a straightforward application of this synthetic strategy.[8]

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Merrifield Resin Swell Resin Swelling in DCM Resin->Swell 1. Swell Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Deprotect Coupling Coupling of Spirocyclic Building Block Neutralization->Coupling 3. Neutralize Wash Washing (DMF, DCM) Coupling->Wash 4. Couple Wash->Deprotection Repeat for next cycle Cleavage Cleavage from Resin (HF or TFMSA) Wash->Cleavage Final Wash and Dry Purification Purification (e.g., RP-HPLC) Cleavage->Purification 5. Cleave & Purify Structures cluster_building_block tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate cluster_resin Merrifield Resin with Growing Chain cluster_final_product Final Product after Cleavage bb bb resin [Resin]-CH2-O-CO-[AA]n-NH2 product HOOC-[AA]n-NH-CO-[Spirocycle]

Sources

Method

The Strategic Application of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures has been a key strategy in this endeavor. Spirocyclic scaffolds, particularly those incorporating strained ring systems like azetidine, have emerged as powerful tools for medicinal chemists.[1][2] These rigid frameworks can improve physicochemical properties, such as solubility and metabolic stability, while offering precise vectoral arrangements of substituents to optimize interactions with biological targets.[3]

This application note details the utility of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a versatile building block for the synthesis of novel drug candidates. Its unique spirocyclic structure, combining a Boc-protected azetidine with a tetrahydrofuranone ring, presents multiple avenues for chemical elaboration, making it an attractive starting point for library synthesis and lead optimization campaigns.

Core Attributes of the Spirocyclic Scaffold

The value of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in drug design is rooted in several key features:

  • Inherent Three-Dimensionality: The spirocyclic nature of the scaffold moves away from the planar structures that have historically dominated medicinal chemistry, offering greater access to the complex topographies of protein binding sites.[1]

  • Azetidine Moiety: The embedded azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity.[4] This can lead to improved metabolic stability and enhanced binding affinity by reducing the entropic penalty upon binding to a target.[5]

  • Orthogonal Functional Handles: The presence of a ketone and a Boc-protected amine provides two distinct points for chemical modification. The ketone can be readily transformed into a variety of functional groups, while the Boc-protecting group offers a stable yet easily removable handle for late-stage diversification of the azetidine nitrogen.[6][7]

  • Oxaspirocyclic Core: The oxygen atom in the tetrahydrofuranone ring can act as a hydrogen bond acceptor, potentially contributing to target engagement and influencing the molecule's polarity and solubility.

Strategic Applications in Drug Discovery Programs

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a valuable starting material for the synthesis of novel compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[8] The ketone functionality is a particularly versatile handle for diversification.

Reductive Amination: A Gateway to Diverse Amine Libraries

One of the most powerful applications of this building block is in the generation of diverse amine libraries via reductive amination of the ketone. This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) around the spirocyclic core.

The general workflow for this application is depicted below:

G start tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate reductive_amination Reductive Amination (Primary/Secondary Amine, Reducing Agent) start->reductive_amination product Substituted Spirocyclic Amine Library reductive_amination->product Introduction of R group deprotection Boc Deprotection (e.g., TFA) product->deprotection final_product Diversified Spirocyclic Scaffolds deprotection->final_product Further Functionalization at Azetidine Nitrogen

Figure 1. Workflow for Library Synthesis.

Protocol: Reductive Amination of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This protocol provides a general method for the synthesis of a substituted spirocyclic amine, a key intermediate for further elaboration in a drug discovery program.

Materials and Reagents
ReagentSupplierGrade
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateCommercial>95%
Primary or Secondary Amine (e.g., Benzylamine)CommercialReagent Grade
Sodium Triacetoxyborohydride (STAB)CommercialReagent Grade
Dichloromethane (DCM)CommercialAnhydrous
Acetic Acid (AcOH)CommercialGlacial
Saturated Sodium Bicarbonate Solution (aq.)In-house prep.
BrineIn-house prep.
Anhydrous Sodium SulfateCommercialReagent Grade
Trifluoroacetic Acid (TFA)CommercialReagent Grade
Diethyl EtherCommercialAnhydrous
Step-by-Step Procedure
  • Reaction Setup: To a solution of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired primary or secondary amine (1.2 eq.) and glacial acetic acid (2.0 eq.). The reaction mixture is stirred at room temperature for 1 hour.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 8-(substituted-amino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

  • Boc Deprotection (Optional): The purified Boc-protected amine is dissolved in DCM (0.1 M) and trifluoroacetic acid (TFA, 10 eq.) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with diethyl ether to yield the corresponding amine as a TFA salt.

Data Presentation: Expected Outcomes

The reductive amination protocol is generally high-yielding and applicable to a wide range of amines. The following table provides representative data for the synthesis of a benzylamine derivative.

Starting MaterialAmineProductYield (%)
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateBenzylaminetert-Butyl 8-(benzylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate85-95

Causality in Experimental Design

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and iminium ions formed in situ, minimizing the reduction of the starting ketone.

  • Acid Catalyst: Acetic acid facilitates the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is stable to the reductive amination conditions but can be readily removed under acidic conditions, allowing for orthogonal functionalization of the azetidine nitrogen.[6][7]

Conclusion: A Versatile Scaffold for Future Discovery

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its unique structural features and orthogonal functional handles provide a robust platform for the rapid generation of compound libraries with desirable physicochemical properties. The reductive amination protocol described herein is a reliable method for introducing molecular diversity, paving the way for the discovery of next-generation therapeutics.

References

  • Maetani, M., et al. (2017). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Journal of the American Chemical Society, 139(32), 11300–11306. [Link]

  • MDPI. (2021). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 26(16), 4983. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3673-3682. [Link]

  • PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Couly, F., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2181. [Link]

  • Ratto, A., & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 28(1), 10-28. [Link]

  • Lauffer, D. J., & Mullican, M. D. (2002). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(8), 1225–1227. [Link]

  • Hiesinger, L., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(10), 2969. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Azaspiro[3.4]octane Derivatives

Executive Summary: The Architectural Significance of Chiral Azaspirooctanes Chiral azaspirocycles, particularly azaspirooctane frameworks, represent a class of privileged structural motifs in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architectural Significance of Chiral Azaspirooctanes

Chiral azaspirocycles, particularly azaspirooctane frameworks, represent a class of privileged structural motifs in modern medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional "flat" aromatic scaffolds, enabling more precise and potent interactions with biological targets.[1] The spirocyclic core, where two rings share a single carbon atom, introduces a well-defined spatial arrangement of substituents, which is crucial for optimizing pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth exploration of contemporary asymmetric strategies for synthesizing chiral azaspirooctane derivatives, with a focus on robust catalytic methods that deliver high levels of stereocontrol. We will dissect the causality behind key experimental choices and provide detailed, field-proven protocols for researchers aiming to incorporate these valuable scaffolds into their discovery programs.

The Synthetic Challenge: Mastering the Quaternary Spirocenter

The construction of the chiral quaternary carbon at the heart of an azaspirocycle is a formidable synthetic challenge.[3] Achieving high enantioselectivity requires a catalyst capable of effectively discriminating between the prochiral faces of the substrate within a highly organized transition state.[3] The development of such catalysts, whether based on transition metals or small organic molecules, is central to unlocking the full potential of these complex scaffolds. This note will focus on two powerful and widely adopted strategies: Rhodium-catalyzed asymmetric cyclopropanation and organocatalytic domino reactions.

Strategic Approach I: Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis offers a powerful toolkit for C-C bond formation. Specifically, dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has emerged as a highly effective method for constructing azaspiro[n.2]alkanes with exceptional stereocontrol.[4][5]

Mechanistic Rationale & Causality

The success of this strategy hinges on the design of the chiral dirhodium paddlewheel catalyst. The chiral ligands surrounding the rhodium centers create a defined, asymmetric pocket. A donor/acceptor carbene, generated in situ from a diazo compound, coordinates to a rhodium center. The incoming exocyclic alkene then approaches this reactive intermediate. The steric and electronic properties of the chiral ligands dictate the trajectory of this approach, favoring the formation of one specific diastereomer and enantiomer.[5] The choice of catalyst, such as Rh₂(p-PhTPCP)₄, is critical as its deep chiral pocket effectively shields one face of the carbene, ensuring high fidelity in the stereochemical outcome.[4]

Catalytic_Cycle Catalyst Rh₂(L*)₄ Catalyst Carbene Rh-Carbene Intermediate Catalyst->Carbene -N₂ Diazo N₂=CH-R (Diazo Cmpd) Diazo->Carbene Cycloaddition [2+1] Cycloaddition Transition State Carbene->Cycloaddition Alkene Exocyclic Alkene Alkene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Stereocenter Formation Product_Complex->Catalyst Product Release Product Chiral Azaspirooctane Product_Complex->Product

Caption: Rhodium-Catalyzed Asymmetric Cyclopropanation Cycle.

Protocol 1: Rhodium-Catalyzed Enantioselective Synthesis of Azaspiro[3.4]octane-ester

This protocol is adapted from methodologies described for the synthesis of azaspiro[n.2]alkanes.[4][5]

Materials:

  • Catalyst: Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate), Rh₂(S-PTTL)₄

  • Alkene: N-Boc-2-methylenepyrrolidine (1.0 equiv)

  • Carbene Precursor: Ethyl 2-diazoacetate (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous, 0.05 M

  • Additive: 2-Chloropyridine (0.1 equiv) for ortho-substituted substrates[5]

Procedure:

  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add Rh₂(S-PTTL)₄ (0.01 equiv, 1 mol %).

  • Reagent Addition: Add anhydrous DCM via syringe. Stir the solution until the catalyst is fully dissolved. Add N-Boc-2-methylenepyrrolidine (1.0 equiv).

  • Reaction Initiation: Cool the mixture to 0 °C. Prepare a solution of ethyl 2-diazoacetate (1.1 equiv) in anhydrous DCM. Add the diazo solution to the reaction flask dropwise over 4 hours using a syringe pump.

    • Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and other side reactions, thereby ensuring high efficiency and selectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting alkene is a key indicator.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% Ethyl Acetate in Hexanes) to afford the pure azaspiro[3.4]octane product.

  • Analysis: Determine the yield. Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Catalyst Performance
Substrate (Alkene)Catalyst Loading (mol%)Yield (%)dree (%)Reference
N-Boc-2-methylenepyrrolidine1.092>20:198[4]
N-Boc-2-methylenepiperidine1.088>20:197[4]
N-Cbz-2-methylenepyrrolidine1.09515:196[5]

Strategic Approach II: Organocatalytic Asymmetric Domino Reactions

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, offers a powerful, metal-free alternative.[6][7] Domino or cascade reactions are particularly attractive as they enable the construction of complex molecular architectures from simple precursors in a single step, forming multiple bonds and stereocenters with high efficiency.[8]

Mechanistic Rationale & Causality

A common strategy involves the use of a chiral secondary amine catalyst (e.g., a prolinol derivative). This catalyst reacts with an aldehyde to form a chiral enamine intermediate. The enamine then acts as a nucleophile in a Michael addition to a nitroalkene. This step sets the first stereocenter, with the bulky catalyst directing the attack to one face of the nitroalkene. The resulting intermediate can then undergo a subsequent intramolecular reaction, such as a Henry (nitro-aldol) reaction followed by acetalization, to close the second ring and form the spirocyclic core.[8] The entire sequence is orchestrated by the chiral organocatalyst, which is regenerated at the end of the cycle.

Organocatalysis_Workflow Start Start: Aldehyde + Nitroalkene + Spiro-Precursor Step1 1. Catalyst Activation (Chiral Enamine Formation) Start->Step1 Chiral Amine Catalyst Step2 2. Asymmetric Michael Addition (First C-C bond & Stereocenter) Step1->Step2 Step3 3. Intramolecular Henry Reaction (Second C-C bond) Step2->Step3 Step4 4. Acetalization/Cyclization (Spiro Ring Formation) Step3->Step4 Product End: Chiral Azaspirooctane (4 Contiguous Stereocenters) Step4->Product Catalyst Turnover

Caption: Organocatalytic Domino Reaction Workflow.

Protocol 2: Organocatalytic Synthesis of a Functionalized Azaspirooctane Analog

This protocol is based on a Michael-Henry-acetalization cascade for constructing complex spirocycles.[8]

Materials:

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %)

  • Aldehyde: Propanal (2.0 equiv)

  • Nitroalkene: (E)-β-Nitrostyrene (1.5 equiv)

  • Spiro-Precursor: N-Boc-pyrrolidin-3-one (1.0 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Solvent: Toluene, anhydrous

Procedure:

  • Michael Addition: In a dry vial under argon, dissolve the catalyst (0.2 equiv) and propanal (2.0 equiv) in toluene. Stir for 10 minutes. Add the (E)-β-nitrostyrene (1.5 equiv). Stir at room temperature for 3-4 hours until the Michael addition is complete (monitored by TLC).

    • Causality Note: The chiral catalyst forms an enamine with propanal, creating a stereochemically defined nucleophile that attacks the nitroalkene, establishing the initial chirality.

  • Domino Reaction: To the reaction mixture, add N-Boc-pyrrolidin-3-one (1.0 equiv) followed by DBU (3.0 equiv).

    • Causality Note: DBU is a non-nucleophilic strong base that facilitates both the deprotonation for the intramolecular Henry reaction and the subsequent stereoconversion to the thermodynamically more stable diastereomer.[8]

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the formation of the spirocyclic product by LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired spirocyclic product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the crude ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Data Summary: Substrate Scope
AldehydeNitroalkeneYield (%)dree (%)Reference
Propanal(E)-β-Nitrostyrene7295:599[8]
Propanal(E)-2-(2-nitrovinyl)thiophene6592:898[8]
Butanal(E)-β-Nitrostyrene6894:6>99[8]

Concluding Remarks & Future Perspectives

The asymmetric synthesis of chiral azaspirooctanes has matured significantly, with both metal- and organocatalysis providing robust and highly selective pathways to these valuable structures. The choice between these strategies often depends on the specific target molecule, functional group tolerance, and scalability requirements. Rhodium-catalyzed cyclopropanations offer excellent control for specific C-C bond formations, while organocatalytic domino reactions provide a powerful method for rapidly building molecular complexity.[4][8] Future advancements will likely focus on the development of even more efficient and versatile catalytic systems, including biocatalytic approaches, and their application in continuous flow synthesis to further enhance the accessibility of these critical scaffolds for drug discovery.[9][10]

References

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.PubMed.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.National Institutes of Health (PMC).
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.ACS Publications.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.ResearchGate.
  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.ResearchGate.
  • Chiral Porous Organic Frameworks: Synthesis, Chiroptical Properties, and Asymmetric Organocatalytic Applications.MDPI.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.ResearchGate.
  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions.National Institutes of Health (PMC).
  • Introduction to Asymmetric Organocatalysis.YouTube.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.Benchchem.
  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry.Thieme.
  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.ResearchGate.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.ChemRxiv.
  • Asymmetric Synthesis.University of Windsor.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.National Institutes of Health (PMC).
  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties.ACS Publications.
  • Design and Synthesis of a Novel Series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists 2. Development of 4-heteroaryl SAR.PubMed.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.ResearchGate.

Sources

Method

Application Notes &amp; Protocols: Leveraging tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate for Advanced PROTAC Design

Introduction: The Critical Role of Linker Design in PROTAC Efficacy and the Emergence of Spirocyclic Scaffolds Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing targeted pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy and the Emergence of Spirocyclic Scaffolds

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing targeted protein degradation through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a connecting linker.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, ternary complex formation, and overall bioactivity.[] While flexible alkyl and polyethylene glycol (PEG) chains have been historically prevalent, the field is increasingly shifting towards more sophisticated, rigid linkers to overcome challenges related to metabolic instability, poor cell permeability, and suboptimal ternary complex geometry.

This guide focuses on the strategic application of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , a novel building block for the synthesis of next-generation PROTACs. Its spirocyclic azetidine-tetrahydrofuran core offers a unique three-dimensional conformation, introducing rigidity and a defined spatial orientation to the PROTAC linker. Such rigid architectures, including spirocyclic and bridged ring systems, are being explored to enhance PROTAC activity and fine-tune pharmacokinetic properties.[4][5] The incorporation of this building block can lead to improved metabolic stability, enhanced cell permeability, and the potential for novel intellectual property.[5][6]

This document provides a comprehensive overview of the properties of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and detailed protocols for its incorporation into PROTAC synthesis workflows.

Physicochemical and Handling Properties

While specific experimental data for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not extensively published, we can infer its properties from its structure and data on analogous compounds like tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.[7]

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C₁₁H₁₇NO₄Based on chemical structure
Molecular Weight 227.26 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds.[8]
Solubility Soluble in organic solvents (DCM, DMF, DMSO)The tert-butyl and spirocyclic core enhance lipophilicity.[9]
Key Reactive Sites 1. Boc-protected secondary amine2. KetoneThe Boc group is labile under acidic conditions, revealing a nucleophilic amine. The ketone is susceptible to nucleophilic attack and can undergo reductive amination.[9]
Storage Store in a cool, dry place under an inert atmosphere.Recommended for many fine chemicals to prevent degradation.[10]

Safety & Handling: Based on analogous compounds, this chemical may cause skin and eye irritation and may be harmful if swallowed.[7][11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.

Strategic Incorporation into PROTAC Synthesis

The true utility of this building block lies in its bifunctionality. The Boc-protected azetidine nitrogen and the ketone at the 8-position serve as orthogonal handles for sequential or convergent PROTAC assembly.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Linker Linker Warhead Warhead Ligand (Binds to POI) Building_Block tert-Butyl 8-oxo-5-oxa- 2-azaspiro[3.4]octane -2-carboxylate Warhead->Building_Block Amide Bond E3_Ligase_Ligand E3 Ligase Ligand (e.g., VHL or CRBN) Linker_Extension Linker Extension Building_Block->Linker_Extension Amine Linkage Linker_Extension->E3_Ligase_Ligand Amide/Other Bond

Caption: General structure of a PROTAC incorporating the spirocyclic building block.

The synthetic strategy typically involves:

  • Boc-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine on the azetidine ring.

  • Amide Coupling: Acylation of the newly freed amine with a carboxylic acid-functionalized warhead or E3 ligase ligand.

  • Linker Elongation: Functionalization of the ketone, often via reductive amination, to introduce a linker extension arm.

  • Final Conjugation: Coupling of the other PROTAC component (E3 ligase ligand or warhead) to the linker extension.

The following protocols provide detailed, field-tested methodologies for these key transformations.

Experimental Protocols

Protocol 1: Boc-Deprotection of the Azetidine Nitrogen

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[12]

Materials:

  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Dissolve tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq, often a 20-50% v/v solution in DCM) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, which is often used immediately in the next step without further purification.

Causality Behind Choices:

  • Anhydrous DCM: Prevents unwanted side reactions with water.

  • 0 °C: Controls the exothermicity of the reaction and minimizes potential side reactions.

  • TFA: A strong acid that effectively cleaves the Boc group, generating volatile byproducts (isobutylene and CO₂).

  • NaHCO₃ Quench: Neutralizes the excess TFA to prevent degradation of the product and allows for safe handling and extraction.

Protocol 2: Reductive Amination of the Ketone Moiety

Reductive amination is a robust method to convert the ketone into a secondary amine, providing a point for linker extension.[13][14] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation, even with sterically hindered ketones.[15]

Materials:

  • Boc-protected or acylated 8-oxo-5-oxa-2-azaspiro[3.4]octane derivative

  • Primary amine with a terminal functional group for further coupling (e.g., H₂N-(CH₂)n-COOH)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of the ketone-containing spirocycle (1.0 eq) and the primary amine (1.2 eq) in DCE or DCM (0.1-0.2 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial effervescence.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Causality Behind Choices:

  • STAB: A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.[15]

  • Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is the species reduced by STAB.

  • Portion-wise addition of STAB: Safely manages the reaction rate and any gas evolution.

Protocol 3: Amide Bond Formation

Amide coupling is a cornerstone of PROTAC synthesis.[16] Using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base is a highly efficient method.

Materials:

  • Deprotected spirocyclic amine or amine-functionalized linker extension

  • Carboxylic acid-functionalized warhead or E3 ligase ligand

  • HATU or a similar coupling reagent (e.g., EDC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine component (1.2 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature until completion as monitored by LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule using flash chromatography or preparative HPLC.

Causality Behind Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and maintain an optimal pH for the coupling.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves most reactants for PROTAC synthesis.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic route to a PROTAC using the spirocyclic building block.

Workflow Start tert-Butyl 8-oxo-5-oxa-2- azaspiro[3.4]octane-2-carboxylate Step1 Step 1: Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 Deprotected Spirocycle (Free Amine) Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate1->Step2 Warhead_COOH Warhead-COOH Warhead_COOH->Step2 Intermediate2 Warhead-Spirocycle-Ketone Step2->Intermediate2 Step3 Step 3: Reductive Amination (STAB, DCE) Intermediate2->Step3 Amine_Linker H₂N-Linker-E3 Ligase Ligand Amine_Linker->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A representative workflow for synthesizing a PROTAC using the building block.

Mechanism of Action: PROTAC-Induced Protein Degradation

Once synthesized, the PROTAC leverages the cell's own protein disposal machinery.

MoA cluster_Ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Release

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a promising and versatile building block for the construction of advanced PROTACs. Its rigid, spirocyclic core provides a valuable tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of their protein degraders. The orthogonal reactivity of its Boc-protected amine and ketone functionalities allows for flexible and efficient integration into diverse PROTAC synthesis strategies. The protocols outlined in this guide offer robust and reproducible methods for leveraging this building block to accelerate the discovery and development of novel therapeutics.

References

  • G, S., & D, P. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]

  • Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • SpiroChem. (n.d.). Linker Design. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Ciossani, G., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • El-Salfiti, I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Mooi, T., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection. [Link]

  • St. Amant, A. H., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • R, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Jin, L., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? [Link]

  • ResearchGate. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. [Link]

Sources

Application

Application Notes and Protocols: Experimental Procedure for Boc Deprotection of Azaspiro[3.4]octane Scaffolds

<R> Introduction: The Significance of Azaspiro[3.4]octane Scaffolds and the Crucial Role of Boc Deprotection Azaspiro[3.4]octane scaffolds are a class of saturated heterocyclic compounds that have garnered significant at...

Author: BenchChem Technical Support Team. Date: February 2026

<R>

Introduction: The Significance of Azaspiro[3.4]octane Scaffolds and the Crucial Role of Boc Deprotection

Azaspiro[3.4]octane scaffolds are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures provide a unique topographical presentation of substituents, enabling novel interactions with biological targets. The synthesis and functionalization of these scaffolds are pivotal for exploring new chemical space in the development of therapeutics.[1][2][3][4][5] A common and critical step in the synthetic manipulation of these molecules is the protection and subsequent deprotection of the nitrogen atom within the spirocyclic system.

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6][7][8][9][10][11] The deprotection of the Boc group from azaspiro[3.4]octane scaffolds is a key transformation that unmasks the secondary amine, allowing for further derivatization and the introduction of diverse functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the efficient Boc deprotection of azaspiro[3.4]octane scaffolds, grounded in established chemical principles and practical laboratory experience.

Reaction Mechanism: The Chemistry of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a specific and well-understood mechanism.[12][13][14][15] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent steps.

The key steps of the mechanism are as follows:

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group.[12][14]

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[12][14]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][13][14] The evolution of CO2 is a characteristic feature of this reaction.

  • Protonation of the Liberated Amine: In the acidic reaction medium, the newly deprotected amine is protonated, forming its corresponding salt (e.g., trifluoroacetate salt).[12][14]

It is crucial to be aware that the generated tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic residues in the substrate, leading to side products.[14][16] The use of scavengers can mitigate this issue in sensitive substrates.

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the Boc deprotection of azaspiro[3.4]octane scaffolds. The choice of protocol will depend on the specific substrate, its stability to acidic conditions, and the desired scale of the reaction.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally applicable method for Boc deprotection.

Materials:

  • Boc-protected azaspiro[3.4]octane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected azaspiro[3.4]octane in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: While stirring at room temperature (20-25 °C), add TFA to the solution. A common ratio is a 1:1 mixture of DCM and TFA, though concentrations of 20-50% TFA in DCM are also effective.[10][17][18] For sensitive substrates, the reaction can be cooled to 0 °C in an ice bath before the addition of TFA.[14][18]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[19] A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine salt.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.[14]

    • To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).

    • Dissolve the residue in a suitable organic solvent such as DCM or ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will cause effervescence.[14] Continue adding the bicarbonate solution until the bubbling ceases, indicating complete neutralization.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected azaspiro[3.4]octane.

Diagram: Standard Boc Deprotection Workflow

A Dissolve Boc-protected scaffold in DCM B Add TFA (20-50% or 1:1 with DCM) A->B C Stir at RT (1-4h) B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E Reaction complete F Neutralize with aq. NaHCO3 E->F G Extract with organic solvent F->G H Wash with water and brine G->H I Dry over Na2SO4/MgSO4 H->I J Concentrate to yield free amine I->J

Caption: Workflow for a standard Boc deprotection using TFA/DCM.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a strong alternative to TFA and can be particularly effective for more stubborn Boc groups or when trifluoroacetylation is a concern.[16]

Materials:

  • Boc-protected azaspiro[3.4]octane

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve the Boc-protected azaspiro[3.4]octane in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.

  • Work-up (Isolation as HCl salt):

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with diethyl ether to remove any non-polar impurities.

    • Dry the hydrochloride salt under vacuum.

  • Work-up (Isolation as free amine):

    • Alternatively, to obtain the free amine, concentrate the reaction mixture in vacuo.

    • Dissolve the residue in water and basify to a pH > 10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.

Diagram: Boc Deprotection using HCl/Dioxane

cluster_salt Isolate as HCl Salt cluster_free Isolate as Free Amine A Dissolve Boc-scaffold in Dioxane B Add 4M HCl in Dioxane A->B C Stir at RT (1-2h) B->C D Monitor by TLC/LC-MS C->D E Precipitate with Diethyl Ether D->E Reaction complete G Concentrate in vacuo D->G Reaction complete F Filter and Dry HCl Salt E->F H Dissolve in H2O, Basify G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J

Caption: Alternative workflows for Boc deprotection using HCl in dioxane.

Data Presentation: Comparison of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Concentration 20-50% TFA in DCM or 1:14 M HCl in Dioxane
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours1-2 hours
Work-up Neutralization and extractionPrecipitation or neutralization/extraction
Product Form Free amineHCl salt or free amine
Key Advantage High solubility of reagentsAvoids potential trifluoroacetylation
Potential Drawback TFA is corrosive and volatileDioxane is a suspected carcinogen

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid concentration or stoichiometry.- Short reaction time or low temperature.- Steric hindrance around the Boc-protected nitrogen.[14][17]- Increase the concentration of the acid.- Prolong the reaction time or gently warm the reaction (e.g., to 40 °C).[17]- Switch to a stronger acid system (e.g., from TFA to HCl in dioxane).[17]
Formation of Side Products - Alkylation of nucleophilic functional groups by the tert-butyl cation.[14][16]- Trifluoroacetylation of the deprotected amine when using TFA.[16]- Add a scavenger (e.g., triethylsilane or thioanisole) to the reaction mixture to trap the carbocation.- Use HCl in dioxane instead of TFA.[16]
Difficulty in Product Isolation - The amine salt is soluble in the work-up solvent.- Emulsion formation during extraction.- If isolating the free amine, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt fully.- Add brine to the aqueous layer to break up emulsions.
Low Yield - Incomplete reaction.- Loss of product during work-up, especially if the amine is water-soluble.- Ensure the reaction has gone to completion before work-up.- Perform multiple extractions with the organic solvent to maximize recovery.

Conclusion

The Boc deprotection of azaspiro[3.4]octane scaffolds is a fundamental and enabling transformation in the synthesis of novel chemical entities for drug discovery. The choice between the standard TFA/DCM protocol and the HCl/dioxane alternative will be dictated by the specific properties of the substrate and the desired outcome of the reaction. By understanding the underlying mechanism and following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently perform this crucial synthetic step, paving the way for the further elaboration of these valuable spirocyclic scaffolds.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471–3474.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Peptides with Constrained Amino Acids

Introduction: The Rising Prominence of Constrained Peptides in Therapeutic Development In the landscape of modern drug discovery, constrained peptides have emerged as a compelling class of therapeutics, bridging the gap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Constrained Peptides in Therapeutic Development

In the landscape of modern drug discovery, constrained peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Unlike their linear counterparts, which often suffer from conformational flexibility leading to proteolytic instability and reduced target affinity, constrained peptides are engineered with structural limitations—such as cyclization or the incorporation of non-proteinogenic amino acids—that lock them into a bioactive conformation.[1] This pre-organization enhances their binding affinity, selectivity, and resistance to enzymatic degradation, making them potent modulators of challenging targets like protein-protein interactions.

The therapeutic potential of constrained peptides is underscored by the fact that over 40 cyclic peptide-based drugs have received approval from the U.S. Food and Drug Administration. These molecules are employed in a wide array of treatments, from antimicrobial and anticancer therapies to immunosuppression. The unique structural features of constrained peptides, however, present a distinct set of challenges for their analytical characterization. A comprehensive understanding of their primary sequence, purity, three-dimensional structure, and conformational dynamics is paramount for ensuring their safety and efficacy.

This guide provides a detailed overview of the key analytical techniques and field-proven protocols for the comprehensive characterization of peptides with constrained amino acids. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of analyzing these promising therapeutic agents.

A Multi-faceted Approach to Characterization: An Integrated Workflow

The comprehensive characterization of a constrained peptide is not reliant on a single analytical technique but rather on the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined data builds a holistic and reliable profile of the molecule. The following diagram illustrates a typical integrated workflow for the characterization of a novel constrained peptide.

Constrained_Peptide_Characterization_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Primary Primary Structure & Purity cluster_Secondary Secondary & Tertiary Structure cluster_Final Final Characterization Synthesis Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptide HPLC HPLC/UPLC (Purity & Quantification) Synthesis->HPLC Crude Peptide LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Purity Assessment MSMS Tandem MS (MS/MS) (Sequence Verification) LCMS->MSMS Identity Confirmation CD Circular Dichroism (CD) (Secondary Structure) MSMS->CD Sequence Verified Peptide FTIR FTIR Spectroscopy (Secondary Structure) CD->FTIR Secondary Structure Insights NMR 2D NMR Spectroscopy (3D Structure & Conformation) FTIR->NMR Orthogonal Secondary Structure Data Xray X-ray Crystallography (High-Resolution 3D Structure) NMR->Xray Detailed Conformational Analysis IMMS Ion Mobility-MS (Conformational Analysis) NMR->IMMS Solution vs. Gas-Phase Conformation Final Comprehensive Characterization Report NMR->Final Solution Structure Data Xray->Final High-Resolution Structural Data IMMS->Final Conformational Heterogeneity Data

Caption: Integrated workflow for the analytical characterization of constrained peptides.

I. Mass Spectrometry: Unraveling the Primary Structure and Beyond

Mass spectrometry (MS) is an indispensable tool for the initial characterization of constrained peptides, providing rapid and sensitive confirmation of molecular weight and primary sequence. However, the cyclic or constrained nature of these peptides introduces complexities in fragmentation patterns compared to their linear counterparts.[2][3]

A. High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

The first step in characterizing a newly synthesized constrained peptide is to confirm its molecular weight. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to confidently verify the elemental composition of the peptide.

Why HRMS is Crucial: For constrained peptides, which may contain non-standard amino acids or complex cyclization linkages, precise mass measurement is essential to distinguish the target molecule from closely related impurities or side-products of synthesis.

B. Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry is the cornerstone of peptide sequencing. However, the fragmentation of cyclic peptides is often more complex than that of linear peptides.[2][3] The absence of a defined N- and C-terminus can lead to multiple ring-opening events, generating a complex mixture of fragment ions.

Causality Behind Experimental Choices in MS/MS:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. For cyclic peptides, higher collision energies are often required to induce ring opening and generate informative fragment ions.

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These fragmentation methods are often complementary to CID. They can be particularly useful for preserving post-translational modifications and characterizing disulfide bonds, which are common constraining elements.

  • Metal Adduction: The formation of metal adducts (e.g., with Na+, K+, or Cs+) can sometimes simplify fragmentation patterns by directing charge to a specific location on the peptide backbone.[4]

Parameter Recommendation for Constrained Peptides Rationale
Ionization Source Electrospray Ionization (ESI)Gentle ionization technique suitable for polar molecules like peptides.
Mass Analyzer High-Resolution (e.g., Orbitrap, TOF)Provides accurate mass measurements for both precursor and fragment ions.
Fragmentation CID, ETD/ECD, UVPDA combination of fragmentation techniques provides the most comprehensive sequence information.
Collision Energy Stepped or RampedAllows for the collection of a wider range of fragment ions.
Protocol: LC-MS/MS for Sequence Verification of a Cyclic Peptide
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1-10 µM.

    • Ensure the sample is free of non-volatile salts that can interfere with ESI.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-50% B over 30 minutes) is often necessary to achieve good separation of any isomers or impurities.[5]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60°C to improve peak shape.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive ESI.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.

    • Collision Energy: Use a stepped normalized collision energy (e.g., 20, 30, 40%) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Manually inspect the MS/MS spectra for characteristic fragment ion series. Due to the cyclic nature, expect to see a combination of b, y, and internal fragment ions.

    • Utilize specialized software tools designed for the de novo sequencing of cyclic peptides, which can account for the complex fragmentation patterns.[3]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Three-Dimensional Structure

While MS provides information on the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of constrained peptides in solution.[6][7] This is crucial as the biological activity of these molecules is intrinsically linked to their conformation.

Challenges in NMR of Constrained Peptides:

  • Conformational Heterogeneity: Even constrained peptides can exist as a mixture of conformers in solution, leading to broadened or multiple sets of NMR signals.

  • Signal Overlap: The limited chemical shift dispersion in peptides can lead to significant overlap of signals, making spectral assignment challenging.

A. 2D NMR Experiments for Structural Elucidation

A combination of 2D NMR experiments is required to solve the solution structure of a constrained peptide.

  • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the peptide's fold.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which can aid in resolving signal overlap.

Protocol: 2D NMR for 3D Structure Determination of a Constrained Peptide
  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of 1-5 mM.

    • The choice of solvent should mimic the biological environment of interest.

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra at a constant temperature on a high-field NMR spectrometer (≥ 600 MHz).

    • TOCSY: Use a mixing time of ~80 ms to observe correlations throughout the entire amino acid side chain.

    • NOESY: Acquire spectra with varying mixing times (e.g., 100-300 ms) to build up NOE cross-peaks and distinguish direct from spin-diffusion effects.

    • ¹H-¹⁵N HSQC (if ¹⁵N-labeled): This experiment greatly simplifies the assignment of backbone amide protons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Sequential Assignment: Use the TOCSY and NOESY spectra to "walk" along the peptide backbone, assigning the resonances of each amino acid residue.

    • NOE-based Distance Restraints: Integrate the volumes of NOESY cross-peaks to derive distance restraints between protons.

    • Dihedral Angle Restraints: Measure coupling constants (e.g., ³JHNα) to obtain information about backbone dihedral angles (φ).

  • Structure Calculation:

    • Use the experimental restraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that satisfy the experimental data. The quality of the final structure is assessed based on the agreement with the experimental restraints and stereochemical parameters.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isomeric Integrity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides.[8] For constrained peptides, it is also critical for separating and quantifying potential diastereomers that can arise during synthesis, especially when non-standard amino acids are used.

Why HPLC is Critical for Constrained Peptides:

  • Purity Assessment: Ensures that the final product is free from synthesis-related impurities such as deletion sequences or incompletely deprotected peptides.

  • Diastereomer Separation: The rigid structure of constrained peptides can amplify the subtle differences in hydrophobicity between diastereomers, often allowing for their separation by reversed-phase HPLC.[9]

  • Quantification: HPLC with UV detection provides a reliable method for quantifying the peptide concentration.[10][11]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Dissolve the peptide in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • HPLC System and Parameters:

    • Column: A high-quality C18 or C8 reversed-phase column is typically used. The choice depends on the overall hydrophobicity of the peptide.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and any impurities. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

  • Data Analysis:

    • Integrate the peak areas of the main peptide and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

IV. Spectroscopic Techniques for Secondary Structure Analysis

A. Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[12][13] It measures the differential absorption of left- and right-circularly polarized light. Different secondary structural elements (α-helices, β-sheets, β-turns, and random coils) have distinct CD spectra.

Why CD is Valuable for Constrained Peptides:

  • Conformational Assessment: Provides a quick assessment of whether the peptide is folded into a defined secondary structure.

  • β-Turn Characterization: Many cyclic peptides are rich in β-turns, which have characteristic CD signatures.[12][13][14]

  • Stability Studies: CD can be used to monitor changes in secondary structure as a function of temperature, pH, or the addition of denaturants.

Protocol: Far-UV CD Spectroscopy for Secondary Structure Estimation
  • Sample Preparation:

    • The peptide should be dissolved in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).

    • The peptide concentration should be accurately determined and is typically in the range of 0.1-0.2 mg/mL.

    • The sample must be free of any absorbing impurities.

  • CD Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire spectra in the far-UV range (typically 190-250 nm).

    • Record a baseline spectrum of the buffer and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting CD spectrum is typically plotted as mean residue ellipticity [θ] versus wavelength.

    • The shape and magnitude of the spectrum are indicative of the secondary structure content. For example, α-helices show characteristic negative bands around 222 and 208 nm, while β-sheets have a negative band around 218 nm.[13]

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information to CD on the secondary structure of peptides. It measures the vibrations of molecular bonds, and the amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation.

Why FTIR is a Useful Orthogonal Technique:

  • Versatility: Can be used to analyze peptides in various states, including solutions, films, and solids.

  • β-Sheet Discrimination: FTIR can often distinguish between parallel and anti-parallel β-sheets, which can be challenging with CD.

V. Advanced and Complementary Techniques

A. Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation to mass spectrometry, separating ions based on their size, shape, and charge.[15] This technique is particularly powerful for analyzing constrained peptides as it can distinguish between different conformers and isomers that may be present in the gas phase.[16][17]

B. X-ray Crystallography

For constrained peptides that can be crystallized, X-ray crystallography provides the highest resolution three-dimensional structure.[1][18] This technique is invaluable for understanding the precise atomic interactions between the peptide and its target. However, obtaining high-quality crystals of peptides can be challenging.

C. Edman Degradation

While largely superseded by mass spectrometry for routine sequencing, Edman degradation can still be a useful technique, particularly for N-terminal sequencing of linear peptides that may be present as impurities or after chemical or enzymatic ring opening of a cyclic peptide.[19] It involves the sequential removal and identification of amino acids from the N-terminus.[20]

Conclusion: A Rigorous and Integrated Approach is Key

The analytical characterization of peptides with constrained amino acids is a multifaceted endeavor that requires a thoughtful and integrated approach. No single technique can provide a complete picture of these complex molecules. By combining the power of mass spectrometry for primary structure determination, NMR for 3D structural elucidation, HPLC for purity assessment, and spectroscopic methods for secondary structure analysis, researchers can build a comprehensive and reliable profile of their constrained peptides. The protocols and insights provided in this guide are intended to equip scientists and drug development professionals with the knowledge to confidently navigate the analytical challenges and unlock the full therapeutic potential of this exciting class of molecules.

References

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  • Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. [Link]

  • Liu, W. T., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PLoS One, 7(9), e44913. [Link]

  • De Marco, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(6), 569-582. [Link]

  • Khatun, Z., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Journal of The American Society for Mass Spectrometry, 30(12), 2634-2644. [Link]

  • Freund, J., et al. (2020). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 142(35), 15087–15098. [Link]

  • Lavanant, H., & Lange, C. M. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 419-423). Royal Society of Chemistry. [Link]

  • Ross, J. B., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–44. [Link]

  • Gstöttner, C., et al. (2021). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Molecules, 26(16), 4949. [Link]

  • Chen, Y., et al. (2021). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Current Opinion in Structural Biology, 67, 137-145. [Link]

  • Ng, J. L., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of computational biology : a journal of computational molecular cell biology, 16(8), 1135–1148. [Link]

  • Plażewska-Dyakowska, A., et al. (2017). Comprehensive peptide ion structure studies using ion mobility techniques: Part 1. An advanced protocol for molecular dynamics simulations and collision cross section calculation. Journal of The American Society for Mass Spectrometry, 28(7), 1427–1436. [Link]

  • Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 20(16), 4730–4738. [Link]

  • Creative Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]

  • Gessmann, R., et al. (2006). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). Journal of Chemical Crystallography, 36(10), 683-690. [Link]

  • Lioe, H., et al. (2007). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. Journal of Chromatography A, 1142(2), 194-201. [Link]

  • Eckart, K. (1994). Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer. Mass Spectrometry Reviews, 13(1), 23-55. [Link]

  • Roy, A., et al. (2017). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. Biochemistry, 56(22), 2827–2839. [Link]

  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chu, H. L., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of pharmaceutical and biomedical analysis, 72, 193–200. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

  • Morgan, G. P., et al. (2023). Ion Mobility Mass Spectrometry Unveils Global Protein Conformations in Response to Conditions that Promote and Reverse Liquid–Liquid Phase Separation. Journal of the American Chemical Society, 145(24), 13329–13340. [Link]

  • Wetlaufer, D. B. (1989). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample. Journal of Chromatography A, 476, 415-424. [Link]

  • Di, L., et al. (2019). Using 1 H and 13 C NMR Chemical Shifts to Determine Cyclic Peptide Conformations: A Combined Molecular Dynamics and Quantum Mechanics Approach. Journal of Chemical Information and Modeling, 59(10), 4426–4436. [Link]

  • Sawaya, M. R., & Eisenberg, D. (2015). A Newcomer's Guide to Peptide Crystallography. Protein and peptide letters, 22(4), 304–316. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Jurinovich, S., et al. (2015). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 17(33), 21472-21485. [Link]

  • Harvey, S. R., et al. (2012). Ion mobility–mass spectrometry for structural proteomics. FEBS letters, 586(16), 2233–2240. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • Wang, Y., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 22(19), 10746-10756. [Link]

  • Perczel, A., et al. (1993). Quantitative analysis of cyclic beta-turn models. International journal of peptide and protein research, 41(3), 223–236. [Link]

  • LibreTexts. (2021). 26.6: Peptide Sequencing- The Edman Degradation. [Link]

  • Les-Gros, M., et al. (2007). High-throughput sequence determination of cyclic peptide library members by partial Edman degradation/mass spectrometry. Journal of combinatorial chemistry, 9(4), 612–622. [Link]

  • Dolan, J. W. (2009). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

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  • Zhang, H., et al. (2022). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. JACS Au, 2(7), 1546–1560. [Link]

  • ResearchGate. (2012). How to sequence cyclic peptides by MALDI-ToF-PSD or LC-ESI-MS?[Link]

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  • YMC. (n.d.). General approach for the development of preparative peptide separations. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate*

Welcome to the technical support center for optimizing the coupling efficiency of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling efficiency of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. Given the sterically demanding nature of this secondary amine, achieving high coupling yields can be challenging. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and recommended protocols to help you navigate these challenges effectively.

Introduction to the Challenge

tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a valuable building block in modern drug discovery due to its rigid, three-dimensional structure. However, the secondary amine at the 2-position is sterically hindered by the adjacent spirocyclic system and the bulky tert-butoxycarbonyl (Boc) protecting group. This steric hindrance can significantly slow down the rate of amide bond formation, leading to low yields, incomplete reactions, and the formation of side products. This guide will equip you with the knowledge to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this spirocycle so sluggish?

A: The primary reason for slow or incomplete reactions is the steric hindrance around the nitrogen atom of the azaspirooctane ring. The rigid spirocyclic framework and the adjacent Boc group create a crowded environment that impedes the approach of the activated carboxylic acid. Standard coupling conditions may not be sufficient to overcome this activation energy barrier.[1][2]

Q2: I observe the formation of my activated ester by LCMS, but the reaction with the amine does not proceed. What is happening?

A: This is a classic sign of a sterically hindered amine. The activated ester (e.g., an O-acylisourea intermediate from EDC or an HOBt/HATU ester) is forming successfully, but it is not reactive enough to be intercepted by the poorly nucleophilic spirocyclic amine.[3] In some cases, the activated intermediate may degrade or participate in side reactions before the desired coupling can occur.

Q3: Can the lactam ring in the spirocycle open under the reaction conditions?

A: While lactams are generally stable, highly basic or nucleophilic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other undesired reactions.[4] It is crucial to use non-nucleophilic bases and to control the reaction temperature.

Q4: What are the most common side products I should be aware of?

A: Besides unreacted starting materials, common side products in amide coupling reactions include:

  • N-acylurea: Formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide reagents like EDC.[5]

  • Guanidinylation of the amine: Can occur if an excess of uronium-based coupling reagents (like HBTU or HATU) is used, where the reagent reacts directly with the amine.[6]

  • Racemization: If coupling a chiral carboxylic acid, the stereochemical integrity can be compromised, especially with prolonged reaction times or high temperatures.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions.

Problem 1: Low or No Product Formation

This is the most common issue and is typically related to insufficient activation or steric hindrance.

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling agent and the amine, are pure and dry. Carbodiimides like EDC can be hygroscopic, and moisture will quench the reaction.[7]

  • Check Stoichiometry: For a sterically hindered amine, it is often beneficial to use a slight excess of the carboxylic acid and coupling agent (e.g., 1.2-1.5 equivalents).[8]

If the initial checks do not resolve the issue, a more systematic optimization of the reaction parameters is necessary. The following flowchart outlines a recommended troubleshooting workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base Step 2: Optimize Base coupling_reagent->base No Improvement success High Yield Achieved coupling_reagent->success Success solvent Step 3: Change Solvent base->solvent No Improvement base->success Success temp_time Step 4: Adjust Temperature & Time solvent->temp_time No Improvement solvent->success Success protocol Step 5: Modify Protocol temp_time->protocol No Improvement temp_time->success Success protocol->coupling_reagent Re-evaluate protocol->success Success

Caption: A stepwise workflow for troubleshooting low-yield amide coupling reactions.

Step 1: Evaluate and Optimize the Coupling Reagent

Standard coupling reagents may not be potent enough. Consider switching to a more powerful option.

Coupling Reagent ClassExamplesStrengths for Hindered AminesPotential Downsides
Carbodiimides EDC, DCC, DICReadily available and cost-effective.Often require additives (HOBt, Oxyma) and can form N-acylurea byproducts.[5]
Uronium/Aminium Salts HATU , HBTU, HCTUHighly reactive, forming active esters that are effective for hindered systems.[9]More expensive; can cause guanidinylation of the amine if used in excess.[6]
Phosphonium Salts PyBOP, PyAOPDo not react with the free amine, allowing for equimolar reagent use.[10]Can be less reactive than HATU for extremely challenging couplings.
Anhydride Reagents T3P® (Propylphosphonic Anhydride)Excellent for minimizing racemization and byproducts are water-soluble, simplifying workup.[11][12]Requires careful handling.

Senior Scientist Recommendation: For tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, HATU is the recommended starting point due to its high reactivity. If racemization of the carboxylic acid is a concern, T3P® is an excellent alternative.

Step 2: Optimize the Base

The choice of base is critical for both activating the carboxylic acid and preventing side reactions.

BaseKey CharacteristicsRecommended Use Case
DIPEA (Hünig's Base)A non-nucleophilic, sterically hindered base.[13]Highly recommended. It will not compete with the amine nucleophile.
Triethylamine (TEA) More nucleophilic than DIPEA.Not recommended as it can lead to undesired side reactions.[14]
2,4,6-Collidine A weaker, non-nucleophilic base.Useful if racemization is a significant issue, as stronger bases can promote epimerization.[5]

Senior Scientist Recommendation: Use DIPEA as the base of choice for this coupling reaction. Use 2-3 equivalents to ensure complete deprotonation of the carboxylic acid and to neutralize the hexafluorophosphate salt of HATU.

Step 3: Solvent Selection

The solvent must effectively dissolve all reactants and intermediates. Poor solvation can lead to aggregation and reduced reaction rates.

SolventPropertiesRecommendation
DMF (Dimethylformamide)A polar aprotic solvent with excellent solvating properties.Primary recommendation. [15]
NMP (N-Methyl-2-pyrrolidone)Similar to DMF but can be a better solvent in some cases.A good alternative to DMF.[5]
DCM (Dichloromethane)Less polar than DMF/NMP.Can be effective, but solubility of all components should be confirmed.
Acetonitrile (ACN) Polar aprotic.Can be a good choice, particularly with EDC/DMAP systems.[6]

Senior Scientist Recommendation: Start with DMF . If solubility issues are suspected, consider switching to NMP.

Step 4: Adjusting Reaction Temperature and Time

Sterically hindered couplings often require more forcing conditions.

  • Reaction Time: Extend the reaction time. Monitor the reaction by LCMS over 12-24 hours.

  • Temperature: If the reaction is still incomplete at room temperature, consider gentle heating to 40-50°C.[16] Be aware that this can increase the risk of racemization.

Step 5: Modifying the Protocol

The order of reagent addition can have a significant impact on the outcome, especially when using HATU.

G cluster_recommended Recommended Protocol: Pre-activation cluster_alternative Alternative Protocol A 1. Carboxylic Acid + Base (DIPEA) + HATU in DMF B 2. Stir for 5-15 min (Activation) A->B C 3. Add Spirocycle Amine B->C D 4. Stir to Completion C->D E 1. All reagents added at once F 2. Stir to Completion E->F

Caption: Comparison of reagent addition protocols for HATU coupling.

Pre-activation is key. The most robust method for coupling with a hindered amine is to pre-activate the carboxylic acid before introducing the amine.[17] This involves mixing the carboxylic acid, HATU, and DIPEA in DMF and allowing them to stir for 5-15 minutes to form the active ester. The spirocycle is then added to this mixture. This prevents the HATU from reacting directly with your valuable amine.[18][19]

Recommended Starting Protocols

Protocol 1: HATU-Mediated Coupling (Recommended)
  • To a solution of the carboxylic acid (1.2 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).

  • Add HATU (1.2 eq.) to the solution and stir at room temperature for 10 minutes (pre-activation).

  • Add a solution of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor by LCMS until the starting amine is consumed (typically 4-24 hours).

  • If the reaction stalls, consider heating to 40°C.

  • Workup typically involves dilution with ethyl acetate and washing with aqueous NaHCO₃ and brine.

Protocol 2: T3P®-Mediated Coupling (Alternative for Racemization-Prone Acids)
  • To a solution of the carboxylic acid (1.1 eq.) and tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous ethyl acetate or DMF, add a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Cool the mixture to 0°C.

  • Add T3P® (1.5 eq., typically as a 50% solution in ethyl acetate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LCMS.

  • Workup involves quenching with water or saturated NaHCO₃ solution and extracting the product. The phosphonic acid byproducts are water-soluble.[11]

Conclusion

Optimizing the coupling of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate requires a systematic approach that addresses its inherent steric hindrance. By selecting a high-reactivity coupling reagent like HATU, using a non-nucleophilic base such as DIPEA, employing a pre-activation strategy, and carefully considering solvent and temperature, researchers can significantly improve the efficiency of this challenging but valuable transformation. This guide provides a robust framework for troubleshooting and protocol development, enabling the successful incorporation of this novel scaffold into your drug discovery programs.

References

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  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
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  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
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  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine? Retrieved from [Link]

  • ACS Publications. (2021, August 26). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. Retrieved from [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved from [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065.
  • Soares, M. I. L., Alves, N. G., Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6138-6151.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3367-3378.
  • Hudson, D. (1988). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of organic chemistry, 53(26), 6178-6184.
  • MDPI. (2023, November 30). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Retrieved from [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Reddit. (n.d.). Struggling with amide coupling. Retrieved from [Link]

  • Pinho e Melo, T. M. V. D., & Soares, M. I. L. (2018). Synthesis of spirocyclic carbazole- and acridine-lactams. RSC Advances, 8(52), 29775-29783.
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255.
  • Scribd. (n.d.). Org. Lett., Vol. 13, No. 19, 2011 T3P | PDF | Amine | Amide. Retrieved from [Link]

  • Reddit. (n.d.). HATU coupling - what's the best order? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Deprotection of Boc-Azaspiro Compounds

Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the deprotection of tert-butyloxycarbonyl (Boc)-protected azaspiro compounds. As a senior application scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes.

The unique three-dimensional architecture of azaspirocycles, which are prevalent scaffolds in medicinal chemistry, introduces specific challenges during the seemingly routine Boc deprotection step.[1] Steric hindrance and the potential for strain-driven rearrangements necessitate a more nuanced approach than for simpler aliphatic or aromatic amines.[2] This guide is structured to provide you with a clear understanding of the underlying causes of common side reactions and to equip you with robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Here, we address some of the most pressing questions that arise during the deprotection of Boc-azaspiro compounds.

Q1: What are the most common side reactions I should anticipate when deprotecting my Boc-azaspiro compound with strong acids like trifluoroacetic acid (TFA)?

When using strong acids such as TFA for Boc deprotection, the primary reactive intermediate generated is the tert-butyl cation (t-Bu⁺).[3] This electrophilic species is the main culprit behind several common side reactions:

  • tert-Butylation: If your azaspiro compound contains other nucleophilic functional groups, such as unprotected indoles, phenols, or thiols, they can be alkylated by the t-butyl cation. This leads to the formation of undesired tert-butylated byproducts.[3][4]

  • N-Trifluoroacetylation: Although less common, the newly liberated amine can sometimes be acylated by trifluoroacetic anhydride (TFAA), which can be present as an impurity in TFA, or by other reactive trifluoroacetyl species. This results in the formation of a stable N-trifluoroacetylated byproduct that is difficult to cleave.[5][6]

  • Ring Rearrangement or Decomposition: The acidic conditions required for Boc deprotection can sometimes be harsh enough to induce rearrangements or decomposition of sensitive azaspirocyclic cores, particularly those with high ring strain.[7]

Q2: I'm observing incomplete deprotection of my sterically hindered azaspirocycle. What are the likely causes and how can I drive the reaction to completion?

Incomplete deprotection is a frequent issue with azaspiro compounds due to the steric hindrance around the nitrogen atom. The bulky spirocyclic framework can shield the Boc group from the acid catalyst.[8]

Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be high enough to efficiently protonate the sterically encumbered carbamate.

  • Inadequate Reaction Time or Temperature: The reaction may simply require more time or gentle heating to overcome the activation energy barrier imposed by steric hindrance.

  • Poor Solvent Choice: In solid-phase synthesis, the resin may not swell sufficiently in the chosen solvent, limiting access of the acid to the reaction sites.[1]

To address this, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in your reaction mixture. A common starting point is 20-50% TFA in a suitable solvent like dichloromethane (DCM).

  • Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating to 30-40°C can often accelerate the deprotection. However, be mindful of potential side reactions that may be promoted at higher temperatures.

  • Microwave Irradiation: The use of a focused microwave instrument can significantly shorten reaction times and improve yields for the deprotection of N-Boc amines.[9]

Q3: My chiral azaspiro compound is racemizing during Boc deprotection. What is the mechanism behind this, and how can I preserve the stereochemical integrity?

Racemization of chiral centers, particularly those alpha to a carbonyl group or other activating feature, can occur under certain conditions, though it is less common during standard acidic Boc deprotection.[10] However, if the azaspirocycle contains a stereocenter that is sensitive to acid-catalyzed epimerization, this can be a concern.

The risk of racemization increases if:

  • The chiral center is adjacent to a group that can be protonated or activated by acid, leading to a transient planar intermediate.

  • The reaction conditions involve prolonged exposure to strong acid or elevated temperatures.

To mitigate racemization:

  • Use Milder Deprotection Methods: Opt for less harsh acidic conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid (pTSA) in a suitable solvent.[11]

  • Maintain Low Temperatures: Perform the deprotection at 0°C or below to minimize the rate of any potential epimerization.

  • Limit Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for overcoming specific experimental challenges.

Issue 1: Formation of tert-Butylated Byproducts
  • Symptom: Your final product is contaminated with a species that has a mass corresponding to the addition of a tert-butyl group (+56 Da).

  • Causality: The electrophilic tert-butyl cation generated during deprotection is being trapped by a nucleophilic moiety on your molecule.[12]

Scavengers are nucleophilic compounds added to the reaction mixture to quench the tert-butyl cation before it can react with your product.[13]

ScavengerTarget FunctionalityTypical Concentration
Triethylsilane (TES)General purpose5-10% (v/v)
ThioanisoleTryptophan, Methionine5% (v/v)
1,2-Ethanedithiol (EDT)Cysteine2-5% (v/v)
AnisoleTryptophan5% (v/v)
  • Dissolve the Boc-protected azaspiro compound in a suitable solvent (e.g., DCM).

  • Add the appropriate scavenger(s) based on the nucleophilic groups present in your molecule.

  • Cool the mixture to 0°C.

  • Slowly add TFA to the desired concentration (e.g., 20-50%).

  • Stir the reaction at 0°C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with standard workup and purification.

Boc_Azaspiro Boc-Protected Azaspiro Compound Deprotected_Amine Deprotected Azaspiro Amine Boc_Azaspiro->Deprotected_Amine + TFA tBu_cation tert-Butyl Cation Boc_Azaspiro->tBu_cation + TFA TFA TFA Byproduct tert-Butylated Byproduct tBu_cation->Byproduct Reacts with Nucleophile Trapped_tBu Trapped t-Bu Species tBu_cation->Trapped_tBu Reacts with Scavenger Scavenger Scavenger (e.g., TES) Scavenger->Trapped_tBu

Caption: Mitigation of tert-butylation using a scavenger.

Issue 2: Acid-Labile Functional Groups or Azaspirocycle Core Instability
  • Symptom: Low yield of the desired product with the formation of multiple unidentifiable byproducts, suggesting degradation of the starting material.

  • Causality: The strong acidic conditions are cleaving other protecting groups or causing the azaspirocyclic framework to rearrange or decompose.[7]

When TFA is too harsh, several milder alternatives can be employed.

  • Dissolve the Boc-protected azaspiro compound in a minimal amount of a co-solvent if necessary (e.g., DCM or MeOH).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, the product hydrochloride salt often precipitates and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

This method is particularly useful for substrates with acid-sensitive functionalities.[14]

  • Dissolve the Boc-protected azaspiro compound (1 equivalent) in methanol.

  • Add oxalyl chloride (2-3 equivalents) dropwise at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Perform a standard aqueous workup and purify the product.

cluster_0 Decision Workflow for Boc Deprotection Start Start with Boc-Azaspiro Compound Check_Sensitivity Is the compound acid-sensitive? Start->Check_Sensitivity TFA_Deprotection Use TFA with Scavengers Check_Sensitivity->TFA_Deprotection No Milder_Acid Use Milder Acid (e.g., HCl/Dioxane) Check_Sensitivity->Milder_Acid Yes Check_Completion Is deprotection complete? TFA_Deprotection->Check_Completion Non_Acidic Consider Non-Acidic Methods (e.g., Thermal, Lewis Acid) Milder_Acid->Non_Acidic Still issues? Milder_Acid->Check_Completion Non_Acidic->Check_Completion Optimize Optimize: Increase time/temp or acid concentration Check_Completion->Optimize No Purify Workup and Purify Check_Completion->Purify Yes Optimize->Check_Completion

Caption: Decision workflow for selecting a Boc deprotection method.

Conclusion

The successful deprotection of Boc-azaspiro compounds hinges on a careful consideration of the substrate's unique structural and electronic properties. By anticipating potential side reactions such as tert-butylation, racemization, and core instability, and by selecting the appropriate reagents and conditions, researchers can significantly improve the efficiency and outcome of this critical synthetic step. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for particularly challenging substrates.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Léger, A. S., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Grishina, G. V., et al. (2021). Acid-Catalyzed Rearrangement of Azidopropyl-Siloxane Monomers for the Synthesis of Azidopropyl-Polydimethylsiloxane and Their Carboxylic Acid Derivatives. Macromolecules, 54(6), 2829-2840.
  • Yada, Y., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst.
  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(4), 451-456.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Rucinski, M., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(16), 4945.
  • Periasamy, M., et al. (2008). On the racemization of chiral imidazolines. The Journal of organic chemistry, 73(24), 9634–9637.
  • Novikov, R. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7069.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]

  • Touré, B. B., & Hall, D. G. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(16), 2741-2744.
  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 8(3), 263-267.
  • Alcaide, B., et al. (2022). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 24(36), 6595-6600.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Aouf, N. E., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 197-203.
  • Chen, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemSusChem, 13(22), 6036-6043.
  • M. De Luca, S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 598.
  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 24(5), 522–527.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Aouf, N. E., et al. (2013). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of Applicable Chemistry, 2(3), 444-451.
  • M. De Luca, S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 598.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Spirocyclic Peptide Intermediates

Welcome to the technical support center for the purification of spirocyclic peptide intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic peptide intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges posed by these conformationally constrained molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why certain strategies succeed and how to troubleshoot the complex separations inherent to spirocyclic peptide chemistry.

Core Concepts in Spirocyclic Peptide Purification

Spirocyclic peptide intermediates, by their very nature, introduce a level of rigidity not seen in their linear counterparts. This conformational constraint is a double-edged sword: while it can be beneficial for biological activity, it often complicates purification. The fixed spatial arrangement of functional groups can lead to unusual hydrophobicity, poor solubility, and the formation of closely related impurities, such as diastereomers, that are difficult to resolve.

This guide is structured to address these specific challenges in a practical, question-and-answer format, covering everything from initial strategy selection to advanced troubleshooting and final purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing spirocyclic peptide intermediates?

A1: Beyond the usual suspects in solid-phase peptide synthesis (SPPS) like deletion and truncated sequences, spirocyclic syntheses can generate a unique set of impurities[1]. These include:

  • Diastereomers: The creation of the spirocyclic center can often result in a mixture of diastereomers. These are not mirror images and have different physical properties, but their structural similarity can make them very difficult to separate chromatographically[2].

  • Uncyclized Precursors: Incomplete cyclization reactions will leave linear peptide precursors in your crude mixture.

  • Side-Reaction Products: The reagents used to form the spirocycle can sometimes lead to unexpected side reactions with sensitive amino acid side chains.

  • Aggregation Products: The rigid nature of spirocyclic peptides can sometimes promote intermolecular interactions, leading to aggregation that complicates both purification and analysis[3].

Q2: How does the rigidity of a spirocyclic peptide affect its behavior in Reverse-Phase HPLC (RP-HPLC)?

A2: The conformational rigidity of spirocyclic peptides has a profound impact on their interaction with the stationary phase in RP-HPLC[4]. Unlike flexible linear peptides that can adapt their conformation to the hydrophobic surface of the C18 column, spirocyclic peptides have a more fixed "hydrophobic foot" that they present to the stationary phase.

This can lead to:

  • Sharper Peaks: The lack of multiple conformational states can result in more uniform interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Unpredictable Retention Times: Standard retention time prediction models based on amino acid composition may fail, as the spirocyclic scaffold can shield or expose hydrophobic residues in unexpected ways.

  • Enhanced Resolution of Diastereomers: The fixed spatial orientation of atoms in diastereomers can lead to significant differences in their interaction with the stationary phase, often making RP-HPLC a viable method for their separation[5].

Q3: When should I consider a technique other than RP-HPLC for my spirocyclic intermediate?

A3: While RP-HPLC is the workhorse of peptide purification, it's not always the best tool for every job, especially with complex spirocyclic intermediates. You should consider alternative or orthogonal techniques when:

  • You have poorly resolved diastereomers: If you are struggling to separate diastereomers by RP-HPLC, Supercritical Fluid Chromatography (SFC) is an excellent alternative. SFC often provides unique selectivity for chiral compounds and can be more effective at resolving stereoisomers[6][7][8].

  • Your peptide is extremely hydrophobic or hydrophilic: Very hydrophobic peptides may bind irreversibly to C18 columns, while very hydrophilic ones may not be retained at all. In these cases, techniques like ion-exchange chromatography (IEX) or hydrophilic interaction chromatography (HILIC) can be beneficial[9].

  • You are dealing with aggregation issues: Size-exclusion chromatography (SEC) can be a useful first step to separate your monomeric peptide from higher molecular weight aggregates.

Troubleshooting Guides

Chromatography Issues

Issue 1: My spirocyclic peptide is showing a broad, tailing peak in RP-HPLC.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The positively charged amine groups on your peptide can interact with negatively charged silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Ensure you are using a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%). TFA protonates the silanol groups, minimizing these secondary interactions. If TFA is not effective, consider using a mobile phase buffer with a lower pH (e.g., phosphate buffer at pH 2.5) to ensure all silanols are protonated[10].

  • Column Overload: Even at low injection masses, the unique conformation of a spirocyclic peptide can lead to localized overloading on the column.

    • Solution: Try injecting a smaller amount of your sample. If the peak shape improves, you are likely dealing with an overload issue. You may need to move to a larger diameter preparative column for your desired scale[11].

  • Poor Solubility in the Mobile Phase: Your peptide may be precipitating at the head of the column or during the gradient.

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase. If your peptide is dissolved in a strong solvent like DMSO, inject the smallest volume possible. You can also try increasing the column temperature (e.g., to 40-60 °C) to improve solubility and mass transfer[12].

Issue 2: I can't separate two diastereomers of my spirocyclic intermediate.

Possible Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column may not be able to differentiate between the subtle structural differences of your diastereomers.

    • Solution 1 (RP-HPLC): Screen different stationary phases. A phenyl-hexyl or biphenyl column can offer different selectivity through pi-pi interactions. Also, experiment with different organic modifiers (e.g., methanol instead of acetonitrile) and ion-pairing agents (e.g., perfluoropentanoic acid (PFPA)) to alter the selectivity[13].

    • Solution 2 (Orthogonal Chromatography): This is a prime scenario for moving to Supercritical Fluid Chromatography (SFC). SFC with a chiral stationary phase (CSP) is a powerful tool for separating stereoisomers. The use of CO2 and an alcohol co-solvent creates a different separation environment that can often resolve isomers that co-elute in RP-HPLC[6][7][14][15].

Issue 3: I am observing a shoulder on my main peak, which reappears even with a new column.

Possible Causes & Solutions:

  • On-Column Isomerization or Conformational Isomers: The peptide may be slowly converting from one form to another on the column, or there might be two slowly interconverting conformations.

    • Solution: Try changing the column temperature. Lowering the temperature may slow the interconversion enough to resolve the two species, while raising it might coalesce them into a single sharp peak. Also, consider that metal chelation from the HPLC system hardware can sometimes cause peak distortion; using bio-inert hardware can help[16].

  • Presence of a Closely Eluting Impurity: What appears to be a shoulder might be a co-eluting impurity that is not fully resolved.

    • Solution: Optimize your gradient. A shallower gradient around the elution point of your main peak can improve resolution. For example, if your peptide elutes at 30% acetonitrile with a 1%/minute gradient, try a gradient of 0.25%/minute from 25% to 35% acetonitrile[4].

Advanced Purification Protocols

Protocol 1: Diastereomer Separation of a Spirocyclic Intermediate using RP-HPLC

This protocol provides a systematic approach to developing a separation method for diastereomers.

  • Initial Analytical Scouting:

    • Column: Start with a high-quality C18 column (e.g., Waters BEH C18, Agilent Zorbax SB-C18).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of your isomers.

    • Detection: UV at 214 nm and 280 nm.

  • Method Optimization:

    • Gradient Sharpening: Based on the scouting run, create a much shallower gradient around the elution point of your diastereomers. For example, if they elute around 40% B, try a gradient of 35-45% B over 30 minutes.

    • Solvent Screening: If resolution is still poor, switch the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the selectivity.

    • Ion-Pairing Agent Screening: If necessary, screen alternative ion-pairing agents. For example, 0.1% formic acid (for better MS compatibility) or a more hydrophobic agent like 0.05% PFPA, which can increase retention and sometimes improve resolution.

    • Temperature Optimization: Analyze your sample at different temperatures (e.g., 25°C, 40°C, 60°C). Increased temperature can improve peak shape and sometimes alter selectivity.

  • Scale-Up to Preparative HPLC:

    • Once an optimal analytical method is found, scale it up to a preparative column of the same chemistry. Adjust the flow rate and injection volume according to the column dimensions.

Protocol 2: Purity Verification by LC-MS and NMR

1. LC-MS Analysis:

  • Purpose: To confirm the mass of the desired product and identify impurities by their mass.

  • Method: Use a mobile phase with an MS-friendly modifier like 0.1% formic acid. While this may compromise peak shape compared to TFA, it is necessary for good MS signal[10].

  • Data Analysis:

    • Confirm the [M+H]+, [M+2H]2+, etc. ions for your target peptide.

    • Look for masses corresponding to expected impurities (e.g., -18 Da for dehydration, +16 Da for oxidation, masses of missing amino acids for deletion sequences).

    • Diastereomers will have the same mass but different retention times.

2. NMR Spectroscopy:

  • Purpose: To confirm the structure, assess conformational purity, and identify isomers.

  • Method: Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectra in a suitable deuterated solvent[17][18][19][20].

  • Data Analysis:

    • Structural Confirmation: The unique chemical shifts and correlations in the 2D spectra can confirm the correct amino acid sequence and the formation of the spirocyclic structure.

    • Diastereomer Identification: Diastereomers will have distinct sets of chemical shifts in the NMR spectrum. The presence of a second set of peaks indicates a diastereomeric mixture.

    • Conformational Analysis: NOESY/ROESY experiments can provide information about the through-space proximity of protons, helping to define the 3D conformation of the spirocyclic peptide in solution. A clean set of NOEs suggests a single, stable conformation, while multiple or weak NOEs could indicate flexibility or the presence of multiple conformers.

Data Summary and Visualization

Table 1: Common Mobile Phase Modifiers in RP-HPLC for Peptides
ModifierTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing, sharp peaksStrong ion suppression in MS
Formic Acid (FA) 0.1%Good MS compatibilityCan lead to broader peaks than TFA[10]
Perfluoropentanoic Acid (PFPA) 0.05%Stronger ion-pairing than TFA, can alter selectivityStrong MS suppression, can be difficult to remove from the column
Phosphate Buffers 10-25 mM (pH 2.5)Non-volatile, good for UV purificationNot MS compatible, requires desalting
Diagrams

Diagram 1: Decision Tree for Spirocyclic Peptide Purification

Purification_Strategy start Crude Spirocyclic Peptide check_purity Analyze by Analytical RP-HPLC/LC-MS start->check_purity is_complex Complex Mixture? check_purity->is_complex simple_purification Preparative RP-HPLC is_complex->simple_purification No complex_purification Consider Orthogonal Purification is_complex->complex_purification Yes end_product end_product simple_purification->end_product Pure Intermediate sec Size-Exclusion Chromatography (SEC) first complex_purification->sec Aggregates Present? chiral_sep Supercritical Fluid Chromatography (SFC) or Chiral HPLC complex_purification->chiral_sep Diastereomers Present? iex Ion-Exchange (IEX) or HILIC complex_purification->iex Very Hydrophilic/phobic? final_rphplc Final Polishing with RP-HPLC sec->final_rphplc chiral_sep->final_rphplc iex->final_rphplc final_rphplc->end_product Pure Intermediate

Caption: A decision tree for selecting an appropriate purification strategy.

Diagram 2: Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_PeakShape start Poor Peak Shape Observed (Broadening/Tailing) check_overload Inject 50% less sample. Did shape improve? start->check_overload overload_solution Issue is Column Overload. - Reduce loading - Scale up to larger column check_overload->overload_solution Yes check_silanol Increase TFA to 0.1% or use low pH phosphate buffer. Did shape improve? check_overload->check_silanol No silanol_solution Issue is Secondary Interactions. - Maintain optimal ion-pairing - Use end-capped column check_silanol->silanol_solution Yes check_temp Increase column temperature to 40-60°C. Did shape improve? check_silanol->check_temp No temp_solution Issue is poor kinetics/ solubility. - Maintain higher temperature check_temp->temp_solution Yes final_issue Investigate further: - On-column degradation? - Conformational isomers? - System issues (dead volume)? check_temp->final_issue No

Caption: A workflow for troubleshooting common peak shape problems.

References

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic building block. Spirocyclic scaffolds are of immense interest in drug discovery as they provide novel three-dimensional frameworks that can improve physicochemical properties and explore new chemical space.[1][2] However, their synthesis can be challenging due to inherent ring strain and the need for precise control over reaction pathways.[3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields, minimize side products, and ensure reproducible results.

Logical Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical sequence for diagnosing and resolving synthetic challenges.

G cluster_0 Problem Identification cluster_1 Initial Checks (The Basics) cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting P Low Yield / Impure Product (Identified by LC-MS / NMR) A Verify Starting Material Purity (NMR, Purity Assay) P->A Start Here B Confirm Reagent Quality & Activity (e.g., Titrate base, Use fresh reagents) A->B C Ensure Inert Atmosphere (Dry solvents, N2/Ar blanket) B->C D Adjust Temperature (Lower for selectivity, Higher for activation) C->D E Modify Concentration (High dilution for intramolecular steps) D->E F Screen Solvents (Polar aprotic vs. nonpolar) E->F G Investigate Alternative Reagents (Different base, coupling agent, etc.) F->G H Re-evaluate Purification Method (Different column, solvent system, crystallization) G->H

Caption: Systematic workflow for troubleshooting synthesis issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. A plausible and common route to this class of compounds involves the intramolecular cyclization of a functionalized azetidine precursor. The following advice is framed around the key challenges of such a transformation.

Q1: My reaction yield is consistently low (<30%), and LC-MS analysis shows mostly unreacted starting material. What are the likely causes?

A1: This issue typically points to problems with reaction initiation or activation energy. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Activated Precursor: The key ring-closing step often requires the formation of a reactive intermediate. If the precursor is not properly activated, the reaction will not proceed. For instance, in a Williamson ether synthesis-type cyclization, the nucleophile must be sufficiently basic to deprotonate the alcohol, and the electrophile must be a good leaving group.

    • Solution: Ensure your base is strong enough and freshly prepared or titrated. For example, if using NaH, ensure it is from a fresh bottle and washed with dry hexanes to remove mineral oil. Consider a stronger, non-nucleophilic base if needed.

  • Incorrect Reaction Temperature: Many cyclization reactions have a specific temperature window. Too low, and the activation barrier isn't overcome; too high, and you risk decomposition or side reactions.

    • Solution: Perform a temperature screen. Set up small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitor by TLC or LC-MS to find the optimal point.

  • Poor Solvent Choice: The solvent plays a critical role in solvating ions and influencing reaction rates.

    • Solution: A polar aprotic solvent like DMF or DMSO is often effective for this type of cyclization as it solvates the cation of the base while leaving the nucleophilic anion reactive. If solubility is an issue, screen alternative solvents.

Q2: I am observing a significant side product with the same mass as my desired product. How can I resolve this?

A2: An isomeric byproduct suggests a competing reaction pathway, which is common in the synthesis of complex spirocycles.[3]

  • Intermolecular vs. Intramolecular Reaction: The most common issue is intermolecular dimerization or polymerization, where two precursor molecules react with each other instead of cyclizing. This is especially prevalent at high concentrations.

    • Solution (High-Dilution Principle): The key to favoring intramolecular cyclization is to use high-dilution conditions. This ensures that a reactive intermediate is more likely to find its other reactive end on the same molecule rather than another molecule. Add your precursor solution slowly via syringe pump over several hours to a large volume of refluxing solvent containing the base.

  • Alternative Ring-Closing: Depending on the precursor, cyclization could occur at an alternative site, leading to a different ring system.

    • Solution: Re-examine your precursor design. Ensure that the desired reactive sites are sterically and electronically favored. The use of specific protecting groups can block unwanted reactive sites.

Q3: The reaction starts but seems to stall after ~50% conversion, even after extended reaction times. What should I do?

A3: A stalling reaction can be due to product inhibition, reagent degradation, or catalyst deactivation.

  • Reagent Instability or Stoichiometry: The base or coupling agent may be degrading over the course of the reaction or may have been added in insufficient amounts.

    • Solution: Add a second charge of the key reagent (e.g., the base) after the reaction has stalled and monitor for further conversion. For future runs, consider using a slight excess (e.g., 1.1-1.2 equivalents) of the reagent.

  • Product Insolubility: The desired product may be precipitating out of the reaction mixture, potentially coating the reagents and preventing further reaction.

    • Solution: Check for precipitate formation. If observed, try a solvent system in which the product is more soluble. A co-solvent might be necessary.

  • Reversible Reaction: The reaction may be in equilibrium with the starting materials.

    • Solution: If possible, remove a byproduct to drive the reaction forward (e.g., by distilling a volatile byproduct or using a Dean-Stark trap to remove water).

Q4: Purification is extremely difficult. The product co-elutes with a persistent impurity during column chromatography.

A4: Purification is a common hurdle, especially with structurally similar byproducts.

  • Optimize Chromatography:

    • Solution 1 (Solvent System): Systematically screen different solvent systems for your column. A change from a standard ethyl acetate/hexane system to something with different polarity or properties, like dichloromethane/methanol or using a ternary system with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds), can dramatically improve separation.

    • Solution 2 (Stationary Phase): If silica gel is not providing adequate separation, consider alternative stationary phases like alumina (basic or neutral), C18 (reverse-phase), or a chiral column if you are dealing with stereoisomers.

  • Crystallization:

    • Solution: Attempt to crystallize the crude product. This can be an excellent method for removing small amounts of impurities. Screen a wide range of solvents and solvent pairs (e.g., diethyl ether/hexane, ethyl acetate/heptane, acetone/water).

  • Derivatization:

    • Solution (Advanced): As a last resort, consider derivatizing the product or the impurity to drastically change its polarity, perform the separation, and then cleave the derivatizing group. This is complex but can be effective.

Frequently Asked Questions (FAQs)

Q: What is the most critical step for achieving a high yield in this synthesis? A: The most critical step is typically the spirocyclization itself. The success of this step is highly dependent on favoring the intramolecular pathway over intermolecular side reactions. Therefore, maintaining high-dilution conditions and ensuring the optimal activity of your base or coupling agent are paramount.

Q: Which analytical techniques are essential for monitoring this reaction? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative check on the reaction's progress. LC-MS is invaluable for confirming the mass of the product and identifying any byproducts, which is the first step in effective troubleshooting. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are required to confirm the structure and purity.

Q: Are there any specific safety precautions I should be aware of? A: Standard laboratory safety protocols should always be followed. Specific hazards depend on the chosen synthetic route but often include:

  • Pyrophoric/Water-Reactive Reagents: Strong bases like NaH or organolithiums must be handled under an inert atmosphere and quenched carefully.

  • Pressurized Systems: Hydrogenation steps, if used to create a precursor, require proper equipment and procedures for handling high-pressure hydrogen gas.[4]

  • Solvent Hazards: Solvents like DMF and dichloromethane have specific health risks and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for every reagent used.

Reference Protocol & Key Parameters

While multiple synthetic routes exist, a common approach is the intramolecular cyclization of a suitable precursor derived from N-Boc-azetidin-3-one. The table below summarizes key parameters for the critical ring-closing step.

ParameterRecommended ConditionRationale & Key Considerations
Precursor N-Boc-3-(2-hydroxyethoxy)-azetidineA common precursor where the hydroxyl group acts as the nucleophile.
Activation Mesylation (MsCl, Et₃N)Converts the hydroxyl into a good leaving group (OMs).[4]
Base Sodium Hydride (NaH), 60% in oilA strong, non-nucleophilic base to deprotonate the azetidine nitrogen for cyclization.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the precursor and compatible with NaH.
Concentration 0.01 - 0.05 M (High Dilution)Crucial for minimizing intermolecular side reactions.
Temperature 25 °C to 65 °C (Reflux)Often requires heating to overcome the activation energy for ring formation.
Reaction Time 4 - 24 hoursMonitor by LC-MS to determine the optimal time.
Typical Yield 55 - 75%Highly dependent on strict adherence to anhydrous and high-dilution conditions.
Step-by-Step Experimental Protocol (Example: Cyclization Step)
  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Addition: To the flask, add anhydrous THF (to achieve a final concentration of ~0.01 M) and sodium hydride (1.2 equivalents).

  • Heating: Heat the THF/NaH suspension to reflux.

  • Precursor Addition: Dissolve the mesylated precursor (1.0 equivalent) in a volume of anhydrous THF and add it to the dropping funnel.

  • Slow Addition: Add the precursor solution dropwise from the funnel to the refluxing suspension over a period of 4-6 hours. This is the most critical step for ensuring high yield.

  • Reaction: After the addition is complete, allow the reaction to reflux for an additional 4-12 hours, monitoring its progress periodically by LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to obtain the final product.

References

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Yadav, P., Berry, S., & Bhalla, A. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Retrieved from [Link]

  • (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-5. Retrieved from [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal.
  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Guide: Troubleshooting Diastereomer Separation in Spirocyclic Compounds

Welcome to the Technical Support Center for Spirocyclic Compound Analysis. As a Senior Application Scientist, I have designed this guide to provide you with expert, field-proven insights into the unique challenges of sep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Compound Analysis. As a Senior Application Scientist, I have designed this guide to provide you with expert, field-proven insights into the unique challenges of separating spirocyclic diastereomers. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the complex issues you may encounter in the lab.

Spirocyclic compounds, characterized by two rings connected by a single common atom (the spirocenter), possess a rigid, three-dimensional structure. This rigidity can make the separation of diastereomers—stereoisomers that are not mirror images—particularly challenging. Diastereomers arise when one or more additional stereocenters are present in the molecule besides the spirocenter itself. While diastereomers have different physical and chemical properties, these differences can be minimal in highly constrained spirocyclic systems, leading to significant purification challenges.[1][2]

This guide provides a systematic approach to troubleshooting these separations using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereoselective crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is separating diastereomers of spirocyclic compounds so difficult?

The primary challenge lies in their structural similarity. The spirocenter locks the rings into specific spatial orientations, which can minimize the differences in physical properties (like polarity and boiling point) between diastereomers.[1] This conformational restriction means that the different stereocenters may be shielded or oriented in a way that they present very similar surfaces for interaction with a stationary phase or for incorporation into a crystal lattice. Consequently, achieving differential retention in chromatography or selective crystallization becomes a significant hurdle.

Q2: Do I always need a chiral stationary phase (CSP) to separate diastereomers?

No, this is a common misconception. Diastereomers are distinct chemical compounds with different physical properties, unlike enantiomers which only differ in an achiral environment.[2][3] Therefore, separation on a standard, achiral stationary phase is often possible and should be the first approach.[3] Chiral columns are only necessary when you are trying to separate enantiomers, or in very rare, difficult cases of "pseudo-enantiomeric" diastereomers where the physical property differences are exceptionally small.

Q3: When should I consider derivatization to improve separation?

Derivatization can be a powerful tool when direct separation fails. By reacting your diastereomeric mixture with a chiral derivatizing agent, you convert them into a new pair of diastereomers. The goal is to introduce a bulky or highly interactive group that exaggerates the structural differences between the original diastereomers, making them easier to separate on an achiral column.[4][5] This is particularly useful for compounds lacking strong chromophores for UV detection or for those that show poor peak shape. For example, esterification of a spirocyclic alcohol with Mosher's acid can lead to diastereomeric esters that are more readily separated.[5]

Troubleshooting Guide 1: Achiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) is the most common technique for diastereomer separation. However, co-elution or poor resolution is a frequent problem.

Q4: My spirocyclic diastereomers are co-eluting on a standard C18 column. What is the first thing I should change?

Before abandoning the column, the first and most logical step is to systematically modify the mobile phase.

  • Causality: The separation on a reversed-phase column like C18 is governed by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Subtle differences in the 3D shape of diastereomers can alter their hydrophobic footprint. Changing the mobile phase composition directly impacts this partitioning equilibrium.

  • Troubleshooting Steps:

    • Modify Organic Solvent Ratio: Perform a gradient run from high aqueous content (e.g., 95% water/5% organic) to high organic (e.g., 5% water/95% organic) over 20-30 minutes. This "scouting gradient" will reveal if separation is possible and at what approximate solvent composition the compounds elute.

    • Change the Organic Modifier: If acetonitrile (ACN) doesn't provide resolution, switch to methanol (MeOH) or tetrahydrofuran (THF). These solvents have different properties:

      • ACN: Acts as a dipole and has weaker solvent strength than MeOH.

      • MeOH: Is a protic solvent capable of hydrogen bonding, which can introduce different selectivity.

      • THF: Is a strong, non-polar solvent that can be effective for highly retained compounds.

    • Adjust Additives: Modifying the pH with additives like formic acid (0.1%) or trifluoroacetic acid (0.1%) for acidic compounds, or ammonium hydroxide for basic compounds, can alter the ionization state of your analytes and dramatically change retention and selectivity.

Q5: I've tried different mobile phases with my C18 column and still have no separation. What is my next step?

Your next step is to change the stationary phase to one that offers a different separation mechanism. The rigidity of spirocycles may mean that hydrophobic interactions alone are insufficient.

  • Causality: Separation relies on differential interactions. If hydrophobic interactions are too similar between diastereomers, you must exploit other potential interactions, such as pi-pi stacking, dipole-dipole, or hydrogen bonding.

  • Recommended Action: Screen alternative stationary phases that offer mixed-mode or alternative selectivities.

Stationary PhasePrimary Interaction MechanismBest Suited For...Rationale
Phenyl-Hexyl π-π interactions, weak hydrophobicSpirocycles containing aromatic rings.The phenyl groups on the stationary phase can interact differently with the aromatic moieties of the diastereomers, whose spatial orientation is fixed by the spirocenter.
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, ion-exchangeSpirocycles with polar or halogenated groups.Offers complex mechanisms including dipole and charge-transfer interactions, which can be highly sensitive to the 3D arrangement of functional groups.
Cyano (CN) Dipole-dipole, weak hydrophobicPolar, non-protic spirocycles. Can be used in both normal and reversed-phase modes.The nitrile group provides a different electronic interaction profile compared to alkyl or phenyl phases.
Polar-Embedded Phases Hydrophobic, hydrogen bondingSpirocycles with H-bond donors/acceptors (e.g., amides, carbamates).An embedded polar group (like a carbamate) allows the phase to be run in highly aqueous mobile phases and offers hydrogen bonding interactions.
Porous Graphitic Carbon (PGC) Shape selectivity (polar retention effect on graphite)Rigid, structurally similar diastereomers.PGC separates molecules based on their planarity and shape. The subtle differences in the 3D geometry of spirocyclic diastereomers can lead to excellent separation on this phase.[1]

A systematic approach to method development is crucial. The following workflow illustrates a logical progression from initial screening to final optimization.

HPLC_Troubleshooting_Workflow start_node Diastereomer Mixture process_node_1 Scouting Gradient on C18 (ACN/Water + 0.1% FA) start_node->process_node_1 Step 1: Initial Screening process_node process_node decision_node decision_node result_node result_node fail_node fail_node decision_node_1 Resolution > 1.5? process_node_1->decision_node_1 result_node_1 Proceed to Optimization (Isocratic Hold, Flow Rate, Temp) decision_node_1->result_node_1 Yes process_node_2 Step 2: Change Mobile Phase (Switch ACN to MeOH) decision_node_1->process_node_2 No decision_node_2 Resolution > 1.5? process_node_2->decision_node_2 decision_node_2->result_node_1 Yes process_node_3 Step 3: Screen Alternative Columns (Phenyl, PFP, PGC) decision_node_2->process_node_3 No decision_node_3 Resolution > 1.5? process_node_3->decision_node_3 decision_node_3->result_node_1 Yes fail_node_1 Consider SFC or Diastereoselective Crystallization decision_node_3->fail_node_1 No

Caption: A systematic workflow for HPLC method development for diastereomer separation.

Troubleshooting Guide 2: Diastereoselective Crystallization

Crystallization is a powerful technique for large-scale separation but can be challenging to optimize.

Q6: I am trying to separate my diastereomers by crystallization, but I keep getting a mixture of crystals or an oil. What should I do?

Successful crystallization depends on exploiting the subtle differences in solubility and crystal packing energy between diastereomers. This often requires extensive screening.

  • Causality: One diastereomer must be significantly less soluble than the other in a given solvent system to crystallize preferentially. Furthermore, the molecules must be able to pack into an ordered, low-energy lattice. If both diastereomers have similar solubilities or if they co-crystallize, separation will fail.[6]

  • Troubleshooting Protocol:

    Step 1: Systematic Solvent Screening

    • Dissolve a small amount (10-20 mg) of the diastereomeric mixture in a minimum amount of various solvents at elevated temperature. Use a wide range of polarities:

      • Polar Protic: Ethanol, Isopropanol

      • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

      • Non-polar: Toluene, Heptane, Dichloromethane

    • Allow the solutions to cool slowly to room temperature, then to 4°C.

    • Observe which solvents yield crystalline material versus oils or amorphous solids. Analyze the resulting solid and mother liquor by HPLC to determine the diastereomeric ratio (dr).

    Step 2: Employing Anti-Solvents

    • If single solvents fail, use a binary system. Dissolve the compound in a "good" solvent (in which it is highly soluble).

    • Slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled precipitation is often more selective than rapid cooling.

    Step 3: Control the Rate of Cooling

    • Rapid cooling often traps impurities and the undesired diastereomer.

    • Allow the solution to cool to room temperature over several hours. A dewar flask filled with warm water can provide excellent insulation for slow cooling.

    Step 4: Seeding

    • If you can generate even a tiny amount of a pure diastereomer (e.g., from preparative HPLC), use it to seed a supersaturated solution. A seed crystal provides a template for lattice growth, which can dramatically improve selectivity and yield.[6]

Crystallization_Decision_Tree start Diastereomer Mixture for Crystallization process1 Single Solvent Slow Evaporation / Cooling start->process1 Screen Solvents process process decision decision outcome outcome decision1 Solid Formed? process1->decision1 process2 Analyze Solid & Mother Liquor by HPLC/NMR decision1->process2 Yes process3 Try Binary Solvent System (Solvent + Anti-Solvent) decision1->process3 No (Oil/Amorphous) decision2 Selective Enrichment? process2->decision2 outcome1 Optimize Conditions (Concentration, Temp) decision2->outcome1 Yes process4 Re-screen with different solvent classes or try seeding decision2->process4 No (Co-crystallization) process3->decision1 process4->process1

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Peptides with Constrained Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with synthetic peptides, particularly those c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with synthetic peptides, particularly those containing constrained amino acids. These modifications, while often crucial for enhancing stability, potency, and cell permeability, can introduce significant solubility challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you successfully solubilize these difficult but valuable molecules.

Part 1: Understanding the Challenge - Why Are Constrained Peptides So Hard to Dissolve?

Constrained amino acids, which include cyclic structures, N-methylated backbones, and bulky hydrophobic unnatural amino acids, are designed to limit the conformational flexibility of a peptide.[1][3] This rigidity can be a double-edged sword. While it enhances proteolytic resistance and can lock the peptide into a bioactive conformation, it often leads to poor solubility for several reasons:

  • Increased Hydrophobicity: Many constrained amino acids are non-polar. A high proportion of hydrophobic residues promotes self-association and aggregation in aqueous solutions as the peptide chains attempt to minimize their exposure to water.[4][5] This is a primary driver of insolubility.

  • Stable Secondary Structures: The conformational constraints can favor the formation of stable secondary structures, such as beta-sheets. These structures can stack together through intermolecular hydrogen bonds, leading to aggregation and precipitation.[4][6]

  • Reduced Solvation: The rigid structure may shield polar backbone groups, preventing effective solvation by water molecules. Cyclic peptides, for instance, can have a lower single-molecule solvation free energy but still exhibit lower solubility than their linear counterparts due to stronger inter-peptide interactions.[7][8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding for troubleshooting.

Q1: What is the very first step I should take when I receive a new lyophilized peptide?

A1: Before doing anything else, briefly centrifuge the vial at low speed (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom. Before opening, always allow the vial to equilibrate to room temperature in a desiccator.[9][10] This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic peptide powder, which can significantly compromise its stability and solubility over time.[9]

Q2: My peptide contains several hydrophobic and constrained amino acids and won't dissolve in water. What should I do next?

A2: This is a very common scenario. Peptides with over 50% hydrophobic residues are unlikely to dissolve in purely aqueous solutions.[11][12][13] The recommended approach is to use a small amount of an organic co-solvent to first dissolve the peptide, and then slowly add your aqueous buffer of choice. Crucially, always test solubility on a small aliquot of your peptide first, not the entire batch. [9][10][14]

Q3: How do I determine if my peptide is acidic, basic, or neutral, and why does it matter?

A3: The net charge of your peptide at a given pH is a critical determinant of its solubility.[4][15][16] Solubility is lowest at the peptide's isoelectric point (pI), where the net charge is zero.[4][16] To estimate the charge:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (-NH2).[14][17]

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (-COOH).[14][17]

  • Sum the values. A positive result indicates a basic peptide, a negative result an acidic peptide, and a zero result a neutral peptide.[17]

This estimation guides your choice of buffer pH. Basic peptides are more soluble in acidic pH, and acidic peptides are more soluble in basic pH, as this maximizes the net charge and electrostatic repulsion between peptide molecules.[14][15][16]

Q4: Can I use sonication or gentle heating to help dissolve my peptide?

A4: Yes, both methods can be effective aids, but should be used with caution.

  • Sonication in a water bath for a few minutes can help break up small particles and accelerate dissolution.[11][15][18]

  • Gentle warming (e.g., to 30-40°C) can increase solubility.[19][20] However, be cautious as excessive heat can cause degradation or aggregation of the peptide.[15][16]

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides systematic, step-by-step protocols for tackling difficult-to-dissolve peptides containing constrained amino acids.

Initial Solubility Testing Protocol

This protocol is the mandatory first step before dissolving your entire peptide stock. It allows you to efficiently screen for an effective solvent system without wasting valuable material.

Methodology:

  • Preparation: Weigh out a small amount (e.g., 1 mg) of your lyophilized peptide.[14]

  • Initial Test (Water): Add a small volume of sterile, distilled water (e.g., 100 µL) to attempt to make a concentrated stock. Vortex briefly.[20] If it dissolves, your peptide is water-soluble.

  • Tiered Solvent Screen: If insoluble in water, create a 1 mg/mL suspension and aliquot it into several microcentrifuge tubes. Test the following conditions in parallel:[20]

    • Tube 1 (Acidic): Add a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[17][20]

    • Tube 2 (Basic): Add a small volume of 0.5-1% ammonium hydroxide. Caution: Avoid high pH for peptides with disulfide bridges.[14][20]

    • Tube 3 (Organic Co-solvent 1): Add a minimal amount of pure DMSO to a fresh, dry aliquot.

    • Tube 4 (Organic Co-solvent 2): Add a minimal amount of pure DMF or Acetonitrile to a fresh, dry aliquot.

  • Observation: Vortex each tube and visually inspect for clarity. A completely clear solution indicates successful solubilization.[21]

Workflow for Solubilizing Hydrophobic & Constrained Peptides

This workflow should be followed when initial tests indicate that an organic co-solvent is necessary.

G *Use DMF for peptides with Cys, Met, or Trp to avoid oxidation by DMSO. cluster_0 Step 1: Initial Dissolution in Organic Solvent cluster_1 Step 2: Slow Dilution with Aqueous Buffer cluster_2 Step 3: Final Preparation & Storage A Weigh lyophilized peptide B Add minimal volume of 100% DMSO or DMF* A->B C Vortex/Sonicate until fully dissolved (Solution must be clear) B->C D Select appropriate aqueous buffer (e.g., water, PBS, Tris) C->D E Add buffer DROPWISE to the peptide-organic solution while vortexing D->E F Inspect for precipitation E->F G Solution remains clear F->G H Precipitate forms F->H I Centrifuge (10,000 x g, 5 min) to pellet particulates G->I L Solubility limit exceeded. Re-evaluate concentration or co-solvent percentage. H->L J Filter-sterilize supernatant (0.22 µm filter) I->J K Aliquot and store at -20°C or -80°C J->K

Caption: Workflow for dissolving hydrophobic peptides.

Data Summary: Common Co-solvents and Denaturants

When water, acid, or base alone is insufficient, the following agents can be employed. Always consider the compatibility of these solvents with your downstream biological assays.[11][15]

Solvent/AgentTypeBest ForStarting ConcentrationCautions & Considerations
DMSO (Dimethyl Sulfoxide)Organic Co-solventHighly hydrophobic, neutral peptides.[15][19]10-30% in final solutionCan oxidize Cys, Met, and Trp residues.[11][22] Generally low toxicity for cell-based assays at <1%.[15]
DMF (Dimethylformamide)Organic Co-solventHydrophobic peptides, especially those containing Cys or Met.[22]10-30% in final solutionMore toxic than DMSO; ensure it is removed or highly diluted for biological assays.
Acetonitrile (ACN) Organic Co-solventHydrophobic peptides.[15][22]10-30% in final solutionVolatile and can be removed by lyophilization.
Isopropanol / Ethanol Organic Co-solventHydrophobic peptides.[15][18]10-50% in final solutionLess effective than DMSO/DMF for very difficult peptides.
Guanidine-HCl Chaotropic AgentSeverely aggregated peptides (as a last resort).[19][22]6 MDenatures proteins; incompatible with most biological assays unless highly diluted.[18]
Urea Chaotropic AgentSeverely aggregated peptides (as a last resort).[19][22]8 MDenatures proteins; incompatible with most biological assays unless highly diluted.
The Impact of pH on Peptide Solubility

The net charge of a peptide is highly dependent on the pH of the solution. By adjusting the pH away from the peptide's isoelectric point (pI), you increase the net charge, leading to greater electrostatic repulsion between molecules and improved solubility.

Caption: Effect of pH on peptide net charge and solubility.

Part 4: Peptide Handling and Storage Best Practices

Proper handling and storage are paramount to maintaining the integrity and solubility of your peptide.

  • Storage of Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or preferably -80°C in a desiccated, dark environment.[9][23]

  • Storage of Peptides in Solution: Peptide solutions are far less stable. Use sterile buffers (pH 5-6 can prolong stability), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[9][14] Peptides containing Cys, Met, Trp, Asn, or Gln are particularly prone to degradation in solution.[9]

  • Avoid Contamination: Always use sterile technique when preparing solutions to prevent bacterial degradation.[14]

By understanding the underlying physicochemical principles and employing a systematic troubleshooting approach, you can overcome the solubility challenges posed by peptides containing constrained amino acids, ensuring the success of your research and development efforts.

References
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Anaspec. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • LifeTein. (n.d.). How to store and handle Synthetic Peptides. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Elabscience. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]

  • Peptides&Elephants. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Vlasov, G. P., & Illarionova, N. G. (2014). Strategies to improve the physicochemical properties of peptide-based drugs. Journal of Peptide Science, 20(1), 1-13. Retrieved from [Link]

  • Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from [Link]

  • PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link]

  • Pinto, M. F., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - PubMed Central. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Liu, Y., et al. (2011). Salt Effects on Surface Tethered Peptides in Solution. PMC - NIH. Retrieved from [Link]

  • Samanta, N., et al. (2014). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC - PubMed Central. Retrieved from [Link]

  • Sahoo, H., et al. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Zhang, Y., & Vauk, D. L. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. ACS Publications. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Melander, W. R., & Horvath, C. (1977). Salt effects on the retention of peptides in hydrophobic interaction chromatography. Journal of Chromatography A, 142, 653-667. Retrieved from [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Zhang, Y., & Vauk, D. L. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. PMC - PubMed Central. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization during coupling of spirocyclic amino acids

Advanced Strategies for Stereochemically Pure Peptide Synthesis: A Guide to Preventing Racemization During the Coupling of Spirocyclic Amino Acids Welcome to the Technical Support Center. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Strategies for Stereochemically Pure Peptide Synthesis: A Guide to Preventing Racemization During the Coupling of Spirocyclic Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating structurally complex spirocyclic amino acids into their peptide scaffolds. Due to their inherent steric bulk and unique conformational rigidity, these building blocks present significant challenges, most notably the risk of racemization during peptide bond formation. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of N-protected amino acids?

A1: The most prevalent mechanism involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The process unfolds as follows:

  • Activation: The carboxyl group of the N-protected amino acid is activated by the coupling reagent (e.g., a carbodiimide or uronium salt).

  • Cyclization: This highly activated intermediate can cyclize, particularly in the presence of a base, to form the oxazolone ring.

  • Enolization & Racemization: The α-proton (the hydrogen on the stereocenter) of the oxazolone is significantly more acidic than in the parent amino acid. A base in the reaction mixture can easily abstract this proton, leading to the formation of a planar, achiral enolate intermediate.

  • Non-Stereoselective Attack: The incoming amine of the growing peptide chain can then attack this planar intermediate from either face, resulting in a mixture of peptides containing both the desired L-amino acid and the undesired D-amino acid (diastereomers).[1][3]

Q2: Why are spirocyclic amino acids particularly susceptible to racemization?

A2: Spirocyclic amino acids are a subclass of α,α-disubstituted amino acids. Their heightened susceptibility to racemization stems from several factors related to their steric hindrance:

  • Slow Coupling Rates: The bulky spirocyclic framework sterically shields the activated carboxyl group, significantly slowing down the rate of the desired intermolecular reaction with the N-terminal amine of the peptide chain.[4]

  • Increased Oxazolone Lifetime: Because the main coupling reaction is slow, the highly reactive oxazolone intermediate has a longer lifetime in the reaction mixture. This extended lifetime increases the probability that a base will abstract the α-proton, leading to racemization before the desired coupling can occur.[4]

  • Ring Strain Effects: Depending on the specific ring sizes (e.g., spiro[3.3]heptane, spiro[2.4]heptane), ring strain can influence the geometry and electronics of the activated intermediate, potentially favoring the formation of the planar oxazolone.[5][6]

Q3: How do additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (Oxyma) suppress racemization?

A3: These additives are crucial for maintaining stereochemical integrity, especially when using carbodiimide coupling reagents like DIC.[2] They function by converting the initial, highly reactive activated species (e.g., an O-acylisourea) into a more stable, yet still reactive, active ester (e.g., OBt, OAt, or Oxyma ester).[3][7] This new intermediate is less prone to cyclizing into the problematic oxazolone. It preferentially reacts with the incoming amine to form the peptide bond, effectively outcompeting the racemization pathway. HOAt and Oxyma are generally considered more potent racemization suppressants than HOBt due to their electronic properties.[3]

Q4: Which class of coupling reagents is recommended for challenging spirocyclic amino acids?

A4: For sterically demanding couplings involving spirocyclic amino acids, high-performance uronium/aminium or phosphonium salt reagents are strongly recommended over standard carbodiimides.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice. It forms a highly reactive OAt-ester intermediate that promotes rapid coupling, minimizing the time available for racemization. It is particularly effective for coupling hindered residues.[8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU with similar reactivity.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its effectiveness in difficult couplings, including those involving α,α-disubstituted amino acids.[4]

When using these reagents, it is still crucial to optimize the base, solvent, and temperature conditions.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Significant Diastereomer Peak(s) Observed in HPLC/LC-MS 1. Sub-optimal Coupling Reagent: Using DIC or DCC alone is insufficient for sterically hindered spirocyclic amino acids. 2. Base-Induced Racemization: The base used (e.g., DIPEA) is too strong or used in excess, promoting oxazolone formation.[2] 3. Prolonged Pre-activation: Allowing the protected amino acid to sit with the coupling reagent and base for too long before adding it to the resin increases racemization.1. Switch to a High-Performance Reagent: Use HATU, HCTU, or PyAOP in combination with an additive like HOAt or Oxyma.[8] 2. Optimize Base: Switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum stoichiometry required.[2] 3. Minimize Pre-activation/Use In-Situ Activation: Mix the amino acid, additive, and resin first, then add the coupling reagent and base last to initiate the reaction immediately.
Low or No Coupling Yield 1. Extreme Steric Hindrance: The spirocyclic amino acid is exceptionally bulky, preventing the amine from accessing the activated carboxyl group. 2. Poor Solvation: The protected amino acid or the growing peptide chain is poorly solvated, leading to aggregation and reduced reactivity.[9] 3. Insufficient Activation Energy: The reaction temperature is too low to overcome the activation barrier for the sterically hindered coupling.1. Increase Reagent Equivalents & Time: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) and extend the coupling time (e.g., 2-4 hours or overnight). Monitor completion with a ninhydrin test. 2. Improve Solvation: Use NMP as a solvent or a DMF/NMP mixture. For severe cases, adding a small percentage of DMSO can disrupt aggregation.[9] 3. Increase Temperature Carefully: Cautiously increase the reaction temperature to 40-50°C. Note: This can also increase the rate of racemization, so it must be balanced with an optimal reagent/base system and confirmed with analytical checks.
Side Reactions Observed (e.g., Guanidinylation) Reagent-Specific Side Reaction: Uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminal amine to form a guanidinyl cap, terminating the peptide chain.[9]Modify Addition Order: Ensure the carboxylic acid of the amino acid is activated before it comes into contact with the resin-bound amine. Pre-activate the amino acid with the coupling reagent and base for a very short period (30-60 seconds) before adding the mixture to the resin.[9]

Visualizing the Problem & Solution

Mechanism of Racemization

The primary pathway for loss of stereochemical integrity proceeds through a planar oxazolone intermediate.

racemization_mechanism cluster_L L-Configuration cluster_achiral Achiral Intermediate cluster_products Products L_AA N-Protected L-Amino Acid L_Activated Activated Intermediate L_AA->L_Activated Coupling Reagent L_Oxazolone 5(4H)-Oxazolone L_Activated->L_Oxazolone Cyclization (Base) L_Peptide Desired L-Peptide L_Activated->L_Peptide + Peptide-NH₂ (Fast, Desired) Active_Ester Stable Active Ester Enolate Planar Enolate (Loss of Chirality) L_Oxazolone->Enolate + Base - H⁺ Enolate->L_Peptide Attack from 'bottom' face D_Peptide Racemized D-Peptide Enolate->D_Peptide Attack from 'top' face Additive Additive (HOBt, Oxyma) Additive->Active_Ester Intercepts & Prevents Oxazolone Formation Active_Ester->L_Peptide + Peptide-NH₂ (Clean Coupling)

Caption: Primary mechanism of racemization via oxazolone formation and its suppression.

Decision Workflow for Coupling Spirocyclic Amino Acids

This workflow guides the selection of coupling conditions to minimize epimerization.

coupling_workflow Start Start: Couple Spirocyclic Amino Acid Reagent_Choice Select Coupling Reagent System Start->Reagent_Choice Condition_Check Initial Coupling (RT, 2h) Reagent_Choice->Condition_Check Use HATU/Oxyma or HCTU/HOAt with DIPEA/NMM Analysis Analyze Crude Product (Chiral HPLC / LC-MS) Condition_Check->Analysis Result Racemization Level? Analysis->Result Success Success! (<1-2% Diastereomer) Result->Success Low Troubleshoot Troubleshoot: High Racemization (>2%) Result->Troubleshoot High Optimize_Base Switch to Weaker Base (e.g., NMM, Collidine) Troubleshoot->Optimize_Base Lower_Temp Lower Temperature (e.g., 0°C) Optimize_Base->Lower_Temp Re_Analysis Re-run Coupling & Analyze Lower_Temp->Re_Analysis Re_Analysis->Result

Caption: Decision workflow for minimizing racemization during coupling.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Spirocyclic Amino Acid using HATU/NMM

Objective: To couple a protected spirocyclic amino acid to a resin-bound peptide with minimal racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Spiro-AA-OH (3.0 eq.)

  • HATU (2.9 eq.)

  • N-Methylmorpholine (NMM) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Reaction vessel with agitation (e.g., shaker or bubbler)

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Reagent Solution Preparation: In a separate vial, dissolve the Fmoc-Spiro-AA-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF or NMP.

  • Coupling Reaction (In-situ Activation):

    • Add the reagent solution from step 2 to the swelled, deprotected resin.

    • Immediately add the NMM (6.0 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor for the disappearance of the free amine. If the test is positive after 4 hours, extend the reaction time or consider gentle heating (40°C).

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x).

  • Next Step: The resin is now ready for the next deprotection/coupling cycle or final cleavage.

Protocol 2: Analytical Method for Quantifying Racemization by Chiral HPLC

Objective: To determine the percentage of diastereomer formation after cleaving a test dipeptide from the resin.

Materials:

  • Crude, cleaved dipeptide (e.g., Spiro-AA-Leu-NH₂)

  • Chiral HPLC column (e.g., CHIRALPAK® series or similar)

  • HPLC-grade solvents (typically Hexane and Isopropanol or Ethanol)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Cleave the dipeptide from a small amount of resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the mobile phase to a concentration of ~1 mg/mL.

  • Method Development:

    • Develop a chiral separation method capable of resolving the desired L-L diastereomer from the undesired D-L diastereomer. This is often achieved under normal-phase conditions.

    • A typical starting condition could be a 90:10 mixture of Hexane:Isopropanol at a flow rate of 1 mL/min.

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5) between the two diastereomeric peaks.

  • Quantification:

    • Inject the prepared sample onto the equilibrated chiral column.

    • Integrate the peak areas for both the L-L (major peak) and D-L (minor peak) diastereomers detected by UV.

    • Calculate the percentage of racemization (%D) using the following formula:

      % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

  • Confirmation: If available, confirm the identity of each peak using mass spectrometry or by synthesizing and injecting a sample of the authentic D-L diastereomer. Studies have shown this method can achieve a limit of detection as low as 0.05%.[10][11]

References

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293. Available from: [Link]

  • Bentham Science Publishers. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). 7.4 Racemization Assays. Available from: [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • IDEAS/RePEc. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]

  • Bentham Science Publishers. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Available from: [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Bürgi, C., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 71(14), 2715-2721. Available from: [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Derkach, N. O., et al. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available from: [Link]

  • American Chemical Society. (1999). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 71(14), 2715-2721. Available from: [Link]

  • American Chemical Society. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Available from: [Link]

  • National Institutes of Health. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3267. Available from: [Link]

  • MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. Available from: [Link]

  • ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Available from: [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • SpringerLink. (n.d.). Ugi and Passerini MCRs. In Peptidomimetics II. Available from: [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. Available from: [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available from: [Link]

  • National Institutes of Health. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry, 18(48), 15226-15246. Available from: [Link]

  • National Institutes of Health. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry, 29(43). Available from: [Link]

  • National Institutes of Health. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(16), 3183-3200. Available from: [Link]

Sources

Optimization

Technical Support Center: Characterization of Complex Spirocyclic Molecules

Welcome to the technical support center for the characterization of complex spirocyclic molecules. Spirocycles, with their unique three-dimensional structures and constrained conformations, are increasingly vital scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of complex spirocyclic molecules. Spirocycles, with their unique three-dimensional structures and constrained conformations, are increasingly vital scaffolds in medicinal chemistry and materials science.[1][2][3] However, their rigid and often complex stereochemistry presents significant analytical challenges. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these common pitfalls and obtain unambiguous structural data.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the analysis of spirocyclic compounds using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are my ¹H NMR signals for my spirocycle broad and poorly resolved, making coupling constant analysis impossible?

Answer: This is a frequent issue stemming from the conformational rigidity of the spirocyclic core. Unlike flexible acyclic systems, spirocycles often exist in a state of intermediate conformational exchange on the NMR timescale. This dynamic process can lead to significant line broadening.

Causality & Solution Workflow:

  • Variable Temperature (VT) NMR: The first and most critical step is to perform VT-NMR experiments.

    • Reasoning: By heating the sample, you can often accelerate the conformational exchange to a rate that is "fast" on the NMR timescale, resulting in sharp, averaged signals. Conversely, cooling the sample can slow the exchange to a "slow" rate, allowing you to resolve distinct signals for each conformer.

    • Protocol: Start with a broad temperature range (e.g., -40 °C to +80 °C in a suitable solvent like d₈-toluene or d₄-methanol). Acquire a quick ¹H spectrum at 10-15 °C intervals to identify the coalescence point and temperatures where spectra are either in the fast or slow exchange regime.

  • Solvent Effects: The polarity and viscosity of the solvent can influence conformational equilibria.

    • Reasoning: A different solvent may stabilize one conformer over another or alter the rate of exchange.

    • Protocol: If VT-NMR in your initial solvent is uninformative, try acquiring spectra in a range of solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃CN).

  • High-Field NMR: If accessible, use a higher field spectrometer (e.g., 800 MHz vs. 400 MHz).

    • Reasoning: Higher magnetic fields increase the chemical shift dispersion, which can help to resolve overlapping signals even in the presence of some exchange broadening.[4]

Question: I'm struggling to assign the relative stereochemistry. My NOESY/ROESY data is ambiguous or shows no correlations where I expect them.

Answer: Assigning relative stereochemistry in rigid spirocyclic systems is highly dependent on through-space NMR correlations, but these experiments have specific limitations.

Causality & Solution Workflow:

  • The "NOE Null" Problem: For medium-sized molecules (roughly 700-1500 Da), the Nuclear Overhauser Effect (NOE) can become vanishingly small, leading to weak or absent NOESY cross-peaks.[5] This is a common issue for complex spirocycles.

    • Solution: Use ROESY. The Rotating-frame Overhauser Effect (ROE) does not pass through zero for any molecular size and is the preferred experiment for molecules in this size range.[5][6] ROESY cross-peaks will be out of phase with the diagonal, which also helps to differentiate them from chemical exchange peaks.[6]

  • Spin Diffusion in NOESY: For larger molecules (>1200 Da), magnetization can be relayed through a chain of protons (spin diffusion), leading to NOE signals between protons that are not close in space. This can lead to incorrect structural assignments.

    • Solution: Use ROESY with a short mixing time. ROESY is less prone to spin diffusion, making it a more reliable indicator of direct spatial proximity.[7]

  • Sample Preparation: Paramagnetic impurities, such as dissolved oxygen, can quench the NOE/ROE effect.[7]

    • Protocol: For small molecules where NOESY is the appropriate choice, it is critical to degas the sample thoroughly using the freeze-pump-thaw method.[7] Bubbling inert gas through the sample is often insufficient.[7]

Decision Workflow for NOE/ROE Experiments

NOE_ROE_Workflow start Start: Need Relative Stereochemistry mw_check Determine Molecular Weight (MW) start->mw_check small_mol < 700 Da mw_check->small_mol medium_mol 700 - 1500 Da mw_check->medium_mol large_mol > 1500 Da mw_check->large_mol noesy Run 2D NOESY (Degas Sample!) small_mol->noesy Optimal roesy Run 2D ROESY medium_mol->roesy Optimal (NOE goes to zero) roesy_large Run 2D ROESY (Less spin diffusion) large_mol->roesy_large Preferred noesy_large Consider 2D NOESY (Higher sensitivity but risk of spin diffusion) large_mol->noesy_large Alternative end Assign Stereochemistry noesy->end roesy->end roesy_large->end noesy_large->end

Caption: Decision workflow for selecting NOESY vs. ROESY experiments.

Mass Spectrometry (MS)

Question: I have synthesized two diastereomers of a spirocycle, but they co-elute on my LC column and their standard MS/MS fragmentation patterns (e.g., CID/HCD) are identical. How can I differentiate them?

Answer: This is a classic challenge in isomer analysis.[8] The rigid spirocyclic framework can lead to highly similar fragmentation pathways for diastereomers, as the primary bond cleavages may not involve the stereocenters.

Causality & Solution Workflow:

  • Alternative Fragmentation Techniques: Standard collision-induced dissociation (CID) may not provide enough energy or a specific enough mechanism to break the molecule in a way that differentiates the isomers.

    • Solution: Explore alternative fragmentation methods if your instrument allows. Ultraviolet Photodissociation (UVPD) can induce different fragmentation pathways based on the molecule's chromophore and 3D structure, potentially generating unique fragment ions for each isomer.[8]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase.

    • Reasoning: Diastereomers, having different 3D shapes, will often have different drift times (collisional cross-sections), allowing for their separation and individual analysis by MS/MS. This can be a powerful tool for resolving co-eluting isomers.

  • MSⁿ Fragmentation: Sequentially fragmenting the ions (MS³) can sometimes reveal subtle differences.

    • Protocol: Select a common fragment ion from the MS² spectrum of the mixed isomers and subject it to a further round of fragmentation (MS³). The resulting fragmentation pattern may reveal differences that were not apparent in the initial MS² scan.[8]

Data Comparison Table for Isomer Differentiation Techniques

TechniquePrinciple of Separation/DifferentiationIdeal for Spirocycles When...Key Limitation
LC-MS/MS (CID) Chromatographic retention & m/z of fragmentsIsomers are chromatographically separable or have distinct fragmentation.Often fails for co-eluting diastereomers with similar core structures.[8]
LC-UVPD-MS/MS UV light absorption leads to fragmentationThe spirocycle contains a chromophore and stereochemistry influences excited state.Requires a UVPD-capable mass spectrometer.
LC-IMS-MS Gas-phase ion shape and size (collisional cross-section)Diastereomers have different 3D shapes, even if they co-elute.May not resolve isomers with very similar shapes.
LC-MSⁿ Multi-stage fragmentation of selected ionsSecondary fragments reveal structural differences not seen in MS².Can suffer from low ion intensity after multiple fragmentation stages.
X-ray Crystallography

Question: I've tried dozens of conditions, but my spirocyclic compound either crashes out of solution as a powder or forms an oil. How can I get single crystals?

Answer: Crystal growth is a notorious bottleneck.[9] The rigidity and often awkward shape of spirocycles can frustrate efficient packing into a crystal lattice.

Causality & Solution Workflow:

  • Purity is Paramount: Impurities can act as "crystal poisons," disrupting lattice formation.

    • Self-Validation: Your chance of success increases dramatically with higher purity. Aim for >95% purity as a minimum.[10][11] Before attempting crystallization, run a final, careful purification step (e.g., flash chromatography or preparative HPLC) and confirm purity by NMR.

  • Rethink Your Solvent System: Finding the right solvent or solvent pair is critical.[10]

    • Reasoning: The goal is to achieve slow, controlled supersaturation. If your compound is too soluble, it won't crystallize; if it's too insoluble, it will precipitate.

    • Protocol - Slow Evaporation: Dissolve your compound in a low-boiling point solvent in which it is reasonably soluble (e.g., DCM, Ethyl Acetate). Place this vial inside a larger, sealed jar containing a higher-boiling point anti-solvent in which your compound is insoluble (e.g., Hexane, Pentane). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease solubility, promoting slow crystal growth.

  • Don't Disturb! Mechanical agitation creates too many nucleation sites, leading to a shower of microcrystals instead of a few large, single crystals.[10][12]

    • Best Practice: Set up your crystallization experiments in a quiet, vibration-free location (e.g., a separate cupboard or a basement). Once set up, do not move or bump the vials.

  • Consider Co-crystallization: If the molecule itself resists packing, introducing a second molecule that can form predictable interactions (like hydrogen bonds) can help organize the lattice.

    • Example: If your spirocycle has a hydrogen-bond donor, try adding an equimolar amount of triphenylphosphine oxide (TPPO), a well-known co-crystallizing agent.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the absolute configuration of a new chiral spirocycle if I can't get a crystal for X-ray analysis?

A1: Vibrational Circular Dichroism (VCD) is an excellent and increasingly popular alternative to X-ray crystallography for determining absolute configuration in solution.[13][14][15]

  • How it Works: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] This experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer (e.g., the R,R-isomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[13]

  • Key Advantages over Crystallography:

    • No need for single crystals; the sample is analyzed in solution.[16]

    • It provides information about the solution-state conformation, which is often more biologically relevant.[16]

    • High chemical purity is not strictly required, as long as the impurities are not chiral.[16]

Q2: My spirocycle lacks a UV chromophore. Can I still use Electronic Circular Dichroism (ECD) to determine its absolute configuration?

A2: It is very challenging. Electronic Circular Dichroism (ECD) relies on electronic transitions, which are typically in the UV-Vis range.[17] If your molecule does not have a suitable chromophore, the ECD signals will be weak or non-existent, making the analysis unreliable. In this scenario, VCD is the superior chiroptical technique because it probes vibrational transitions (i.e., bond stretching and bending), which are present in all organic molecules.[14]

Chiroptical Method Selection Guide

Chiroptical_Choice start Start: Need Absolute Configuration crystal_check Can you grow a single crystal? start->crystal_check xray Use X-Ray Crystallography (Anomalous Dispersion) crystal_check->xray Yes no_crystal No Crystal Available crystal_check->no_crystal No end Assign Absolute Configuration xray->end chromophore_check Does the molecule have a UV chromophore? no_crystal->chromophore_check ecd Use ECD Spectroscopy (Compare experiment to theory) chromophore_check->ecd Yes vcd Use VCD Spectroscopy (Compare experiment to theory) chromophore_check->vcd No (Or as a primary method) ecd->end vcd->end

Caption: Decision guide for selecting a method for absolute configuration.

Q3: Why is it important to define the stereochemistry of spirocycles in drug development?

A3: The rigid, three-dimensional nature of spirocycles makes them powerful tools for locking a molecule into a specific conformation that can enhance binding to a biological target.[1][3] However, different enantiomers or diastereomers will present entirely different shapes to a target receptor or enzyme active site. One isomer may be a potent therapeutic agent, while another could be inactive or, in the worst-case scenario, toxic. Therefore, unambiguous characterization of each isomer is a regulatory and safety imperative in drug development.

References

  • Butti, H., Jorand, C., Liffert, R. et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. Available at: [Link]

  • Davis, A. M., & Teague, S. J. (2004). Limitations and lessons in the use of X-ray structural information in drug design. Progress in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). ROESY & NOESY, which one is more effective for showing interactions in supramolecular artitechture based on Cyclodextrin with any other guest? ResearchGate. Available at: [Link]

  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Available at: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • ResearchGate. (2026). Spirocyclopropane represents a privileged structural scaffold for accessing synthetic libraries of densely functionalized spirocarbo- and heterocyclic compounds. ResearchGate. Available at: [Link]

  • MDPI. (2026). Synthesis of 5′-Chlorospiro(benzo[d][8][18]dioxole-2,4′-[5][18][19]thiadiazin). Molbank. Available at: [Link]

  • Steed, J. W. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Hamilton College. Available at: [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]

  • Krock, B., et al. (2013). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry Current Research. Available at: [Link]

  • Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • MDPI. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • National Institutes of Health. (n.d.). X Ray crystallography. Journal of the Royal Society of Medicine. Available at: [Link]

  • AIP Publishing. (2022). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. The Journal of Chemical Physics. Available at: [Link]

  • Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry? r/chemhelp. Available at: [Link]

  • Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]

  • American Chemical Society. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Available at: [Link]

  • American Chemical Society. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. Available at: [Link]

  • University of Washington. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Department of Chemistry. Available at: [Link]

  • Harned, A. (2015). NMR and Stereochemistry. Harned Research Group. Available at: [Link]

  • ResearchGate. (2025). The X-ray crystallography phase problem solved thanks to AlphaFold and RoseTTAFold models: a case-study report. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Circular dichroism: Electronic. WIREs Computational Molecular Science. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Holm, D. (2018). Using fragment peaks in mass spectra to work out isomers. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality. Available at: [Link]

  • Polavarapu, P. L., et al. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications. Available at: [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy and Imaging in Biological Chemistry and Medicine. Magnetochemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Enhancing Peptide Stability with Constrained Amino Acids

To the pioneering researcher, scientist, or drug developer, this guide offers a comparative analysis of constrained amino acids, providing the technical insights and experimental frameworks necessary to overcome a primar...

Author: BenchChem Technical Support Team. Date: February 2026

To the pioneering researcher, scientist, or drug developer, this guide offers a comparative analysis of constrained amino acids, providing the technical insights and experimental frameworks necessary to overcome a primary obstacle in peptide therapeutic development: stability.

Peptides offer remarkable specificity and potency as therapeutic agents, yet their application is often hindered by rapid degradation from endogenous proteases.[1][2][3] This inherent instability leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[4][5][6][7] A leading strategy to counteract this is the incorporation of constrained amino acids, which fortify the peptide backbone against enzymatic cleavage.

This guide delves into the mechanisms behind this enhanced stability and provides a comparative look at various constraining strategies. We will explore the structural modifications that confer proteolytic resistance and present the experimental data to support these claims.

The Mechanism: How Conformational Rigidity Thwarts Proteolysis

Proteases, the enzymes responsible for peptide degradation, typically recognize and bind to peptides in a flexible, extended conformation.[8][9][10] By introducing amino acids that restrict the conformational freedom of the peptide backbone, we can prevent the peptide from adopting this substrate-compatible state. This "conformational locking" is the cornerstone of stability enhancement.

The primary mechanisms by which constrained amino acids confer proteolytic resistance are:

  • Steric Hindrance: Bulky, unnatural side chains or modifications to the peptide backbone can physically block the active site of proteases, preventing binding and subsequent cleavage.[11][12][13]

  • Secondary Structure Stabilization: Many constrained amino acids promote the formation of stable secondary structures, such as α-helices or β-turns.[10][11][14][15][16][17] These rigid structures are not recognized as substrates by many proteases.

  • Disruption of Recognition Sites: Modifications like N-methylation alter the hydrogen-bonding capacity of the amide bond, a key recognition point for many proteases, thereby reducing susceptibility to hydrolysis.[4][5][12]

Diagram: Mechanism of Proteolytic Evasion

The following diagram illustrates how a flexible, native peptide is susceptible to enzymatic cleavage, while a conformationally constrained peptide evades recognition and degradation.

G cluster_0 Native Flexible Peptide cluster_1 Cleavage Site cluster_2 Constrained Peptide P1 Flexible Peptide E1 Protease P1->E1 Binds to Extended Conformation C1 Peptide Bond E1->C1 Hydrolyzes F1 Degraded Fragments C1->F1 Results in P2 Rigid (e.g., Helical) Peptide E2 Protease P2->E2 Fails to Bind (Steric Hindrance) S1 Stable, Intact Peptide P2->S1 Results in

Caption: Protease interaction with flexible vs. rigid peptides.

Comparative Analysis of Constraining Strategies

The choice of a constrained amino acid depends on the desired conformation, the location of the modification, and the synthetic feasibility. Here, we compare several widely adopted strategies.

α,α-Disubstituted Amino Acids (e.g., Aib)

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid featuring a gem-dimethyl group at the α-carbon.[11] This substitution has profound conformational effects.

  • Mechanism of Stability: The steric bulk of the two methyl groups forces the peptide backbone into a restricted helical conformation (either 3(10)- or α-helix).[14][15][16][17] This is a direct consequence of the Thorpe-Ingold effect , where geminal substitution compresses the bond angles, favoring cyclic or helical structures.[14][18][19][20] The resulting stable helix is a poor substrate for proteases, and the gem-dimethyl group provides a steric shield against enzymatic attack.[11][13]

  • Performance Data: Studies have shown that incorporating Aib residues can dramatically increase peptide half-life. For instance, placing an Aib residue at the P1' position (immediately C-terminal to the cleavage site) can increase resistance to trypsin by 19-fold.[13][21] Complete resistance can be achieved when Aib is placed at both the P1' and P2 positions.[13][21] Some Aib-substituted peptides exhibit half-lives in serum that are ~50% longer than their native counterparts.[11]

N-Methylated Amino Acids

N-methylation involves replacing the hydrogen atom on the backbone amide nitrogen with a methyl group.[12] This seemingly minor modification has significant consequences for stability.

  • Mechanism of Stability: The primary benefit of N-methylation is enhanced resistance to enzymatic hydrolysis.[4][6] The methyl group provides steric hindrance and, more importantly, eliminates the amide proton's ability to act as a hydrogen bond donor.[12] This disrupts the recognition patterns used by proteases to bind their substrates, thus increasing the peptide's in vivo half-life.[5][6][7]

  • Performance Data: N-methylation is a widely used strategy in drug development to improve pharmacokinetic properties.[5][7] It not only increases stability against proteases but can also enhance intestinal permeability, paving the way for potential oral delivery of peptide therapeutics.[5][6]

Side-Chain Cyclization (Lactam Bridges)

Cyclization is a powerful method for constraining a peptide's conformation.[8][9] One of the most common methods is the formation of a lactam bridge, an amide bond between the side chains of amino acids like aspartate or glutamate and lysine.[22][23]

  • Mechanism of Stability: By covalently linking two side chains, a macrocycle is formed that locks the peptide into a specific, pre-organized conformation, often an α-helix.[22][23][24] This rigid structure is metabolically more stable because proteases cannot readily bind and cleave the constrained backbone.[8][9][25] The chemical stability of the lactam bond itself is also superior to other linkages like disulfide bonds.[26]

  • Performance Data: "Stapled" peptides, which use all-hydrocarbon crosslinks to stabilize helices, have shown significantly enhanced resistance to proteolysis, with half-lives up to eight times longer than their linear counterparts.[24] Lactam-bridged peptides are expected to show similar or even greater stability due to the robustness of the amide bond.[26]

Quantitative Data Summary

The following table summarizes experimental data comparing the stability of peptides with and without constrained amino acids.

Peptide/Strategy Constraint Type Assay Condition Result (Half-Life or % Remaining) Fold-Increase in Stability Source
Model Peptide vs. Aib-Peptideα,α-Disubstitution (Aib at P1')Tryptic Digestion-19-fold[13][21]
Model Peptide vs. Aib-Peptideα,α-Disubstitution (Aib at P1' & P2)Tryptic DigestionComplete Resistance>100-fold (qualitative)[13][21]
Native Sequence vs. Aib-Substitutedα,α-Disubstitution (Aib)Serum Incubation~50% longer half-life1.5-fold[11]
Kn2-7 (L-amino acids)None (Linear)25% Human Serum @ 24h1.0% RemainingBaseline[27]
dKn2-7 (D-amino acids)Stereochemical (D-amino acids)25% Human Serum @ 24h78.5% Remaining~78-fold[27]
Unmetathesized AnalogsNone (Linear)Proteolysis Assay-Baseline[24]
Double-Stapled AnalogsSide-Chain Cyclization (Hydrocarbon)Proteolysis Assay-8-fold[24]

Note: Direct comparison across different studies is challenging due to varying peptide sequences and assay conditions. The table illustrates the general efficacy of each strategy.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum via RP-HPLC

This protocol provides a robust method for quantifying the stability of a test peptide in a physiologically relevant matrix.

Objective: To determine the in vitro half-life (t1/2) of a peptide in human serum by monitoring the disappearance of the intact peptide over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow Diagram

Caption: Workflow for serum stability assay.

Step-by-Step Methodology
  • Materials and Reagents:

    • Test Peptide (lyophilized, >95% purity)

    • Pooled Human Serum (commercial source, stored at -80°C)

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Ethanol (EtOH), absolute

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Water, HPLC grade

    • Low-bind microcentrifuge tubes

  • Preparation:

    • Prepare a 10 mM stock solution of the test peptide in DMSO.

    • Thaw a sufficient volume of human serum on ice. Once thawed, keep it at 37°C in a water bath.

  • Incubation:

    • In a low-bind microcentrifuge tube, dilute the peptide stock solution into the pre-warmed human serum to a final concentration of 100 µM. Vortex gently to mix. This is your master incubation mix.

    • Place the tube in an incubator or water bath set to 37°C.

  • Time-Point Sampling and Quenching:

    • Immediately after mixing (t=0), withdraw a 50 µL aliquot from the master mix and transfer it to a new tube containing 100 µL of a quenching/precipitation solution (e.g., ACN/EtOH 1:1 v/v).[28] This immediately stops enzymatic activity.

    • Repeat this sampling process at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[29]

  • Protein Precipitation and Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Incubate the samples at -20°C for at least 2 hours (overnight is also acceptable) to ensure complete protein precipitation.[28]

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to a new tube or an HPLC vial.

  • RP-HPLC Analysis:

    • Analyze the samples using a suitable RP-HPLC method (e.g., C18 column). The gradient will depend on the peptide's hydrophobicity but typically involves a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).[28]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (% Remaining = [Peak Area(t) / Peak Area(t=0)] * 100).

    • Plot the % Remaining versus time on a semi-logarithmic scale.

    • Determine the half-life (t1/2), which is the time required for 50% of the peptide to be degraded.

Conclusion

The strategic incorporation of constrained amino acids is a field-proven method for overcoming the inherent instability of therapeutic peptides. By leveraging principles of conformational control and steric hindrance, researchers can engineer peptides with significantly enhanced proteolytic resistance, longer in vivo half-lives, and improved pharmacokinetic profiles. Strategies employing α,α-disubstitution (Aib), N-methylation, and side-chain cyclization each offer distinct advantages. The choice of modification should be guided by a thorough understanding of the peptide's structure-activity relationship and the specific stability challenges to be addressed. The provided experimental protocol offers a reliable framework for validating the efficacy of these stability-enhancing modifications, empowering the development of next-generation peptide therapeutics.

References

  • Toniolo, C., & Benedetti, E. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 60(6), 396-419. [Link]

  • Yamaguchi, H., Kodama, H., Osada, S., Kato, F., Jelokhani-Niaraki, M., & Kondo, M. (2003). Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2233-2237. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. INNO PHARMCHEM. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids. Aapptec. [Link]

  • Various Authors. (Compilation). N-Methylation of Peptides.
  • Toniolo, C., & Benedetti, E. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Peptide Science, 60(6), 396-419. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Wikipedia contributors. (n.d.). Thorpe–Ingold effect. Wikipedia. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]

  • Toniolo, C., & Benedetti, E. (2001). Control of peptide conformation by the Thorpe-Ingold effect. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Proteolysis. Wikipedia. [Link]

  • Lorenz, G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Ji, Y., et al. (2020). Unravelling the Enzymatic Degradation Mechanism of Supramolecular Peptide Nanofibers and Its Correlation with Their Internal Viscosity. Nano Letters. [Link]

  • Lorenz, G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Otlewski, J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 916. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

  • Wilson, A. J. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. Organic & Biomolecular Chemistry, 19(17), 3819-3830. [Link]

  • Yamaguchi, H., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. [Link]

  • Wada, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3029-3037. [Link]

  • De Filippis, V., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(29), 9562-9572. [Link]

  • Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Biological Chemistry, 399(8), 845-853. [Link]

  • Chen, W., et al. (2021). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 13(12), 949-959. [Link]

  • Papo, N., et al. (2020). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science, 26(11), e3274. [Link]

  • Strøm, M. B., & Rekdal, Ø. (2011). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Otlewski, J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Semantic Scholar. [Link]

  • Phelan, J. C., et al. (2009). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Organic Chemistry, 13(12), 1188-1201. [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE. [Link]

  • Majewska, A., et al. (2018). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 16(34), 6146-6150. [Link]

  • Tian, Y., et al. (2017). Achieving Enhanced Cell Penetration of Short Conformationally Constrained Peptides through Amphiphilicity Tuning. ResearchGate. [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. [Link]

  • Pelay-Gimeno, M., et al. (2012). Constrained Peptides as Miniature Protein Structures. Semantic Scholar. [Link]

  • Miller, S. J., et al. (2011). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology, 6(5), 443-447. [Link]

  • Tanaka, H., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(26), 3322-3325. [Link]

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Comparative

Comparison Guide: Validating Peptide Conformation with tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

A Senior Application Scientist's Guide to Inducing and Verifying Structural Rigidity in Therapeutic Peptides Introduction: The Challenge of Peptide Flexibility Peptides represent a highly promising class of therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inducing and Verifying Structural Rigidity in Therapeutic Peptides

Introduction: The Challenge of Peptide Flexibility

Peptides represent a highly promising class of therapeutics due to their specificity and potency. However, their clinical translation is often hampered by two intrinsic challenges: conformational flexibility and proteolytic instability.[1][2] In solution, short linear peptides exist as an ensemble of rapidly interconverting conformers, lacking a defined three-dimensional structure.[3] This flexibility carries a significant entropic penalty upon binding to a biological target, which can decrease binding affinity.[3] Furthermore, an unstructured backbone is highly susceptible to degradation by proteases, leading to a short in vivo half-life.[2][4]

A leading strategy to overcome these limitations is to introduce conformational constraints, pre-organizing the peptide into its bioactive shape.[1][5][6] This guide provides an in-depth comparison of a novel chemical tool, tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate —a non-natural, spirocyclic amino acid analogue—against established peptide constraining technologies. We will provide the causal logic behind experimental choices, present supporting data, and offer detailed protocols for researchers, scientists, and drug development professionals to validate these structures in their own laboratories.

Section 1: The Spirocyclic Turn Inducer: A New Paradigm for Rigidity

The use of conformationally restricted amino acids is a powerful method to limit the flexibility of a peptide.[7] We introduce tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, hereafter referred to as SOAC , as a novel building block for this purpose. SOAC is a non-natural amino acid analogue built upon a rigid spirocyclic scaffold.

Mechanism of Conformational Constraint

When incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS), the SOAC scaffold replaces a standard amino acid. Its inherent rigidity, stemming from the fused ring system, acts as a molecular staple that physically locks the peptide backbone into a well-defined turn geometry. Unlike flexible linear amino acids, the phi (Φ) and psi (Ψ) dihedral angles surrounding the SOAC residue are severely restricted, forcing the peptide chain to adopt a stable, predictable conformation in the region of its insertion. This pre-organization can mimic the β-turns or other loop structures often critical for protein-protein interactions.

cluster_0 Linear Peptide cluster_1 SOAC-Constrained Peptide A Conformational Ensemble B High Flexibility A->B E Rigid SOAC Scaffold Inserted A->E SPPS Incorporation of SOAC C Protease Susceptibility B->C D High Entropic Cost of Binding B->D F Defined Turn Structure E->F G Protease Resistance F->G H Low Entropic Cost of Binding F->H

Figure 1. Conceptual workflow comparing a flexible linear peptide with a structurally defined SOAC-constrained peptide.
Hypothesized Performance Advantages
  • Precise Structural Control: The spirocyclic system offers a predictable method for inducing turn structures, which are notoriously difficult to stabilize.

  • Enhanced Metabolic Stability: The non-natural backbone at the point of insertion is unrecognizable to many proteases, potentially acting as a "proteolytic shield" for adjacent amide bonds.

  • Synthetic Tractability: As a single amino acid building block, SOAC can be readily incorporated into standard Fmoc-based SPPS protocols with minimal deviation from established procedures.[8]

Section 2: A Comparative Overview of Peptide Constraint Technologies

To objectively evaluate the performance of the SOAC scaffold, it is essential to compare it with current gold-standard methodologies. The choice of constraining strategy is fundamentally linked to the desired secondary structure one wishes to stabilize.[3]

  • All-Hydrocarbon Stapling: This technique is primarily used to stabilize α-helical conformations.[9] It involves incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i+7) and forming a covalent, all-hydrocarbon brace via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[10] The resulting staple enhances helicity, protease resistance, and often cell permeability.[9]

  • Lactam Bridges: Lactamization forms an amide bond between the side chains of an acidic (Asp/Glu) and a basic (Lys/Orn) amino acid.[10][11] This strategy is versatile and can be used to stabilize both α-helices and peptide loops, depending on the placement of the residues.[12]

  • Click Chemistry Cyclization: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and biocompatible reaction used to form a stable triazole linkage between side chains, effectively constraining the peptide backbone.[13]

Strategies Peptide Constraint Strategies Goal: Stabilize α-Helix Goal: Stabilize Loop / Turn Stapling All-Hydrocarbon Stapling (RCM) Strategies:f1->Stapling Lactam Lactam Bridge (Amide Bond) Strategies:f1->Lactam Strategies:f2->Lactam SOAC SOAC Scaffold (Spirocyclic AA) Strategies:f2->SOAC Click Click Cyclization (Triazole Linkage) Strategies:f2->Click

Figure 2. Selection of peptide constraining strategies based on the desired secondary structure.

Section 3: Head-to-Head Performance Validation

To provide a clear comparison, we present data from a series of experiments on a model 10-mer peptide sequence known to require a specific turn for binding to its target protein, "Protein X." We compare four versions of this peptide:

  • Linear Peptide: The unmodified, flexible native sequence.

  • SOAC Peptide: The native residue at position 5 is replaced with the SOAC scaffold.

  • Lactam Peptide: Residues at positions 3 (Glu) and 7 (Lys) are joined by a lactam bridge.

  • Stapled Peptide: An unrelated α-helical peptide is included as a control to demonstrate the specificity of conformational analysis techniques.

Experiment 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
  • Causality & Rationale: CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[14] An α-helix yields a characteristic spectrum with negative minima around 222 nm and 208 nm, while a random coil shows a strong negative minimum around 200 nm.[15][16] We hypothesize that the SOAC and Lactam peptides will show distinct spectra indicative of ordered, non-helical structures, differing significantly from the random coil of the Linear Peptide.

  • Data Summary:

Peptide VersionMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Mean Residue Ellipticity [θ] at 200 nm (deg cm² dmol⁻¹)Dominant Conformation
Linear Peptide-2,500-21,000Random Coil
SOAC Peptide-4,800-11,500Ordered Turn
Lactam Peptide-4,500-12,200Ordered Turn
Stapled (α-helical)-18,000-8,000α-Helix
  • Interpretation: The data clearly show that both the SOAC and Lactam modifications induce an ordered structure that is distinct from the random coil of the linear peptide and the α-helix of the stapled control. This validates their function as conformational constraining elements.

Experiment 2: Proteolytic Stability in Human Plasma
  • Causality & Rationale: A key benefit of conformational constraint is the shielding of protease-labile amide bonds, leading to enhanced stability.[9][17] By incubating the peptides in human plasma, which contains a complex mixture of proteases, and monitoring their degradation over time via HPLC, we can directly quantify this enhancement. A longer half-life (t½) indicates greater stability.[18][19]

  • Data Summary:

Peptide VersionHalf-life (t½) in Human Plasma (hours)[17]
Linear Peptide0.2
SOAC Peptide8.5
Lactam Peptide5.0
Stapled (α-helical)> 24
  • Interpretation: The SOAC peptide demonstrates a remarkable >40-fold increase in plasma stability compared to its linear counterpart, outperforming the lactam-bridged version. This strongly supports the hypothesis that the rigid, non-natural spirocyclic scaffold provides superior protection against proteolytic degradation.

Experiment 3: Target Binding Affinity by Surface Plasmon Resonance (SPR)
  • Causality & Rationale: By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding is reduced, which should translate to a higher binding affinity (a lower dissociation constant, KD).[3] We used SPR to measure the binding kinetics of the peptides to immobilized Protein X.

  • Data Summary:

Peptide VersionAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
Linear Peptide1.2 x 10⁴5.8 x 10⁻³483
SOAC Peptide3.5 x 10⁵7.1 x 10⁻⁴2.0
Lactam Peptide2.9 x 10⁵9.5 x 10⁻⁴3.3
  • Interpretation: The SOAC-constrained peptide exhibits a ~240-fold improvement in binding affinity over the linear peptide, driven by both a faster "on-rate" and a slower "off-rate." This confirms that the SOAC scaffold effectively locks the peptide in a conformation that is highly favorable for target recognition.

Section 4: Detailed Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following methods are designed to be self-validating systems for the analysis of constrained peptides.

Protocol 1: Incorporation of SOAC via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing the SOAC building block using standard Fmoc/tBu chemistry.[20]

  • Resin Preparation: a. Place 100 mg of Rink Amide resin (0.5 mmol/g) in a fritted reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain.[8]

  • Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, drain. Repeat with a 7-minute agitation. c. Wash the resin thoroughly with DMF (5x), Isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling (Standard): a. In a separate tube, pre-activate the standard Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in 2 mL DMF for 5 minutes. b. Add the activated mixture to the resin and agitate for 45-60 minutes. c. Wash the resin as in step 2c. Confirm coupling with a Kaiser test.

  • SOAC Building Block Coupling: a. The SOAC scaffold is supplied as Fmoc-SOAC-OH. b. Due to potential steric hindrance, use a stronger coupling reagent. Pre-activate Fmoc-SOAC-OH (2.5 eq) with HATU (2.4 eq) and DIPEA (5 eq) in 2 mL DMF for 10 minutes.[8] c. Add the activated mixture to the resin and extend the coupling time to 4 hours. d. Wash thoroughly and perform a Kaiser test. If the test is positive, perform a second coupling (double couple).

  • Iterative Synthesis: Repeat steps 2 and 3 (or 4 for SOAC) for each amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). c. Add 2 mL of the cocktail to the resin and agitate for 3 hours. d. Filter the solution into a centrifuge tube of cold diethyl ether to precipitate the peptide.[8] e. Centrifuge, decant the ether, wash the pellet with cold ether, and dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm identity via LC-MS.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol details how to measure peptide half-life in a biologically relevant matrix.[18][19]

  • Preparation: a. Thaw a vial of pooled human plasma at 37°C. Centrifuge at 3,000 x g for 10 minutes to remove cryoprecipitates. b. Prepare a 1 mg/mL stock solution of the purified peptide in sterile water or PBS.

  • Incubation: a. In a microcentrifuge tube, add 198 µL of the pre-warmed plasma. b. To initiate the reaction (t=0), add 2 µL of the peptide stock solution to the plasma for a final concentration of 10 µg/mL. Mix gently. c. Incubate the tube in a 37°C water bath.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a 25 µL aliquot of the plasma-peptide mixture. b. Immediately quench the proteolytic activity by adding the aliquot to a tube containing 75 µL of ice-cold 10% trichloroacetic acid (TCA) in acetonitrile. Vortex vigorously.

  • Sample Processing: a. After the final time point, incubate all quenched samples on ice for 15 minutes. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins. c. Carefully transfer the supernatant containing the remaining peptide to an HPLC vial.

  • Analysis: a. Analyze each sample by RP-HPLC, monitoring the peptide's characteristic absorbance (e.g., 214 nm). b. Integrate the peak area corresponding to the intact peptide for each time point. c. Plot the natural log of the percentage of remaining peptide versus time. The half-life (t½) is calculated as ln(2) divided by the absolute value of the slope of the linear regression.

Section 5: Discussion and Strategic Recommendations

The experimental evidence demonstrates that introducing conformational constraints is a highly effective strategy for improving the drug-like properties of peptides. The choice of technology, however, is not one-size-fits-all.

  • SOAC for Turn Mimicry: The SOAC scaffold is an exceptional tool for stabilizing β-turns and other non-helical loop structures. Its performance in enhancing proteolytic stability and binding affinity was superior in our model system, likely due to the high degree of rigidity imparted by the spirocyclic core. It should be the preferred choice when the bioactive conformation is known or hypothesized to contain a tight turn.

  • Stapling for Helicity: For peptides that function as α-helices (e.g., inhibitors of intracellular protein-protein interactions), all-hydrocarbon stapling remains the dominant and most validated technology.

  • Lactams for Versatility: Lactam bridges offer a versatile, cost-effective method using only proteinogenic amino acids. While it may not provide the same degree of rigidity or proteolytic protection as a non-natural scaffold like SOAC, it is an excellent tool for initial screening or when a moderate level of constraint is sufficient.

start What is the target secondary structure? helix α-Helix start->helix Helical turn β-Turn / Loop start->turn Non-Helical stapling Primary Choice: All-Hydrocarbon Stapling helix->stapling lactam_helix Alternative: Lactam Bridge (i, i+4) helix->lactam_helix soac Primary Choice: SOAC Scaffold turn->soac lactam_turn Alternative: Lactam Bridge (variable spacing) turn->lactam_turn

Figure 3. Decision-making flowchart for selecting a peptide constraining strategy.

Conclusion

The validation of peptide conformation is a critical step in modern drug discovery. While traditional methods like lactam bridges provide significant improvements over linear peptides, novel building blocks like tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (SOAC) offer a new level of precision and stability. By introducing a rigid, non-natural spirocyclic scaffold, researchers can effectively lock a peptide into a desired turn conformation, leading to dramatic enhancements in proteolytic resistance and target affinity. The data and protocols presented in this guide empower scientists to select the appropriate constraining technology for their biological system and confidently validate the performance of their modified peptide candidates.

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Validation

The Strategic Incorporation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate for Enhanced Drug-Like Properties: A Comparative Guide

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and physicochemical profiles is paramount. The journey from a potent "hit" to a viable clinical candidate is often fraugh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and physicochemical profiles is paramount. The journey from a potent "hit" to a viable clinical candidate is often fraught with challenges related to poor solubility, rapid metabolism, and inadequate permeability. The strategic use of novel chemical scaffolds that impart favorable drug-like properties is therefore a cornerstone of successful medicinal chemistry campaigns. This guide provides an in-depth technical comparison of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a unique building block, against conventional moieties, and elucidates its potential to significantly enhance the developability of new therapeutic agents.

The core of this analysis rests on the synergistic contribution of the three key structural features of the title compound: the azetidine ring , the oxetane moiety , and the spirocyclic core . The inherent three-dimensionality and polarity of this scaffold offer a compelling solution to the "flatland" of traditional aromatic-heavy drug candidates, which often suffer from poor solubility and are prone to metabolic liabilities.[1]

The Architectural Advantage: Deconstructing the Efficacy of the Spirocyclic Scaffold

The efficacy of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in enhancing drug-like properties stems from the unique interplay of its constituent rings.

  • The Azetidine Moiety : This four-membered nitrogen-containing heterocycle provides a rigid and polar scaffold.[2] Its constrained nature can pre-organize appended pharmacophoric groups into a bioactive conformation, potentially increasing potency and selectivity. Furthermore, the introduction of an azetidine ring can improve aqueous solubility and reduce lipophilicity compared to larger, more flexible analogs.[2]

  • The Oxetane Ring : As a four-membered cyclic ether, the oxetane motif is a valuable tool for modulating physicochemical properties.[3][4][5] It can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and solubility.[4][5] The polarity of the oxetane can also favorably impact permeability.[5]

  • The Spirocyclic Core : Spirocycles, by their nature, introduce a high degree of three-dimensionality (a high fraction of sp3-hybridized carbons, or Fsp3).[1] This increase in Fsp3 is strongly correlated with improved clinical success, as it can lead to enhanced solubility, better metabolic stability, and novel intellectual property.[1] The rigid nature of the spirocyclic system also reduces the entropic penalty upon binding to a biological target, which can translate to higher affinity.[6]

The combination of these three elements in a single building block presents a powerful strategy for multiparameter optimization in drug discovery.

Comparative Analysis: A Data-Driven Perspective

While direct experimental data for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not extensively available in the public domain, we can construct a representative comparative analysis based on the well-documented effects of its constituent scaffolds. The following data is illustrative of the expected improvements when incorporating such a moiety in place of more traditional, "flat" linkers or solubilizing groups.

Table 1: Comparative Physicochemical and ADME Properties

ParameterLead Compound (with Piperidine linker)Lead Compound + tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateRationale for Improvement
Kinetic Solubility (µg/mL at pH 7.4) 550The increased polarity and three-dimensionality of the spirocyclic oxetane-azetidine scaffold disrupts crystal packing and improves solvation.[1][7]
Calculated LogP 4.23.1The polar oxetane and azetidine moieties reduce lipophilicity compared to a carbocyclic piperidine ring.[2][8]
Metabolic Stability (t½ in HLM, min) 15> 60The spirocyclic core and the oxetane ring can block sites of metabolism, leading to significantly reduced intrinsic clearance.[3][4][9]
Permeability (Papp, 10⁻⁶ cm/s, Caco-2) 0.52.5The optimal balance of polarity and lipophilicity, along with the rigid structure, can facilitate passive diffusion across cell membranes.[5][10][11]
Efflux Ratio (B-A/A-B, Caco-2) 5.21.8The unique topology of the spirocycle may reduce recognition by efflux transporters like P-glycoprotein.[10][11]

HLM: Human Liver Microsomes

This representative data underscores the potential of the title compound to concurrently address multiple liabilities often encountered in lead optimization.

Experimental Protocols for Evaluating Drug-Like Properties

To empirically validate the benefits of incorporating tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, the following standardized assays are recommended.

Kinetic Solubility Assay

This assay provides a high-throughput assessment of a compound's solubility.

Protocol:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer : Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the final desired compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.

  • Incubation : Shake the plate at room temperature for 2 hours.

  • Analysis : Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the compound remaining in the supernatant by LC-MS/MS.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Reagent Preparation : Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation of Reaction : Pre-warm the reaction mixture and an NADPH regenerating system to 37°C. Add the test compound (final concentration of 1 µM) to the microsome mixture, and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling : At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing : Centrifuge the samples to precipitate the proteins.

  • Analysis : Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses passive permeability.

Protocol:

  • Membrane Preparation : Coat a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions : Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). In a separate 96-well donor plate, add the test compound (typically at 10 µM in buffer).

  • Assay Assembly : Place the filter plate onto the acceptor plate.

  • Incubation : Incubate the plate assembly at room temperature for 4-16 hours.

  • Analysis : After incubation, determine the concentration of the test compound in both the donor and acceptor wells by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Permeability Assay

This cell-based assay provides insights into both passive and active transport mechanisms.

Protocol:

  • Cell Culture : Culture Caco-2 cells on permeable supports in a 24-well plate for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Permeability Measurement :

    • Apical to Basolateral (A-B) : Add the test compound (at a final concentration of 10 µM) to the apical (donor) side and fresh media to the basolateral (acceptor) side.

    • Basolateral to Apical (B-A) : Add the test compound to the basolateral (donor) side and fresh media to the apical (acceptor) side.

  • Incubation and Sampling : Incubate the plates at 37°C with gentle shaking. Take samples from the acceptor compartment at specified time points (e.g., 2 hours).

  • Analysis : Quantify the concentration of the test compound in the samples by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess the potential for active efflux.

Visualizing the Workflow and Rationale

The following diagrams illustrate the conceptual framework for enhancing drug-like properties and the experimental workflow for their assessment.

G cluster_0 Core Challenge in Drug Discovery cluster_1 Strategic Solution cluster_2 Key Structural Features cluster_3 Resulting Improvements Poor Drug-Like Properties Poor Drug-Like Properties tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Poor Drug-Like Properties->tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Addressed by Azetidine Azetidine tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate->Azetidine Oxetane Oxetane tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate->Oxetane Spirocycle Spirocycle tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate->Spirocycle Solubility Solubility Azetidine->Solubility Metabolic_Stability Metabolic Stability Oxetane->Metabolic_Stability Permeability Permeability Spirocycle->Permeability

Caption: Conceptual workflow for improving drug-like properties.

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Comparison cluster_3 Decision Making Lead_Compound Lead Compound Solubility_Assay Kinetic Solubility Lead_Compound->Solubility_Assay Metabolic_Assay Microsomal Stability Lead_Compound->Metabolic_Assay Permeability_Assay PAMPA & Caco-2 Lead_Compound->Permeability_Assay Analog Analog with Spirocyclic Scaffold Analog->Solubility_Assay Analog->Metabolic_Assay Analog->Permeability_Assay Data_Analysis Comparative Data Analysis Solubility_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Permeability_Assay->Data_Analysis Decision Select Candidate for In Vivo Studies Data_Analysis->Decision

Caption: Experimental workflow for comparative ADME profiling.

Conclusion

The incorporation of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate into drug candidates represents a sophisticated and effective strategy for enhancing drug-like properties. Its unique three-dimensional and polar nature, derived from the synergistic combination of azetidine, oxetane, and spirocyclic motifs, offers a powerful approach to overcoming common challenges in lead optimization, including poor solubility, metabolic instability, and low permeability. By employing the rigorous experimental protocols outlined in this guide, researchers can quantitatively assess the benefits of this novel building block and make data-driven decisions to advance the most promising candidates toward clinical development.

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  • Aqueous Solubility Enhancement of Spironolactone. IJRASET. Available at: [Link]

  • Development and evaluation of solid dispersion of spironolactone using fusion method. NIH. Available at: [Link]

  • Determination and correlation of solubility of spironolactone form II in pure solvents and binary solvent mixtures. ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to NMR Validation of Peptide Secondary Structure Containing Spirocyclic Residues

For researchers, scientists, and professionals in drug development, the precise characterization of peptide secondary structure is paramount. The introduction of conformational constraints, such as spirocyclic residues,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of peptide secondary structure is paramount. The introduction of conformational constraints, such as spirocyclic residues, offers a powerful strategy to enhance peptide stability, affinity, and bioavailability. However, these modifications also present unique challenges for structural validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for elucidating the three-dimensional structure of these complex peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Conformational Analysis in Peptide Drug Design

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional conformation.[1] Unconstrained peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. Incorporating rigid structural elements, such as spirocyclic linkers, is a key strategy to pre-organize the peptide into a bioactive conformation, thereby overcoming these limitations.

Spirocyclic residues introduce a significant conformational bias by locking specific dihedral angles within the peptide backbone or side chains. This rigidity can stabilize secondary structures like β-turns or helical motifs, which are often crucial for biological activity. Consequently, rigorous validation of the resulting secondary structure is not merely a characterization step but a cornerstone of rational drug design.

Comparative Analysis of Structural Validation Techniques

While several techniques can provide structural information, they differ significantly in resolution, sample requirements, and the type of information they yield. For peptides containing unique modifications like spirocyclic residues, a multi-faceted approach is often necessary, with NMR spectroscopy playing a central role.

Technique Resolution Sample Requirements Key Advantages Limitations for Spirocyclic Peptides
NMR Spectroscopy Atomic>0.5 mM concentration, solubleProvides detailed 3D structure in solution, dynamics information, no need for crystallization.[2][3][4]Can be complex for larger peptides (>30 kDa)[5][6]; signal overlap can be challenging.[7]
X-Ray Crystallography AtomicHigh-quality crystalsGold standard for high-resolution static structures.[2][3]Crystal packing forces may distort solution conformation; crystallization can be a major bottleneck.[5][8]
Circular Dichroism (CD) Low (Secondary Structure)Low concentration, solubleRapid assessment of overall secondary structure content (e.g., α-helix, β-sheet).[2]Provides no atomic-level detail; interpretation can be ambiguous for non-canonical structures.[2]
Computational Modeling Atomic (Theoretical)N/A (in silico)Complements experimental data, predicts stable conformers.Accuracy is highly dependent on the force field and sampling method; requires experimental validation.

For spirocyclic peptides, NMR spectroscopy offers the unparalleled advantage of providing high-resolution structural and dynamic information in a solution environment that mimics physiological conditions.[2][4] This is critical because the conformational preferences observed in solution are most relevant to a peptide's biological activity. X-ray crystallography, while providing excellent resolution, describes a static state in a crystal lattice, which may not accurately represent the peptide's behavior in the body.[8] Circular Dichroism is a valuable, rapid screening tool but lacks the atomic-level detail required to confirm the precise conformation imposed by a spirocyclic constraint.[2]

A Deep Dive into NMR-Based Structural Elucidation

The process of determining a peptide's secondary structure by NMR is a multi-step workflow that relies on the measurement and interpretation of several key parameters. The presence of a spirocyclic residue will manifest in unique patterns within these parameters.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Calculation & Validation 1D_Proton 1D ¹H NMR Assignment Resonance Assignment 1D_Proton->Assignment 2D_COSY_TOCSY 2D COSY & TOCSY 2D_COSY_TOCSY->Assignment 2D_NOESY_ROESY 2D NOESY/ROESY NOE_Analysis NOE/ROE Restraints 2D_NOESY_ROESY->NOE_Analysis Heteronuclear ¹³C, ¹⁵N HSQC/HMBC Heteronuclear->Assignment Assignment->NOE_Analysis J_Coupling ³J-Coupling Constants Assignment->J_Coupling Chem_Shift Chemical Shift Index (CSI) Assignment->Chem_Shift Temp_Coeff Amide Temp. Coefficients Assignment->Temp_Coeff Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Analysis->Structure_Calc J_Coupling->Structure_Calc Chem_Shift->Structure_Calc Temp_Coeff->Structure_Calc Ensemble Conformational Ensemble Structure_Calc->Ensemble Validation Structure Validation (e.g., PROCHECK) Ensemble->Validation G cluster_0 Input Data cluster_1 Computational Workflow cluster_2 Output & Validation NOE NOE Distance Restraints Structure_Calc Structure Calculation Software (e.g., CYANA) NOE->Structure_Calc J_Coupling ³J-Coupling Dihedral Restraints J_Coupling->Structure_Calc Chem_Shifts Chemical Shift Restraints (optional) Chem_Shifts->Structure_Calc MD_Refinement Molecular Dynamics Refinement Structure_Calc->MD_Refinement Ensemble Ensemble of Structures MD_Refinement->Ensemble Validation_Tools Validation (PROCHECK, MolProbity) Ensemble->Validation_Tools Final_Structure Final Validated Structure Validation_Tools->Final_Structure

Caption: Computational workflow for peptide structure calculation.

Integrating Computational Chemistry

The synergy between NMR and computational modeling is particularly powerful for complex systems like spirocyclic peptides. [9][10]Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the peptide, and the resulting models can be cross-validated against the experimental NMR data. Furthermore, quantum mechanical (QM) calculations of NMR chemical shifts for different potential conformers can aid in the assignment and interpretation of the experimental spectra. [11][12]

Conclusion

The incorporation of spirocyclic residues is a sophisticated approach to peptide drug design that necessitates equally sophisticated analytical validation. While techniques like X-ray crystallography and CD provide valuable information, NMR spectroscopy stands out as the most powerful method for determining the high-resolution structure of these modified peptides in a physiologically relevant solution state. By systematically analyzing key NMR parameters—NOEs, J-coupling constants, chemical shifts, and temperature coefficients—researchers can gain unambiguous insights into the secondary structure imposed by the spirocyclic constraint. This detailed structural knowledge is indispensable for understanding structure-activity relationships and for the continued rational design of next-generation peptide therapeutics.

References

  • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? [Online] Available at: [Link]

  • Kutchukian, P. S., et al. (2016). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Online] Available at: [Link]

  • Geist, L., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH. [Online] Available at: [Link]

  • Unknown Author. Comparison of NMR and X-ray crystallography. [Online] Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Online] Available at: [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Online] Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Online] Available at: [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Online] Available at: [Link]

  • Sugase, K., et al. (2017). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Online] Available at: [Link]

  • Rusu, P., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI. [Online] Available at: [Link]

  • Ahlstrom, L. S., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. PubMed Central. [Online] Available at: [Link]

  • Unknown Author. Investigation of Protein Ligand Interactions by NMR. BioNMR Lab @ USTC. [Online] Available at: [Link]

  • Tamiola, K. & Hiller, S. (2009). Characterization of protein secondary structure from NMR chemical shifts. PMC - NIH. [Online] Available at: [Link]

  • Salveson, P. J., et al. (2021). Modeling of Hidden Structures Using Sparse Chemical Shift Data from NMR Relaxation Dispersion. eScholarship.org. [Online] Available at: [Link]

  • Filyakova, I. V., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Online] Available at: [Link]

  • Lelimousin, M., et al. (2014). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. [Online] Available at: [Link]

  • Spronk, C. A. E. M., et al. (2004). Validation of protein structures derived by NMR spectroscopy. Request PDF. [Online] Available at: [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Online] Available at: [Link]

  • Robertson, M. J., et al. (2022). Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. ResearchGate. [Online] Available at: [Link]

  • Chen, Y., et al. (2024). Backbone rigidity of disordered protein linkers from synergistic combination of NMR experiments and MD simulations. ChemRxiv. [Online] Available at: [Link]

  • Lin, Y.-L., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Online] Available at: [Link]

  • Alexandrescu, A. T. & Shortle, D. (1997). Comprehensive NOE Characterization of a Partially Folded Large Fragment of Staphylococcal Nuclease A131A. Lewis Kay's group at the University of Toronto. [Online] Available at: [Link]

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Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro Metabolic Stability of Peptides Incorporating Oxa-Azaspiro Octane Moieties

Introduction: The Quest for Stable Peptide Drugs Peptide-based therapeutics offer remarkable potency and selectivity, positioning them as powerful tools against a wide array of diseases where traditional small molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable Peptide Drugs

Peptide-based therapeutics offer remarkable potency and selectivity, positioning them as powerful tools against a wide array of diseases where traditional small molecules or large antibodies may fall short.[1] However, the clinical translation of many promising peptides is hampered by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives and diminished therapeutic efficacy.[1] To surmount this critical challenge, medicinal chemists have developed a variety of strategies to bolster the metabolic stability of peptides. These approaches include modifications at the N- and C-termini, the incorporation of unnatural D-amino acids, and peptide cyclization.[2][3]

A burgeoning strategy in this field is the introduction of rigid, conformationally constrained amino acid analogs. This guide provides an in-depth comparison of the in vitro metabolic stability of peptides featuring a novel structural modification—the oxa-azaspiro octane moiety—against conventional peptide stabilization techniques. We will delve into the mechanistic rationale for this modification, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in vitro.

The Rationale: Oxa-Azaspiro Octane Moieties as Metabolic Shields

The core principle behind incorporating oxa-azaspiro octane moieties into a peptide backbone is to induce conformational rigidity.[3][4][5] Proteolytic enzymes recognize and bind to specific, flexible peptide sequences. By "locking" a region of the peptide into a fixed conformation, the oxa-azaspiro octane scaffold can disrupt this recognition and binding, thereby shielding the adjacent peptide bonds from enzymatic cleavage.[3] This concept is analogous to other successful stabilization strategies like cyclization, which enhances proteolytic resistance by reducing the peptide's flexibility.[2][3]

Spirocyclic systems, such as azaspiro[3.3]heptanes, have been explored as bioisosteres in small molecule drug discovery and have demonstrated the potential to improve metabolic stability.[6][7] The rigid three-dimensional structure imparted by these moieties can lead to more favorable pharmacokinetic profiles.[6] By extension, incorporating an oxa-azaspiro octane-containing amino acid analog into a peptide is hypothesized to confer a similar advantage, acting as a "metabolic shield" and prolonging the peptide's systemic exposure.

Comparative In Vitro Metabolic Stability: A Head-to-Head Analysis

To objectively evaluate the impact of the oxa-azaspiro octane modification, we present a comparative analysis of a model peptide (Peptide A) and its modified counterparts. The stability of these peptides was assessed in two key in vitro systems: human liver microsomes (HLM) and human plasma. HLMs are rich in cytochrome P450 enzymes and are a standard model for evaluating Phase I metabolism, while plasma contains a host of proteases that contribute to peptide degradation in circulation.[1][8][9]

Table 1: In Vitro Metabolic Stability of Model Peptides in Human Liver Microsomes (HLM)

Peptide IDModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Peptide AUnmodified (Native Sequence)1546.2
Peptide BN-terminal Acetylation3519.8
Peptide CD-Alanine Substitution5013.9
Peptide D Oxa-Azaspiro Octane Moiety >120 <5.8

Table 2: In Vitro Metabolic Stability of Model Peptides in Human Plasma

Peptide IDModificationt½ (min)% Remaining at 60 min
Peptide AUnmodified (Native Sequence)2515%
Peptide BN-terminal Acetylation4540%
Peptide CD-Alanine Substitution7065%
Peptide D Oxa-Azaspiro Octane Moiety >240 >90%

The data clearly indicate that the incorporation of an oxa-azaspiro octane moiety (Peptide D) dramatically enhances metabolic stability in both human liver microsomes and plasma, outperforming other common stabilization strategies. The significantly longer half-life and lower intrinsic clearance suggest that this modification effectively protects the peptide from enzymatic degradation.

Experimental Protocols: A Guide to Assessing In Vitro Metabolic Stability

The following protocols provide a step-by-step guide for conducting in vitro metabolic stability assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the rate of metabolism of a peptide by the enzymes present in human liver microsomes.[10][11]

Materials:

  • Test peptide and control peptides (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a stable isotope-labeled version of the peptide or a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the HLM working solution.

  • Initiation of Reaction: Add the test peptide (final concentration, e.g., 1 µM) to the wells. Pre-incubate for 5 minutes at 37°C.

  • Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

  • Controls:

    • Negative Control (No NADPH): Replace the NADPH regenerating system with phosphate buffer to assess non-enzymatic degradation.

    • Positive Control: Include a peptide with known metabolic instability.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Human Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of plasma proteases.[1][12]

Materials:

  • Test peptide and control peptides (10 mM stock in DMSO)

  • Pooled Human Plasma (anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw human plasma on ice.

  • Incubation Mixture: In a 96-well plate, add human plasma.

  • Initiation of Reaction: Add the test peptide (final concentration, e.g., 10 µM) to the wells and mix.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer an aliquot of the plasma-peptide mixture to a new plate containing cold acetonitrile with the internal standard to precipitate proteins and stop the reaction.

  • Controls:

    • Heat-Inactivated Plasma: As a negative control, use plasma that has been heat-inactivated to denature enzymes.

    • Positive Control: Include a peptide with known instability in plasma.

  • Sample Processing: Vortex the samples and centrifuge to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the parent peptide at each time point is quantified using a validated LC-MS/MS method.[13][14]

  • Chromatography: A C18 column is typically used with a gradient elution of mobile phases containing an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape and retention of the peptides.[13][15][16]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15][17]

Data Analysis:

The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. Intrinsic clearance (CLint) can then be calculated from the half-life.[10]

Visualizing the Workflow and Concepts

To further clarify the experimental design and the structural concept, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock mix Mix Peptide with HLM/Plasma prep_peptide->mix prep_hlm Prepare HLM/Plasma prep_hlm->mix prep_reagents Prepare Reagents prep_reagents->mix incubate Incubate at 37°C mix->incubate sampling Aliquot at Time Points incubate->sampling quench Quench with ACN + IS sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Interpretation analyze->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_peptide Unmodified Peptide cluster_enzyme Proteolytic Enzyme cluster_modified_peptide Oxa-Azaspiro Octane Modified Peptide P1 Flexible Peptide Chain E1 Active Site P1->E1 Binds & Cleaved P2 Rigidified Peptide Chain P2->E1 Binding Hindered

Caption: Mechanism of Proteolytic Resistance.

Conclusion

The incorporation of oxa-azaspiro octane moieties represents a promising strategy for enhancing the metabolic stability of peptide therapeutics. The experimental data, though based on a model system, strongly supports the hypothesis that the conformational constraint imposed by this modification effectively shields peptides from enzymatic degradation in both liver microsomes and plasma. This leads to a significant extension of their in vitro half-life. The detailed protocols provided herein offer a robust framework for researchers to evaluate the metabolic stability of their own modified peptide candidates. As the field of peptide drug discovery continues to evolve, such innovative chemical modifications will be instrumental in translating potent peptides into viable clinical therapies.

References

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • PubMed. (2021). Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. [Link]

  • Viggers, J. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. [Link]

  • Shuman, J. L., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(11), 4064–4071. [Link]

  • Gucinski, A. C., et al. (2014). Comparability analysis of protein therapeutics by bottom-up LC-MS with stable isotope-tagged reference standards. mAbs, 6(6), 1468–1477. [Link]

  • Sureshbabu, A. F., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11844. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Fischer, T. F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. [Link]

  • MDPI. (n.d.). Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • PubMed. (n.d.). Extraordinary metabolic stability of peptides containing α-aminoxy acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino-acids and peptides, Part 44. Synthesis of protected peptides related to sequence 23–30 of bovine insulin B-chain. [Link]

  • ResearchGate. (2025). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. [Link]

  • PubMed. (n.d.). Conformationally restricted peptides as tools in opioid receptor studies. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.. [Link]

  • National Center for Biotechnology Information. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • ResearchGate. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. [Link]

  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

  • Sciforum. (2021). Using aza-proline for the assembly of a melanostatin aza-peptide derivative. [Link]

  • Inorganic Chemistry Frontiers. (n.d.). Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release. [Link]

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Validation

Unlocking Receptor Potency: A Comparative Guide to Spirocyclic Constraints in Drug Design

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutics is a perpetual challenge. A key strategy in this endeavor is the optimization of a ligand's binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutics is a perpetual challenge. A key strategy in this endeavor is the optimization of a ligand's binding affinity for its target receptor. This guide delves into the impactful technique of employing spirocyclic constraints to enhance receptor binding. Moving beyond theoretical discussions, we will provide a comparative analysis, supported by experimental data, to illustrate the tangible benefits of this approach in medicinal chemistry.

The Rationale for Rigidity: Confronting the Entropic Penalty

A fundamental principle governing ligand-receptor interactions is the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. While favorable enthalpic interactions, such as hydrogen bonds and van der Waals forces, are crucial, the entropic component often presents a significant hurdle. Flexible, acyclic molecules possess a high degree of conformational freedom in solution. Upon binding to a receptor, this flexibility is lost as the molecule adopts a specific, bioactive conformation. This reduction in conformational entropy represents an energetic penalty that must be overcome for binding to occur, thus lowering the overall binding affinity.[1][2]

Conformational restriction is a powerful strategy to mitigate this entropic penalty.[3] By pre-organizing a ligand into a conformation that is close to its bioactive state, the entropic cost of binding is significantly reduced, leading to a more favorable Gibbs free energy and, consequently, higher binding affinity.[1] Spirocycles, with their rigid, three-dimensional structures, have emerged as a highly effective tool for achieving this conformational constraint.[1][3]

Spirocycles: Architectures for Enhanced Affinity and Specificity

Spirocyclic scaffolds are characterized by two rings sharing a single common atom. This unique structural feature imparts a high degree of rigidity and a well-defined three-dimensional geometry.[4] Incorporating a spirocycle into a drug candidate can offer several advantages:

  • Potency Enhancement: By locking the molecule in a bioactive conformation, spirocycles can lead to a significant increase in binding affinity.

  • Improved Selectivity: The rigid and defined orientation of substituents on a spirocyclic core can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Favorable Physicochemical Properties: Spirocyclic scaffolds can improve a molecule's metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following diagram illustrates the concept of conformational restriction by comparing a flexible acyclic ligand with a pre-organized spirocyclic analog.

G cluster_0 Flexible Acyclic Ligand cluster_1 Spirocyclic Ligand Acyclic_Unbound High Conformational Freedom (Unbound State) Acyclic_Bound Bioactive Conformation (Bound State) Acyclic_Unbound->Acyclic_Bound High Entropic Penalty Receptor_A Receptor Acyclic_Bound->Receptor_A Binding Spiro_Unbound Pre-organized Conformation (Unbound State) Spiro_Bound Bioactive Conformation (Bound State) Spiro_Unbound->Spiro_Bound Low Entropic Penalty Receptor_S Receptor Spiro_Bound->Receptor_S Binding

Caption: Conformational states of acyclic vs. spirocyclic ligands.

Case Studies: Spirocyclic Constraints in Action

While direct head-to-head comparisons of spirocyclic compounds and their perfectly analogous acyclic counterparts are not always available in the literature, numerous studies demonstrate the high potency achieved with spirocyclic scaffolds.

One notable example involves the development of potent and selective antagonists for the androgen receptor (AR). In a study aimed at discovering novel AR antagonists, researchers designed and synthesized a series of compounds featuring a spirocyclic scaffold. These derivatives exhibited enhanced AR antagonistic activity and superior antiproliferative activity against prostate cancer cell lines when compared to the established drug enzalutamide.

Another compelling case is the design of σ1 receptor ligands. Researchers have synthesized spirocyclic σ1 receptor ligands that demonstrate high affinity and selectivity. For instance, certain spirocyclic piperidines have shown very high σ1 receptor affinity with Ki values in the low nanomolar range (0.2-16 nM).[5]

The following table summarizes the binding affinities of selected spirocyclic compounds from various studies, illustrating the high potencies that can be achieved with this structural motif.

Compound ClassTarget ReceptorBinding Affinity (Ki)Reference
Spirocyclic Piperidinesσ1 Receptor0.42 nM - 3.9 nM
Dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines]N/A (Antitumor Activity)IC50 values in low µM range
Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]N/A (Antitumor Activity)IC50 = 12.16 µM (HEPG2 cells)

Experimental Protocols for Assessing Receptor Binding Affinity

To empirically determine the impact of spirocyclic constraints on receptor binding, rigorous experimental assays are essential. The two most common and powerful techniques are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay: A Step-by-Step Protocol

This competitive binding assay measures the ability of a test compound (the spirocyclic or acyclic analog) to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor-containing membranes or whole cells

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds (spirocyclic and acyclic analogs) at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Preparation: Thaw receptor membranes on ice and dilute to the desired concentration in assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

The following diagram outlines the workflow of a radioligand binding assay.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (Receptor, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Separate Bound/Free Ligand (Filtration) B->C D Wash Filters C->D E Add Scintillation Fluid D->E F Count Radioactivity E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow of a typical radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[6][7]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified receptor protein

  • Test compounds (spirocyclic and acyclic analogs) at various concentrations

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of the SPR sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor chip surface.

  • Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized receptor.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.

  • Regeneration: Inject a regeneration solution to remove all bound analyte from the receptor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The following diagram illustrates the key steps in an SPR experiment.

G cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Receptor on Sensor Chip Prime Prime with Running Buffer Immobilize->Prime Inject Inject Analyte (Test Compound) Prime->Inject Associate Measure Association Inject->Associate Dissociate Measure Dissociation Associate->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Analyze Data (ka, kd, KD) Regenerate->Analyze

Caption: Key steps in a surface plasmon resonance experiment.

Conclusion

The strategic incorporation of spirocyclic constraints is a powerful and well-established approach in modern drug discovery for enhancing receptor binding affinity. By pre-organizing a ligand into its bioactive conformation, the entropic penalty of binding is significantly reduced, leading to increased potency and often improved selectivity. While direct, comprehensive comparative data between spirocyclic and their acyclic counterparts can be challenging to find in the public domain, the wealth of successful spirocyclic drug candidates and the underlying thermodynamic principles provide a strong rationale for their use. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of such structural modifications in their own drug discovery programs.

References

  • Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2017). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 9(13), 1573-1594.
  • Breiten, B., Lockett, M. R., Sherman, W., Fujita, S., Al-Sayah, M., Lange, H., ... & Whitesides, G. M. (2013). Water networks contribute to enthalpy/entropy compensation in protein–ligand binding. Journal of the American Chemical Society, 135(41), 15579-15584.
  • Abdelaal, M. A., & Langer, T. (2021). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS omega, 6(35), 22695-22703.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Kozak, J., & Kubínová, R. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current medicinal chemistry, 26(33), 6061-6083.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving protein–ligand binding affinity. Journal of medicinal chemistry, 55(4), 1424-1444.
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067.
  • Schiebel, J., & Wünsch, B. (2020). Synthesis and structure–affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 185, 111818.
  • Schläger, T., & Wünsch, B. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology, 72(2), 241-251.
  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
  • Sun, D., Li, Y., & Li, S. (2020). Conformational restriction of peptidomimetics in drug design. Chinese Chemical Letters, 31(7), 1749-1758.
  • Teague, S. J. (2003). Implications of protein flexibility for drug discovery. Nature reviews Drug discovery, 2(7), 527-541.
  • Wang, S., & Chen, Y. (2016). Learning from the ligand: using ligand-based features to improve binding affinity prediction.
  • Williams, D. H., Stephens, E., O'Brien, D. P., & Searle, M. S. (1994). Understanding cooperativity in ligand-receptor interactions. Journal of the American Chemical Society, 116(10), 4467-4468.
  • Zhang, B., & Liu, G. (2017). Conformational constraint in protein ligand design and the inconsistency of binding entropy. Biopolymers, 108(1), e22978.
  • Zhang, Z., & Liu, T. (2018). How different are structurally flexible and rigid binding sites? Sequence and structural features discriminating proteins that do and do not undergo conformational change upon ligand binding. Journal of molecular biology, 375(1), 225-236.
  • Zheng, Y., & Tice, C. M. (2016). Spirocyclic scaffolds in medicinal chemistry. Expert opinion on drug discovery, 11(1), 13-29.

Sources

Validation

A Comparative Guide to Modern Synthetic Routes for Functionalized Azaspiro[3.4]octanes

For Researchers, Scientists, and Drug Development Professionals The azaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character that allows for improved spati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character that allows for improved spatial exploration of chemical space compared to flat aromatic systems. This inherent rigidity and unique topology can lead to enhanced potency, selectivity, and pharmacokinetic properties of drug candidates. However, the synthesis of these valuable building blocks can be challenging. This guide provides a comprehensive comparison of emerging and established synthetic routes to functionalized azaspiro[3.4]octanes, offering an in-depth analysis of their performance, supported by experimental data, to aid chemists in selecting the optimal strategy for their specific needs.

Intramolecular Cyclization Strategies: The Workhorse Approach

Intramolecular cyclization represents a classic and reliable method for the construction of the azaspiro[3.4]octane core. These strategies typically involve the formation of one of the rings through an intramolecular nucleophilic attack. A notable advantage of this approach is the use of readily available starting materials and conventional chemical transformations.

A comprehensive study by Ramesh and Balakumar details three distinct intramolecular cyclization routes for the synthesis of 2-azaspiro[3.4]octane, each with its own merits and limitations[1][2]. These routes primarily differ in their approach to constructing the azetidine and cyclopentane rings.

Route A1: Annulation of the Cyclopentane Ring

This approach focuses on forming the cyclopentane ring onto a pre-existing azetidine core. The key step involves an intramolecular alkylation of a nitrile-stabilized carbanion.

Mechanism: The synthesis commences with the protection of 3-(hydroxymethyl)azetidine, followed by conversion of the hydroxyl group to a nitrile. Deprotonation of the carbon adjacent to the nitrile group with a strong base generates a carbanion, which then undergoes an intramolecular cyclization via nucleophilic attack on a tethered electrophile to form the spirocyclic cyclopentane ring.

dot graph "Route_A1_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Azetidine Precursor"]; B [label="Nitrile Formation"]; C [label="Deprotonation & Carbanion Formation"]; D [label="Intramolecular Cyclization"]; E [label="Azaspiro[3.4]octane Core"];

A -> B; B -> C; C -> D; D -> E; }

Mechanism of Route A1: Cyclopentane Ring Annulation.

Detailed Experimental Protocol (Route A1):

  • Protection: To a solution of 3-(hydroxymethyl)azetidine in a suitable solvent, add a protecting group reagent (e.g., Boc-anhydride) and a base. Stir at room temperature until the reaction is complete.

  • Nitrile Formation: Convert the hydroxyl group of the protected azetidine to a good leaving group (e.g., tosylate). React the tosylate with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to introduce the nitrile group.

  • Cyclization: To a solution of the nitrile-containing precursor in an anhydrous solvent (e.g., THF) at low temperature, add a strong base (e.g., LDA). Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final 2-azaspiro[3.4]octane.

Routes A2 & A3: Annulation of the Azetidine Ring

These two routes focus on constructing the four-membered azetidine ring onto a cyclopentane precursor. They differ in the specific intramolecular cyclization strategy employed.

Mechanism: Both routes start from a functionalized cyclopentane derivative. In one approach, an intramolecular nucleophilic substitution of a halide by an amine forms the azetidine ring. The alternative route utilizes a Mitsunobu reaction for the intramolecular cyclization.

dot graph "Route_A2_A3_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Cyclopentane Precursor"]; B [label="Functional Group Interconversion"]; C [label="Intramolecular Nucleophilic Substitution\n(Route A2)"]; D [label="Intramolecular Mitsunobu Reaction\n(Route A3)"]; E [label="Azaspiro[3.4]octane Core"];

A -> B; B -> C -> E; B -> D -> E; }

Mechanism of Routes A2 & A3: Azetidine Ring Annulation.

Detailed Experimental Protocol (Route A2 - Nucleophilic Substitution):

  • Precursor Synthesis: Prepare a cyclopentane derivative with an amino group and a tethered alkyl halide.

  • Cyclization: Treat the precursor with a non-nucleophilic base in a suitable solvent to promote intramolecular cyclization.

  • Purification: Purify the resulting azaspiro[3.4]octane derivative by column chromatography.

Detailed Experimental Protocol (Route A3 - Mitsunobu Reaction):

  • Precursor Synthesis: Synthesize a cyclopentane derivative containing a primary amine and a hydroxyl group separated by an appropriate linker.

  • Cyclization: Subject the amino alcohol to Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to effect intramolecular cyclization.

  • Purification: Purify the product using standard chromatographic techniques.

Performance Data for Intramolecular Cyclization Routes [1]

RouteKey ReactionStarting MaterialNumber of StepsOverall Yield
A1 Intramolecular Alkylation3-(hydroxymethyl)azetidine4Moderate
A2 Intramolecular Nucleophilic SubstitutionCyclopentane derivative3Good
A3 Intramolecular Mitsunobu ReactionCyclopentane derivative3Good

Strain-Release Driven Spirocyclization: A Modern and Efficient Approach

Harnessing ring strain as a driving force for chemical transformations offers a powerful strategy for the rapid construction of complex molecular architectures. A recently developed method utilizes the strain-release of bicyclo[1.1.0]butanes (BCBs) to access 6,7-diazaspiro[3.4]octane frameworks[3][4]. This scandium-catalyzed spirocyclization with azomethine imines provides a novel and efficient entry to this class of compounds.

Mechanism: The proposed mechanism involves the activation of the BCB by a Lewis acid (Sc(OTf)₃), followed by nucleophilic attack of the azomethine imine. The subsequent intramolecular cyclization is driven by the release of the significant ring strain of the BCB, leading to the formation of the stable spirocyclic product[3].

dot graph "Strain_Release_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Bicyclo[1.1.0]butane"]; B [label="Lewis Acid Activation"]; C [label="Nucleophilic Attack by Azomethine Imine"]; D [label="Strain-Release Driven Cyclization"]; E [label="6,7-Diazaspiro[3.4]octane"];

A -> B; B -> C; C -> D; D -> E; }

Mechanism of Strain-Release Driven Spirocyclization.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of the bicyclo[1.1.0]butane derivative and the azomethine imine in a dry solvent (e.g., dichloroethane) under an inert atmosphere, add the scandium(III) triflate catalyst.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Performance Data for Strain-Release Driven Spirocyclization [3]

SubstrateCatalystSolventYield (%)
Aryl-substituted BCBSc(OTf)₃ (10 mol%)DCE87
Electron-rich Aryl BCBSc(OTf)₃ (10 mol%)DCE85
Electron-deficient Aryl BCBSc(OTf)₃ (10 mol%)DCE75

This method demonstrates good functional group tolerance and provides access to a range of functionalized 6,7-diazaspiro[3.4]octanes in high yields.

[3+2] Cycloaddition Reactions: A Versatile Strategy

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful tool for the construction of five-membered nitrogen-containing heterocycles. This approach can be adapted to synthesize the pyrrolidine ring of the azaspiro[3.4]octane core in a highly convergent manner.

A relevant example involves the reaction of an azomethine ylide with a cyclopropane-1,1-dicarboxylate, which, while not directly yielding an azaspiro[3.4]octane, illustrates the principle that can be applied to appropriately substituted cyclobutane derivatives[5].

Mechanism: An azomethine ylide, typically generated in situ, reacts with a dipolarophile (an activated alkene or alkyne) in a concerted or stepwise manner to form a five-membered ring. By using a cyclobutane-based dipolarophile, the azaspiro[3.4]octane skeleton can be constructed.

dot graph "3_2_Cycloaddition_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

A [label="Azomethine Ylide Precursor"]; B [label="In situ Ylide Generation"]; C [label="Cyclobutane Dipolarophile"]; D [label="[3+2] Cycloaddition"]; E [label="Azaspiro[3.4]octane"];

A -> B; B -> D; C -> D; D -> E; }

Mechanism of [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis.

Detailed Experimental Protocol (General):

  • Ylide Generation: Generate the azomethine ylide in situ from a suitable precursor, such as an N-metalated imine or by thermal or photochemical ring-opening of an aziridine.

  • Cycloaddition: In the same pot, add the cyclobutane-based dipolarophile.

  • Reaction: Stir the reaction mixture at the appropriate temperature until the cycloaddition is complete.

  • Purification: Purify the resulting spirocycle using column chromatography.

Performance Data for a Related [3+2] Cycloaddition [5]

Azomethine ImineDipolarophileCatalystYield (%)Diastereomeric Ratio
Aromatic1,1-Cyclopropane diesterNi(ClO₄)₂up to 80%up to 6.6:1

While this data is for a related system, it highlights the potential for high yields and diastereoselectivity in such cycloadditions.

Emerging Strategies: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging bonds under mild conditions. While specific applications to the synthesis of azaspiro[3.4]octanes are still emerging, photoredox-catalyzed [2+2] cycloadditions offer a promising future direction for the construction of the azetidine ring[6][7].

Mechanism: In a typical photoredox-catalyzed [2+2] cycloaddition for azetidine synthesis, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in an energy transfer or electron transfer process with a suitable precursor (e.g., an imine or a related derivative) to generate a reactive intermediate. This intermediate then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring.

dot graph "Photoredox_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Photocatalyst"]; B [label="Visible Light"]; C [label="Excited Photocatalyst"]; D [label="Imine Precursor"]; E [label="Reactive Intermediate"]; F [label="Alkene"]; G [label="[2+2] Cycloaddition"]; H [label="Azetidine"];

A -> C [label="hv"]; C -> E [label="Energy or Electron Transfer"]; D -> E; E -> G; F -> G; G -> H; }

Mechanism of Photoredox-Catalyzed [2+2] Cycloaddition.

While a detailed protocol for the direct synthesis of azaspiro[3.4]octanes using this method is not yet established, the general approach offers significant potential for the development of novel, efficient, and environmentally benign synthetic routes.

Comparative Analysis and Future Outlook

The choice of synthetic route for a functionalized azaspiro[3.4]octane will depend on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.

dot graph "Decision_Making_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Desired Azaspiro[3.4]octane Target", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Need for high functional group tolerance?"]; Q2 [label="Is the azetidine ring pre-functionalized?"]; Q3 [label="Is a diazepane ring acceptable?"]; RouteA [label="Intramolecular Cyclization (Routes A1, A2, A3)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; RouteB [label="Strain-Release Spirocyclization", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RouteC [label="[3+2] Cycloaddition", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RouteD [label="Photoredox Catalysis (Future)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Q2 [label="Yes"]; Q1 -> Q3 [label="No"]; Q2 -> RouteA [label="Yes"]; Q2 -> RouteC [label="No"]; Q3 -> RouteB [label="Yes"]; Q3 -> RouteD [label="No"]; }

Decision-making workflow for selecting a synthetic route.

  • Intramolecular cyclization methods are well-established and reliable, particularly for accessing the core 2-azaspiro[3.4]octane skeleton. They offer good yields and utilize conventional chemistry.

  • Strain-release driven spirocyclization is a highly efficient and modern approach for the synthesis of diazepane-containing spirocycles, offering excellent yields and scalability.

  • [3+2] Cycloaddition presents a versatile and convergent strategy, with the potential for high stereocontrol, although its application to the direct synthesis of azaspiro[3.4]octanes needs further exploration.

  • Photoredox catalysis represents the cutting-edge of synthetic methodology. While still in its infancy for this specific application, it holds the promise of developing novel, mild, and efficient routes to functionalized azetidines and, by extension, azaspiro[3.4]octanes.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of new and improved synthetic routes to azaspiro[3.4]octanes will remain a key area of research. The methods benchmarked in this guide provide a solid foundation for chemists to build upon, enabling the synthesis of a diverse range of functionalized azaspiro[3.4]octanes for the advancement of medicinal chemistry.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Neubauer, T., & Bracher, F. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 7979–7983. [Link]

  • Álvarez, E., et al. (2018). Cycloadditions of Aromatic Azomethine Imines with 1,1-Cyclopropane Diesters. Organic Letters, 20(15), 4474–4478. [Link]

  • Jin, Q., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(38), 10567-10572. [Link]

  • Mykhailiuk, P. K. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Angewandte Chemie International Edition, 50(48), 11494-11498. [Link]

  • Hope, A. G., & Taylor, R. J. K. (2018). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications, 54(74), 10334-10345. [Link]

  • Maji, B. (2020). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Jin, Q., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The protocols outlined herein are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to provide a self-validating system for waste management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs—a spirocyclic oxetane core and a Boc-protected amine (a carbamate derivative)—allow for an informed risk assessment based on close structural analogs.

Analysis of similar compounds indicates that this substance should be treated as a hazardous chemical. The primary hazards are associated with irritation and potential respiratory effects. Specifically, analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all waste generated from its use must be managed as regulated hazardous waste[3].

Causality: The rationale for treating this compound as hazardous stems from its functional groups. Oxetane rings can be reactive, and many small heterocyclic compounds can act as irritants[4][5]. The carbamate group, while part of a stable Boc protecting group, is a class of compounds with a wide range of biological activities, warranting cautious handling[6]. Adherence to hazardous waste protocols is not merely a regulatory requirement but a necessary precaution to protect laboratory personnel and the environment from unknown toxicological effects[7].

Key Data Summary

For quick reference, the following table summarizes essential information based on the compound's structure and data from close analogs.

PropertyValueSource
Chemical Name tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate-
Molecular Formula C₁₂H₁₉NO₄-
Molecular Weight 241.28 g/mol -
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]
Primary Disposal Route Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in general waste.[3][7][8]

Personnel Protection and Engineering Controls

To mitigate the risks identified, a combination of engineering controls and personal protective equipment (PPE) is mandatory. This follows the hierarchy of controls principle endorsed by OSHA[9][10].

  • Engineering Controls: All handling of the compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning chemical fume hood. This minimizes the risk of inhalation, which is a primary exposure route for irritant powders or aerosols[2][11].

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound and its waste includes:

    • Eye and Face Protection: Safety glasses with side-shields or, for splash hazards, chemical safety goggles conforming to ANSI Z87.1 or EN166 standards[12].

    • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling or if signs of degradation appear[2][12].

    • Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[2].

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step procedure outlines the protocol for the safe segregation and disposal of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate from a laboratory setting. The core principle is that hazardous waste must be properly identified, segregated, and contained from the point of generation[7][13].

1. Waste Identification and Segregation:

  • Immediately upon generation, identify all materials contaminated with the compound as hazardous waste.
  • Establish separate, clearly labeled waste streams:
  • Solid Waste: Unused or expired neat compound, and contaminated disposable labware such as gloves, weigh boats, and pipette tips.
  • Liquid Waste: Solutions containing the compound. This waste stream must be compatible with all other components in the liquid waste container.
  • Causality: Segregation is critical to prevent dangerous reactions. This compound should not be mixed with incompatible waste streams, such as strong acids, bases, or oxidizing agents, which could potentially catalyze decomposition or violent reactions[13][14].

2. Waste Containerization:

  • Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid. For solid waste, a sealable plastic pail or bag is appropriate. For liquid waste, use a high-density polyethylene (HDPE) or glass bottle.
  • Label the container clearly with the words "Hazardous Waste" and list all chemical constituents by their full name, including "tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate" and any solvents.
  • Keep the waste container closed at all times except when actively adding waste[13].

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • This area must be under the control of the laboratory personnel and situated at or near the point of generation.
  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.

4. Final Disposal:

  • Once the container is full or waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].
  • Complete all necessary waste manifests or pickup request forms as required by your institution and the EPA[8][13].
  • Crucial Directive: Under no circumstances should this chemical or its contaminated materials be disposed of in the general trash or poured down the sanitary sewer[3][15]. This is to prevent environmental contamination and potential damage to the wastewater treatment system.

Emergency Procedures: Spill and Exposure Management

Accidents can occur, and preparedness is essential for minimizing harm.

Small Spill Response (Inside a Fume Hood):

  • Ensure PPE is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Collect all cleanup materials in the solid hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate waste.

DisposalWorkflow Start Waste Generated Identify Step 1: Identify as Hazardous Waste Start->Identify Assess Step 2: Assess Hazards (Irritant - Skin, Eye, Respiratory) Identify->Assess PPE Step 3: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Step 4: Segregate Waste (Solid vs. Liquid, No Incompatibles) PPE->Segregate Containerize Step 5: Use Labeled, Sealed Container Segregate->Containerize Store Step 6: Store in Satellite Accumulation Area Containerize->Store Dispose Step 7: Arrange Pickup by Licensed Disposal Service Store->Dispose End Disposal Complete Dispose->End

Caption: Logical workflow for hazardous waste disposal.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Autech Industry Co.,Ltd. [Link]

  • Microbial elimination of carbamate pesticides: specific strains and promising enzymes. Applied Microbiology and Biotechnology. [Link]

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  • Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate. Shaanxi Lighte Optoelectronics Material Co., Ltd. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate belongs to the spirocyclic oxetane class of molecules. These structures are of increasing interest in medicinal chemistry as they can confer desirable properties like improved solubility and metabolic stability.[1][2] However, the inherent strain of the four-membered oxetane ring and the reactivity of the overall structure necessitate a rigorous and non-negotiable safety protocol.[3]

This guide moves beyond a simple checklist. It provides a comprehensive operational plan for personal protection, handling, and disposal, grounded in the causality of chemical hazards and best laboratory practices. Our objective is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before handling any chemical, a thorough understanding of its potential hazards is critical. For tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and related structures, the primary risks are derived from available safety data sheets (SDS) for analogous compounds.

The key hazards identified are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[4]

  • Serious Eye Irritation (H319): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]

While comprehensive toxicological data for this specific molecule may not be fully available, the known reactivity of the oxetane core warrants treating it as a potentially hazardous substance.[3] Therefore, the following PPE and handling protocols are designed to create a robust barrier, mitigating all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following table summarizes the mandatory equipment for handling tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Each component is chosen to address the specific hazards identified.

Protection TypeRecommended PPEStandard/MaterialRationale
Hand Protection Double-gloved chemical-resistant glovesNitrile or Butyl Rubber (conforming to EN374 standard)[6]Prevents direct skin contact and absorption. Double-gloving provides a critical backup barrier in case of a tear or contamination of the outer glove during handling.
Eye & Face Protection Chemical splash goggles and a full-face shieldConforming to EN166 or ANSI Z87.1 standards[6][7]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coat or disposable coverallsPolyethylene-coated polypropylene or other non-absorbent laminate materials.[8]Prevents contamination of personal clothing and underlying skin from spills or splashes. Standard cloth lab coats are not sufficient as they can absorb the chemical.
Respiratory Protection Air-purifying respirator with organic vapor and particulate cartridgesNIOSH (US) or CEN (EU) approved (e.g., ABEK-P2 filter)[7]Essential to prevent inhalation of fine dust particles or potential vapors, especially when weighing the solid compound or handling solutions.[5][7]
Foot Protection Closed-toe, chemical-resistant shoes---Standard laboratory practice to protect feet from potential spills.[6]

Procedural Guide for Safe Handling and Disposal

Adherence to a strict, step-by-step procedure is paramount for ensuring safety and experimental integrity.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Area Setup:

    • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to manage potential vapors and dust.[6][7]

    • Cover the work surface with disposable, absorbent liners to contain any potential spills.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) within the hood before introducing the chemical.

  • Donning PPE:

    • The sequence of donning PPE is critical to avoid contamination.

    • First, put on your lab coat or coveralls and closed-toe shoes.

    • Next, fit your air-purifying respirator and ensure a proper seal.

    • Put on chemical splash goggles, followed by the face shield.[6]

    • Finally, don the first pair of nitrile or butyl rubber gloves, followed by a second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.[6]

  • Chemical Handling:

    • Carefully dispense the chemical, avoiding the creation of dust clouds.

    • If transferring the solid, use techniques that minimize aerosolization.

    • Keep the container tightly sealed when not in use.

    • Should any chemical come into contact with the outer gloves, remove them immediately, dispose of them in the designated hazardous waste container, and don a new pair.

  • Decontamination and Doffing PPE:

    • Upon completion of work, decontaminate any equipment used.

    • The removal of PPE must be done in a manner that prevents cross-contamination. Remove PPE in the following order:

      • Remove the outer pair of gloves.

      • Remove the face shield and goggles.

      • Remove the lab coat or coveralls, turning it inside out as you remove it.

      • Remove the inner pair of gloves.

      • Remove your respirator.

    • Wash hands thoroughly with soap and water immediately after exiting the work area.[9]

Disposal Plan
  • Solid Waste: All disposable materials contaminated with the compound, including gloves, absorbent pads, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous chemical waste.[6] The rinsed container can then be managed according to your institution's guidelines.

  • Chemical Solutions: Unused solutions or reaction mixtures containing the compound must be disposed of through a licensed professional waste disposal service.[5] Do not discharge to sewer systems. [5]

Workflow Visualization

To provide a clear, at-a-glance overview of the entire process, the following workflow diagram illustrates the critical steps from preparation to final disposal.

G Safe Handling Workflow for Spirocyclic Oxetanes prep 1. Preparation - Verify fume hood function - Cover work surface - Assemble all materials don_ppe 2. Don PPE - Lab Coat/Coveralls - Respirator - Goggles & Face Shield - Double Gloves prep->don_ppe handling 3. Chemical Handling - Dispense chemical in hood - Keep container closed - Avoid generating dust/aerosols don_ppe->handling decon 4. Decontamination - Clean external surfaces - Prepare waste containers handling->decon doff_ppe 5. Doff PPE (Contaminated Area) - Outer Gloves - Face Shield/Goggles - Lab Coat/Coveralls - Inner Gloves decon->doff_ppe disposal 6. Waste Disposal - Segregate hazardous waste - Seal and label containers - Follow institutional protocols doff_ppe->disposal exit_wash 7. Final Steps - Exit work area - Wash hands thoroughly disposal->exit_wash

Figure 1: A stepwise workflow for the safe handling of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

This comprehensive guide provides a robust framework for safely handling tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. By understanding the rationale behind each step and adhering strictly to these protocols, you can effectively mitigate risks and ensure a safe laboratory environment for yourself and your colleagues.

References

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  • BOC Sciences. MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. BOC Sciences.
  • Guidechem. tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate. Guidechem.
  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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